Ethoxazene hydrochloride
Description
The exact mass of the compound this compound is 292.1090889 g/mol and the complexity rating of the compound is 289. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16;/h3-9H,2,15-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHXNINOLLNFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062324 | |
| Record name | 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Acros Organics MSDS] | |
| Record name | Ethoxazene hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14173 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2313-87-3, 74367-87-6 | |
| Record name | Ethoxazene hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2313-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74367-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxazene hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serenium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediamine, 4-[2-(4-ethoxyphenyl)diazenyl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, 4-[(4-ethoxyphenyl)azo]-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etoxazene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXAZENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C90PJN6E5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethoxazene hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Ethoxazene Hydrochloride
Abstract
This compound is a distinct chemical entity, classified as an azo dye, that provides targeted analgesic relief within the lower urinary tract.[1][2] Its clinical application is primarily for the symptomatic relief of pain, burning, and urgency associated with urinary tract infections (UTIs), surgical procedures, or other sources of mucosal irritation.[1][3][4] Unlike systemic analgesics, ethoxazene's therapeutic effect is localized, stemming from a direct topical action on the urinary tract mucosa following its excretion into the urine.[4][5] This guide provides a detailed examination of its primary mechanism of action as a local anesthetic, explores its secondary antiseptic and anti-inflammatory properties, and outlines the experimental methodologies used to characterize such compounds.
Primary Mechanism of Action: Local Anesthesia
The principal therapeutic effect of this compound is derived from its function as a local anesthetic. The mechanism is consistent with the established principles of local anesthesia, which involve the blockade of neural conduction in sensory nerve fibers.
Modulation of Voltage-Gated Ion Channels
Local anesthetics produce their effect by inhibiting the excitation of nerve endings or by blocking conduction in peripheral nerves.[6] This is achieved through the reversible binding to and inactivation of voltage-gated sodium channels within the neuronal membrane.[6][7][8][9]
-
Resting State: In a resting neuron, the sodium channels are closed, preventing the influx of sodium ions (Na+).
-
Depolarization: When a nerve is stimulated, these channels open, allowing a rapid influx of Na+ into the cell. This influx causes membrane depolarization, generating an action potential that propagates along the nerve fiber, transmitting the pain signal.
-
Anesthetic Blockade: Ethoxazene, upon reaching the axoplasm of the neuron, binds to a receptor site on the inner portion of the sodium channel.[8] This action stabilizes the channel in its inactivated state, physically obstructing the influx of sodium ions. By preventing depolarization, the nerve cell cannot generate or conduct an action potential, and the sensation of pain is lost in the area supplied by that nerve.[6]
Further research indicates that ethoxazene's analgesic effect also involves the modulation of other ion channels, specifically voltage-sensitive calcium channels (VSCCs). By binding to these channels, it alters the flow of calcium ions into the neuron, disrupting the signaling cascade essential for neurotransmitter release and the subsequent transmission of pain signals.
Caption: Local anesthetic action of Ethoxazene at the neuronal sodium channel.
The Role of Physicochemical Properties
The efficacy of a local anesthetic is heavily influenced by its chemical structure. Ethoxazene is formulated as a hydrochloride salt to enhance its aqueous solubility for administration. However, its action depends on a dynamic equilibrium between its ionized (quaternary, water-soluble) and non-ionized (tertiary, lipid-soluble) forms, governed by its pKa and the pH of the surrounding tissue.[6][7]
-
Lipid-Soluble Form (Base): The non-ionized, lipid-soluble base is essential for diffusing across the lipid-rich nerve membrane to reach the intracellular space (axoplasm).[7][10]
-
Water-Soluble Form (Cation): Once inside the neuron, the molecule re-equilibrates, and the ionized, cationic form binds to the sodium channel receptor, executing the nerve block.[7]
This explains why the onset of action for local anesthetics can be slower in inflamed or infected tissues, which are often more acidic (lower pH), shifting the equilibrium towards the ionized form and reducing the amount of non-ionized base available to cross the nerve membrane.[6]
Urinary Tract-Specific Activity and Antiseptic Properties
Topical Analgesia via Excretion
A defining feature of ethoxazene is its pharmacokinetic profile. Following oral administration, the compound is rapidly excreted by the kidneys, with a significant portion (around 65%) passing directly into the urine chemically unchanged.[4] This process concentrates the drug within the urinary bladder, where it exerts a direct topical analgesic effect on the mucosal lining of the urinary tract.[4][5] This localized action provides targeted pain relief without significant systemic analgesic effects or associated side effects.[5]
Antiseptic Mechanism
In addition to analgesia, ethoxazene is considered a urinary antiseptic, meaning it slows or stops the growth of microorganisms on the surfaces of the urinary tract.[11] While its primary role is not to cure an infection, this property can help manage the microbial environment. The precise antiseptic mechanism is not as extensively detailed as its anesthetic action, but it is likely related to its chemical structure as an azo dye and its membrane-active properties. Many antiseptic agents, particularly phenolic compounds and anilides, function by adsorbing to and disrupting the integrity of the microbial cytoplasmic membrane, leading to the leakage of intracellular components and cell death.[12]
Caption: Standard experimental workflow for urinalysis to diagnose UTIs.
Potential Secondary Mechanisms of Action
Beyond its primary roles, research suggests ethoxazene may possess other pharmacological activities.
-
Anti-Inflammatory Effects: Investigations indicate a potential for ethoxazene to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). Inhibition of COX enzymes is the primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). However, specific studies detailing a direct inhibitory profile for ethoxazene are limited.
-
Neurotransmitter System Interactions: Some research has explored potential interactions with serotonin and dopamine pathways, though this remains an area for further investigation.
Experimental Protocols
The characterization of compounds like this compound relies on established in vitro methodologies to validate their anesthetic and antiseptic properties.
Protocol: In Vitro Assessment of Local Anesthetic Cytotoxicity
This protocol is a generalized method for evaluating the effect of a local anesthetic on cell viability and proliferation, based on common laboratory practices.[13]
Objective: To determine the concentration-dependent cytotoxic effects of this compound on a human fibroblast cell line.
Methodology:
-
Cell Culture: Human fibroblasts are cultured in a suitable medium until they reach a desired confluency.
-
Preparation of Anesthetic: this compound is dissolved in a sterile buffer to create stock solutions of varying concentrations (e.g., 0.1 mg/mL to 1.0 mg/mL).
-
Exposure: The culture medium is replaced with a medium containing the different concentrations of ethoxazene. Control groups receive a medium without the anesthetic. Cells are incubated for a defined period (e.g., 48 hours).
-
Viability Assay (MTT Assay):
-
After exposure, the tetrazolium bromide salt (MTT) is added to each well.
-
Mitochondrially active (viable) cells will reduce the MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a spectrophotometer. A lower absorbance indicates reduced cell viability.
-
-
Proliferation Assay (BrdU Assay):
-
The colorimetric bromodeoxyuridine (BrdU) assay is used to measure DNA synthesis.
-
Cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells.
-
An antibody conjugate to BrdU is added, and a substrate reaction produces a colored product, quantifiable by spectrophotometry.
-
-
Data Analysis: The results from the treated groups are compared to the control group to determine the impact of ethoxazene on cell viability and proliferation.
Protocol: In Vitro Assessment of Antiseptic Activity (Agar Diffusion Method)
Objective: To evaluate the ability of this compound to inhibit the growth of common uropathogenic bacteria.
Methodology:
-
Bacterial Culture: Prepare a standardized inoculum of a test bacterium (e.g., Escherichia coli) in a sterile broth.
-
Plate Preparation: Spread the bacterial inoculum evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application:
-
Sterile paper disks are impregnated with known concentrations of this compound solution.
-
A positive control disk (e.g., a known antibiotic) and a negative control disk (sterile saline) are also prepared.
-
-
Incubation: The prepared disks are placed on the surface of the agar plate, which is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement and Interpretation: The antiseptic activity is determined by measuring the diameter of the clear zone of inhibition around each disk where bacterial growth has been prevented. A larger zone indicates greater antiseptic efficacy.
Physicochemical Data Summary
A compound's mechanism of action is intrinsically linked to its physical and chemical properties.
| Property | Value/Description | Source |
| Molecular Formula | C₁₄H₁₆N₄O.ClH | [14] |
| Molecular Weight | 292.76 g/mol | [2] |
| Chemical Class | Azo Dye | [2] |
| Synonyms | Serenium, Diamazol | [3] |
| Pharmacologic Action | Analgesic Agent | [14] |
| Indication | Urinary tract pain | [3] |
| pKa (Basic) | 5.44 | [3] |
Conclusion
This compound operates through a multi-faceted mechanism of action, with its primary therapeutic benefit stemming from its function as a local anesthetic. By blocking voltage-gated sodium and calcium channels in sensory neurons of the urinary tract mucosa, it effectively interrupts the transmission of pain signals. Its unique pharmacokinetic profile, characterized by rapid renal excretion, allows for a targeted, topical analgesic effect directly within the bladder. This is complemented by secondary antiseptic properties that help manage the microbial environment and potential anti-inflammatory activity. This combination of localized analgesia and antiseptic action makes this compound a valuable agent for the symptomatic management of lower urinary tract discomfort.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. etoxazene [drugcentral.org]
- 4. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 5. Phenazopyridine Inhibits Bladder Mechanosensory Signalling via the Bladder Lumen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local anesthetic - Wikipedia [en.wikipedia.org]
- 9. nysora.com [nysora.com]
- 10. partone.litfl.com [partone.litfl.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ethoxazene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxazene hydrochloride, chemically known as 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine monohydrochloride, is an azo dye with a history of investigation for its analgesic properties.[1] This technical guide provides a comprehensive overview of a feasible and scientifically sound synthetic pathway for this compound. While a specific, detailed protocol is not widely published, this document, drawing upon established principles of organic chemistry, outlines a robust multi-step synthesis.[2] The synthesis is rooted in classical diazotization and azo coupling reactions, followed by salt formation.[2] This guide offers detailed experimental procedures, an analysis of the reaction mechanisms, and methods for purification and characterization, designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
Ethoxazene belongs to the class of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. This functional group is a chromophore, responsible for the color of these compounds. Beyond their use as dyes, some azo compounds have been explored for their biological activities. Ethoxazene, in its hydrochloride salt form, has been noted for its potential analgesic effects.[1] The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
This guide will detail a primary synthetic route, provide step-by-step protocols, and discuss the critical parameters that influence the reaction's success.
Primary Synthesis Pathway: A Two-Step Approach
The most direct and common pathway for the synthesis of this compound involves two primary steps:
-
Diazotization of p-phenetidine: The primary aromatic amine, p-phenetidine (4-ethoxyaniline), is converted into a diazonium salt.
-
Azo coupling: The resulting diazonium salt is then reacted with an electron-rich coupling agent, m-phenylenediamine, to form the ethoxazene free base.
-
Salt Formation: The ethoxazene base is subsequently converted to its hydrochloride salt to improve its stability and solubility.[3]
Reaction Scheme
References
An In-Depth Technical Guide to Ethoxazene Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxazene hydrochloride, a synthetic organic compound, is classified as an azo dye.[1][2] Historically, its primary applications have been as an analgesic and as an indicator for gastric acidity.[3][4] The molecule's chromophoric azo group is responsible for its colored nature, while its biological activity is attributed to its specific chemical structure. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, offering valuable insights for professionals in research and drug development.
Chemical Structure and Properties
This compound, systematically named 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride, possesses a molecular structure characterized by two benzene rings linked by an azo bridge (-N=N-).[2] One ring is substituted with an ethoxy group, and the other with two amino groups. The hydrochloride salt form enhances its solubility in polar solvents.[5]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | [2] |
| CAS Number | 2313-87-3 | [2] |
| Molecular Formula | C₁₄H₁₇ClN₄O | [2][6] |
| Molecular Weight | 292.77 g/mol | [6] |
| Melting Point | 215 °C (for a mixture of mono and dihydrochloride) | [7] |
| Appearance | Crystalline powder | [7] |
| Solubility | Insoluble in water | [7] |
Structural Diagram
Caption: 2D Structure of this compound.
Synthesis and Purification
The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in organic chemistry.[5] It is typically a two-step process involving the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[8][9]
Experimental Protocol: Synthesis
Step 1: Diazotization of 4-Ethoxyaniline
-
In a beaker, dissolve 4-ethoxyaniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition.
-
The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
The resulting diazonium salt solution is kept cold and used immediately in the next step.
Causality: The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. The acidic medium is necessary for the in-situ formation of nitrous acid from sodium nitrite.[10]
Step 2: Azo Coupling with m-Phenylenediamine
-
In a separate beaker, dissolve m-phenylenediamine in a cooled aqueous solution.
-
Slowly add the cold diazonium salt solution from Step 1 to the m-phenylenediamine solution with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
An intensely colored azo dye will precipitate out of the solution.
-
Continue stirring for a period to ensure the completion of the coupling reaction.
Causality: The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and the electron-rich m-phenylenediamine is the nucleophile. The reaction is typically carried out in a slightly acidic to neutral medium to facilitate the coupling.[11]
Experimental Protocol: Purification
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the solid from a suitable solvent, such as an ethanol-water mixture, to obtain a purified product.
-
Dry the purified crystals under vacuum.
Trustworthiness: The purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination and chromatography. The sharpness of the melting point is a good indicator of purity.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound.[12] A reversed-phase HPLC method is commonly employed for the analysis of azo dyes.[13]
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | Diode-Array Detector (DAD) at the λmax of the compound |
| Injection Volume | 20 µL |
Expertise & Experience: The choice of a C18 column is based on the nonpolar nature of the ethoxazene molecule. The mobile phase composition is optimized to achieve good resolution and peak shape. The use of a DAD allows for the acquisition of the UV-Vis spectrum of the peak, aiding in its identification.
Spectroscopic Analysis
1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
Predicted 1H NMR Chemical Shifts (in ppm, relative to TMS):
-
Ethoxy group (-OCH2CH3): A triplet around 1.4 ppm (CH3) and a quartet around 4.0 ppm (CH2).[5]
-
Aromatic protons: Multiple signals in the range of 6.0-8.0 ppm. The protons on the phenylenediamine ring will be upfield due to the electron-donating effect of the amino groups, while the protons on the ethoxyphenyl ring will be influenced by the ethoxy and azo groups.[14]
-
Amino protons (-NH2): Broad signals that can exchange with D2O. Their chemical shift can vary depending on the solvent and concentration.[15]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic FT-IR Absorption Bands (in cm-1):
| Functional Group | Wavenumber (cm-1) |
| N-H stretching (primary amines) | 3400-3250 (two bands) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| N=N stretching (azo) | ~1550-1500 |
| C=C stretching (aromatic) | ~1600 and ~1475 |
| C-N stretching (aromatic amines) | 1335-1250 |
| C-O stretching (ether) | 1250-1000 |
Authoritative Grounding: The presence of a characteristic band for the azo group (N=N) is a key diagnostic feature in the IR spectrum of this compound.[1][16][17] The two distinct bands for the N-H stretch confirm the presence of a primary amine.[15]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Fragmentation Pattern:
Under electron ionization (EI), the molecular ion ([M]+•) of the free base (ethoxazene) would be observed at m/z 256. The fragmentation is likely to occur at the C-N bonds adjacent to the azo group and the ethoxy group. Common fragments would include ions corresponding to the ethoxyphenyl and diaminophenyl moieties. Cleavage of the azo bond can also occur.[18][19][20]
Quality Control and Purity Assessment
For pharmaceutical applications, stringent quality control is paramount. The primary concern with azo dyes is the potential for the reductive cleavage of the azo bond to form carcinogenic aromatic amines.[21][22][23][24]
Analytical Workflow for Quality Control
Caption: Quality Control Workflow for this compound.
Conclusion
This technical guide has provided a detailed examination of the chemical properties, structure, synthesis, and analytical characterization of this compound. A thorough understanding of these aspects is critical for its potential application in research and development. The provided protocols and analytical methodologies serve as a valuable resource for scientists and professionals, ensuring the synthesis of a well-characterized and high-purity compound. Adherence to rigorous quality control standards is essential to mitigate any potential risks associated with azo dyes and to ensure the reliability of experimental outcomes.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. reagecon.com [reagecon.com]
- 5. rsc.org [rsc.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 4-(4-Ethoxyphenylazo)-m-phenylenediamine, mixture of mono and dihydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]
- 10. Diazotisation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. knowledge.reagecon.com [knowledge.reagecon.com]
- 22. hqts.com [hqts.com]
- 23. atslab.com [atslab.com]
- 24. Azo Dye Regulation → Term [pollution.sustainability-directory.com]
Ethoxazene Hydrochloride: A Technical Guide for the Synthetic Chemist
Abstract: This in-depth technical guide explores the synthesis, chemical properties, and applications of ethoxazene hydrochloride, a classic azo dye. While historically used as a urinary tract analgesic, its rich chemistry as an aromatic azo compound provides significant utility in synthetic chemistry. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing its synthesis, reaction mechanisms, and potential as a versatile chemical building block.
Introduction: The Chemical Versatility of an Azo Dye
This compound, known chemically as 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine monohydrochloride, is a prominent member of the azo dye family. These compounds are defined by the presence of an azo functional group (-N=N-) that connects two aromatic rings. This diazene bridge is a chromophore that imparts the characteristic vibrant color to these molecules.[1] Beyond its historical use, this compound is a valuable compound for study and application in synthetic chemistry due to its unique chemical architecture.[2]
Its synthesis is a textbook illustration of a diazo coupling reaction, a fundamental process in organic chemistry.[2] The molecule's reactivity is centered around its electron-rich aromatic systems and the electrophilic nature of the azo group, which allows for a variety of chemical transformations.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is a well-established two-step process involving diazotization followed by azo coupling.[3] This procedure is a classic example of electrophilic aromatic substitution.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| p-Phenetidine (4-ethoxyaniline) | C₈H₁₁NO | 137.18 | >98% |
| Sodium Nitrite | NaNO₂ | 69.00 | ACS Grade |
| Hydrochloric Acid | HCl | 36.46 | Concentrated |
| m-Phenylenediamine | C₆H₈N₂ | 108.14 | >99% |
| Sodium Chloride | NaCl | 58.44 | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Activated Carbon | C | 12.01 | Decolorizing |
Experimental Protocol
Step 1: Diazotization of p-Phenetidine
-
In a suitable beaker, dissolve p-phenetidine in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath with continuous stirring to form a fine slurry of p-phenetidine hydrochloride.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[3]
-
After the addition is complete, continue stirring for approximately 15 minutes to ensure the complete formation of the 4-ethoxybenzenediazonium chloride salt.
Causality and Expertise: The low temperature is critical to prevent the unstable diazonium salt from decomposing. The acidic conditions are necessary to generate the nitrosonium ion (NO⁺) from sodium nitrite, which is the active electrophile in the diazotization reaction.
Step 2: Azo Coupling with m-Phenylenediamine
-
In a separate beaker, dissolve m-phenylenediamine in an aqueous solution of hydrochloric acid.
-
Cool this solution to 5-10°C.
-
Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.
-
A deep red precipitate of this compound will form almost immediately.
-
Continue to stir the mixture for an additional 30 minutes to ensure the reaction goes to completion.
Trustworthiness through Mechanism: The azo coupling is an electrophilic aromatic substitution where the electron-rich m-phenylenediamine attacks the electrophilic diazonium salt. The reaction is typically performed in a slightly acidic medium to maintain the stability of the diazonium salt while ensuring the coupling component is sufficiently nucleophilic.
Purification
-
Isolate the crude this compound by vacuum filtration.
-
Wash the collected solid with a saturated sodium chloride solution to remove inorganic byproducts and unreacted starting materials.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol, using decolorizing carbon if necessary to remove colored impurities.
-
Allow the solution to cool slowly, then chill in an ice bath to maximize the yield of the purified crystals.
-
Collect the purified this compound by filtration, wash with a small volume of cold ethanol, and dry under vacuum.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications in Synthetic Chemistry
The chemical structure of this compound offers several avenues for its use as a reagent in organic synthesis.
Reductive Cleavage of the Azo Bond
A significant application of azo dyes in synthetic chemistry is the reductive cleavage of the azo linkage.[4] This reaction breaks the -N=N- bond to form two separate aromatic amines.[4] This method is particularly useful for synthesizing substituted anilines that may be challenging to prepare through other routes.
Reaction: this compound + Reducing Agent → p-Phenetidine + 1,2,4-Triaminobenzene
Common Reducing Agents:
-
Sodium dithionite (Na₂S₂O₄)
-
Stannous chloride (SnCl₂) in acidic medium
-
Catalytic hydrogenation (e.g., H₂ over a palladium catalyst)
This reductive cleavage provides a reliable pathway to 1,2,4-triaminobenzene, a valuable precursor in the synthesis of various pharmaceuticals, agrochemicals, and polymers.
Electrophilic Aromatic Substitution
The aromatic rings in this compound are activated towards electrophilic substitution due to the presence of the electron-donating amino and ethoxy groups. This allows for the introduction of various functional groups onto the aromatic rings, leading to the synthesis of a wide range of derivatives with potentially novel properties. The positions ortho and para to the activating groups are the most likely sites for substitution.
Precursor for Heterocyclic Synthesis
The diamino-substituted phenyl ring of this compound can serve as a building block for the synthesis of heterocyclic compounds. For example, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities.
Logical Relationships in this compound's Synthetic Utility
Caption: Synthetic pathways from this compound.
Safety and Handling
This compound may cause skin and eye irritation.[5] It is advisable to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
This compound is a versatile and historically significant azo dye. Its straightforward synthesis and the reactivity of its functional groups make it a valuable tool for the synthetic chemist. From the reductive cleavage of its azo bond to its use as a scaffold for more complex molecules, this compound offers numerous possibilities for the development of novel compounds and materials. A thorough understanding of its underlying chemistry is key to unlocking its full potential in research and development.
References
- 1. jchemrev.com [jchemrev.com]
- 2. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
A Technical Guide to the Neuronal Ion Channel Modulatory Effects of Ethoxazene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxazene hydrochloride is a compound recognized for its analgesic properties, yet its precise mechanism of action at the neuronal level remains largely uncharacterized in peer-reviewed literature. Its chemical structure, featuring a diaminobenzene moiety, bears resemblance to known ion channel modulators, suggesting a potential interaction with neuronal signaling pathways. This guide outlines a comprehensive, field-proven strategy for the systematic investigation of this compound's effects on neuronal ion channels. We move from high-throughput screening for initial target identification to gold-standard electrophysiological techniques for detailed mechanistic elucidation. The protocols and rationale described herein are designed to serve as a robust framework for characterizing this, or any novel compound, providing the self-validating systems necessary for rigorous drug development and neuropharmacological research.
Introduction and Core Hypothesis
This compound, chemically 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine monohydrochloride, is an azo dye with documented analgesic effects.[1][2] The fundamental basis of analgesia often involves the modulation of ion channels within sensory neurons, which are critical for controlling neuronal excitability and nociceptive signaling.[1] While preliminary technical data suggests ethoxazene may interact with voltage-sensitive calcium channels (VSCCs), a detailed, evidence-based characterization is absent from current scientific literature.[1]
A structural component of ethoxazene, the diaminobenzene group, is analogous to diaminopyridines. Notably, 3,4-diaminopyridine (3,4-DAP) is a well-characterized blocker of voltage-gated potassium (Kv) channels.[3][4] By inhibiting Kv channels, 3,4-DAP prolongs the action potential duration, thereby enhancing neurotransmitter release.[3][5] This established mechanism for a structurally related compound provides a logical starting point for our investigation.
Therefore, we propose the following core hypothesis:
This compound exerts its analgesic effects by modulating the activity of key voltage-gated ion channels—specifically potassium (Kv) and/or calcium (Cav) channels—in neurons, thereby altering neuronal excitability and nociceptive transmission.
This guide will detail the experimental strategy required to test this hypothesis, providing a clear path from broad screening to deep mechanistic insight.
Phase I: High-Throughput Target Identification
The initial step in characterizing a novel compound is to efficiently screen for potential biological targets without bias. High-throughput screening (HTS) using fluorescence-based assays is the ideal methodology for this purpose. It allows for the rapid assessment of ethoxazene's activity across a panel of major ion channel families (e.g., Na+, K+, Ca2+), providing crucial direction for more resource-intensive follow-up studies.[6][7] These assays typically measure changes in membrane potential or intracellular ion concentrations, offering a reliable proxy for channel activity.[8][9]
Workflow for High-Throughput Fluorescence-Based Screening
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. sci-toys.com [sci-toys.com]
- 3. Articles [globalrx.com]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of calcium-activated potassium channels in the genesis of 3,4-diaminopyridine-induced periodic contractions in isolated canine coronary artery smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. ionbiosciences.com [ionbiosciences.com]
Ethoxazene Hydrochloride and its Potential for Cyclooxygenase Inhibition: A Technical Guide for Researchers
This in-depth technical guide explores the potential of ethoxazene hydrochloride as an inhibitor of cyclooxygenase (COX) enzymes. While primarily recognized for its analgesic properties, emerging scientific interest lies in its anti-inflammatory mechanisms, which may involve the modulation of the COX pathway.[1] This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the scientific rationale, methodologies for investigation, and a framework for characterizing the potential inhibitory effects of this compound on COX-1 and COX-2.
Introduction: The Scientific Rationale for Investigating this compound's Interaction with COX Enzymes
This compound (2,4-diamino-4'-ethoxyazobenzene hydrochloride) is a compound with established analgesic effects.[2][3] Its anti-inflammatory and immunomodulatory properties are thought to be achieved through the suppression of inflammatory mediators and the inhibition of enzymes that drive the inflammatory response.[1] A key enzymatic pathway in inflammation is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, potent inflammatory mediators.[1][4]
The two primary isoforms of the COX enzyme, COX-1 and COX-2, are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastrointestinal mucosa.[4][6] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it contributes to pain, fever, and swelling.[6][7] The relative inhibitory activity of a compound against COX-1 and COX-2 is a critical determinant of its therapeutic efficacy and side-effect profile.[6] Given that the anti-inflammatory effects of this compound are linked to potential inhibition of key enzymes in inflammatory pathways, a thorough investigation into its direct effects on COX-1 and COX-2 is warranted.[1]
This guide will provide the foundational knowledge and detailed protocols necessary to systematically evaluate the COX inhibitory potential of this compound.
The Cyclooxygenase (COX) Signaling Pathway
The COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[8] This pathway is central to the inflammatory cascade.
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins.
Experimental Workflow for Assessing COX Inhibition
A systematic approach is required to determine the inhibitory activity and selectivity of a test compound like this compound. The following workflow outlines the key stages of this investigation.
Caption: A streamlined experimental workflow for evaluating the COX inhibitory potential of a test compound.
Detailed Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay
The following protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) values of this compound for both COX-1 and COX-2 isoforms. This protocol is adaptable for both colorimetric and fluorometric detection methods.[6]
4.1 Materials and Reagents
-
COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)
-
This compound
-
Known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls
-
Solvent for dissolving the test compound (e.g., DMSO)
-
96-well microplate
-
Microplate reader
4.2 Step-by-Step Methodology
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound and control inhibitors in a suitable solvent to create stock solutions. Prepare a series of dilutions of the test compound and controls.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Setup:
-
Add the assay buffer to each well of the 96-well plate.
-
Add the heme cofactor to each well.
-
Add the diluted enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add the various concentrations of this compound, control inhibitors, or solvent (for the 100% activity control) to the wells.
-
Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.
-
Detection:
-
For a colorimetric assay, add the detection reagent (e.g., TMPD). The peroxidase activity of COX will oxidize the reagent, leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).[9]
-
For a fluorometric assay, a suitable fluorescent probe would be used, and the fluorescence would be measured.
-
-
Data Collection: Read the absorbance or fluorescence at appropriate time points using a microplate reader.
4.3 Data Analysis and IC50 Determination
The percentage of inhibition is calculated using the following formula:
% Inhibition = [ (Activity of control - Activity of inhibitor) / Activity of control ] * 100
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from the resulting dose-response curve.
Quantitative Data Presentation and Interpretation
While specific quantitative data for this compound's COX inhibition is not yet available, the following table provides a template for how such data should be presented for clear comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Ethoxazene HCl | To be determined | To be determined | To be calculated |
| SC-560 (Control) | ~0.009 | ~6.3 | ~0.0014 |
| Celecoxib (Control) | ~15 | ~0.04 | ~375 |
Interpretation of Results:
-
A low IC50 value indicates high inhibitory potency.
-
The Selectivity Index (SI) is a crucial parameter for assessing the relative inhibition of COX-1 versus COX-2.[10]
-
An SI value significantly less than 1 indicates selectivity for COX-1.
-
An SI value significantly greater than 1 indicates selectivity for COX-2.
-
An SI value close to 1 suggests non-selective inhibition.
-
Concluding Remarks and Future Directions
The potential for this compound to inhibit COX enzymes presents an exciting avenue for research into its anti-inflammatory mechanisms. The methodologies outlined in this guide provide a robust framework for elucidating its inhibitory profile. Should this compound demonstrate significant and selective inhibition of COX-2, it could represent a promising lead for the development of novel anti-inflammatory agents with a potentially favorable safety profile. Further in-depth studies, including kinetic analyses to determine the mechanism of inhibition (e.g., competitive, non-competitive) and in vivo studies to validate the anti-inflammatory effects, would be the logical next steps in the comprehensive evaluation of this compound.
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. medkoo.com [medkoo.com]
- 4. Cyclooxygenases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. benchchem.com [benchchem.com]
Introduction: Deconstructing Ethoxazene for Therapeutic Advancement
An In-Depth Technical Guide to Ethoxazene Hydrochloride Structure-Activity Relationship (SAR) Studies
This compound, chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride, is an azo dye that has been historically utilized for its analgesic properties, particularly in alleviating urinary tract pain.[1][2] Its unique chemical architecture, centered around a reactive azo linkage, presents a compelling scaffold for medicinal chemistry exploration.[3][4] While its clinical use has been established, a comprehensive understanding of its structure-activity relationships (SAR) is crucial for unlocking its full therapeutic potential. A systematic investigation into how modifications of its core structure impact biological activity can pave the way for the development of novel analogs with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles.
This guide serves as a technical framework for researchers, scientists, and drug development professionals engaged in the exploration of ethoxazene and its derivatives. It eschews a rigid template in favor of a logically structured narrative that follows the scientific process, from foundational mechanistic understanding to the strategic design, synthesis, and evaluation of novel chemical entities. The core objective is to provide a self-validating system of protocols and causal explanations, empowering research teams to conduct robust SAR studies and accelerate the discovery of next-generation therapeutics derived from the ethoxazene scaffold.
Chapter 1: The Ethoxazene Scaffold: A Structural and Mechanistic Overview
A thorough SAR study begins with a deep understanding of the parent molecule. The ethoxazene scaffold contains several distinct functional domains that are hypothesized to govern its biological activity.
Core Chemical Structure
The structure of ethoxazene is characterized by three primary regions, each offering opportunities for chemical modification:
-
The p-Ethoxyphenyl Ring: An electron-rich aromatic system activated by the para-ethoxy group.[3]
-
The m-Phenylenediamine Ring: A second aromatic ring heavily activated by two primary amino groups, which are likely key for hydrogen bonding interactions with biological targets.[3]
-
The Azo Linkage (-N=N-): This chromophoric group connects the two aromatic rings and is susceptible to metabolic reduction, representing a critical point for both activity and metabolism.[3]
Postulated Mechanisms of Action
Initial research suggests that ethoxazene's therapeutic effects are not monolithic but may result from interactions with multiple biological targets. A successful SAR campaign must therefore investigate several potential pathways.[3]
-
Analgesic and Anti-inflammatory Pathways: The primary analgesic effect is attributed to interference with pain signaling pathways.[3] This could be mediated through the modulation of ion channels, such as voltage-sensitive calcium channels (VSCCs), in sensory neurons.[3] Furthermore, there is a potential for anti-inflammatory action via the inhibition of key enzymes like cyclooxygenase (COX), particularly the inducible COX-2 isoform, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Neurotransmitter System Modulation: The structure of ethoxazene bears resemblance to compounds that interact with neurotransmitter systems. Investigations into its effects on serotonin and dopamine pathways are warranted.[3] This suggests that monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of these neurotransmitters, are plausible targets.[5][6]
Chapter 2: Strategic Design and Synthesis of Ethoxazene Analogs
The core of any SAR study is the iterative cycle of designing, synthesizing, and testing new molecules to build a relationship between chemical structure and biological function.
The SAR Hypothesis Workflow
A disciplined, hypothesis-driven approach is essential for efficiently navigating chemical space. The process is cyclical and aims to refine the understanding of the pharmacophore with each iteration.
Key Modification Sites & Rationale
Systematic modification of the ethoxazene scaffold is necessary to probe its interactions with biological targets. The following table outlines strategic points of modification and the scientific reasoning behind them.
| Modification Site | Proposed Modification | Scientific Rationale |
| p-Ethoxyphenyl Ring | Introduce electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups at various positions. | To modulate the electronic properties of the ring system and probe for specific steric or electronic interactions within the target's binding pocket.[3] |
| Ethoxy Group | Vary the alkyl chain length (methoxy, propoxy, butoxy) or introduce branching (isopropoxy). | To explore the size and hydrophobic nature of the binding pocket it occupies.[3] |
| Azo Linkage | Replace with bioisosteres such as an amide or vinyl group. | To assess the importance of the azo group's geometry and electronic properties for activity and to potentially improve metabolic stability. |
| m-Phenylenediamine Ring | Modify the number or position of the amino groups. | To evaluate the role of each amine in hydrogen bonding and target recognition. |
| Primary Amino Groups | Convert to secondary or tertiary amines, or other hydrogen-bonding groups (e.g., amides). | To fine-tune the basicity (pKa) and hydrogen bonding capacity of these critical interaction points.[3] |
Synthetic Protocol: A Generalizable Approach for Analog Synthesis
The synthesis of ethoxazene and its analogs is primarily achieved through a well-established diazotization of an aromatic amine followed by an azo coupling reaction.[3] This protocol provides a template for the synthesis of a representative analog.
Experimental Protocol: Synthesis of a 4-((4-propoxyphenyl)azo)-m-phenylenediamine Analog
-
Diazotization of 4-propoxyaniline:
-
Dissolve 4-propoxyaniline (1.0 eq) in 3M hydrochloric acid under cooling in an ice-salt bath (0-5 °C).
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. The solution should be used immediately in the next step.
-
-
Azo Coupling Reaction:
-
In a separate flask, dissolve m-phenylenediamine (1.0 eq) in water and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the m-phenylenediamine solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature. A colored precipitate should form.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified azo compound.
-
-
Salt Formation:
-
Dissolve the purified base in ethanol.
-
Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Analytical Characterization Protocol
The identity and purity of all synthesized analogs must be rigorously confirmed before biological testing.
-
High-Performance Liquid Chromatography (HPLC):
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use the same chromatographic conditions as HPLC.
-
Confirm the molecular weight of the synthesized compound by analyzing the mass spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra to confirm the chemical structure and ensure the absence of starting materials or significant impurities.
-
Chapter 3: Biological Evaluation: A Multi-Target Screening Cascade
Given the multiple potential mechanisms of action, a tiered screening approach is the most efficient strategy for evaluating newly synthesized analogs. This cascade should prioritize high-throughput in vitro assays to rapidly identify active compounds and determine their selectivity profile.
Primary Screening: In Vitro Enzyme Inhibition Assays
The initial screen should focus on the most plausible molecular targets identified in Chapter 1: Monoamine Oxidase (MAO) and Cyclooxygenase (COX).
Protocol 3.2.1: High-Throughput Fluorometric MAO-A/B Inhibition Assay
-
Principle: This assay measures the activity of MAO-A or MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.[6][8] A fluorescent probe, such as Amplex Red, reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, which can be quantified.
-
Methodology:
-
Prepare recombinant human MAO-A and MAO-B enzyme solutions in assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
In a 384-well microplate, add the assay buffer, HRP, Amplex Red solution, and the test compound (ethoxazene analog) at various concentrations.[9] Include known inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls and a no-inhibitor well as a negative control.[8]
-
Initiate the reaction by adding the MAO substrate (e.g., kynuramine or tyramine).[5][8]
-
Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation ~530-560 nm, Emission ~590 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3.2.2: COX-1/COX-2 Inhibition Assay
-
Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process is coupled to the oxidation of a chromogenic probe, which can be measured colorimetrically.
-
Methodology:
-
Use purified ovine or human COX-1 and COX-2 enzymes.
-
In a 96-well plate, add assay buffer, heme, and the test compound at various concentrations. Include a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as controls.
-
Add the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Initiate the reaction by adding an arachidonic acid solution.
-
Incubate at 37 °C for 5-10 minutes.
-
Measure the absorbance at a specified wavelength (e.g., 590-620 nm) using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
Data Interpretation and Hit Prioritization
The data from primary screening should be tabulated to facilitate direct comparison and identify promising leads. A hypothetical dataset is presented below to illustrate this process.
| Compound | R Group (Ethoxy Position) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (MAO-B vs A) |
| Ethoxazene | -OCH₂CH₃ | 15.2 | 8.5 | >100 | 45.3 | 0.56 |
| Analog 1 | -OCH₃ | 20.1 | 12.3 | >100 | 50.1 | 0.61 |
| Analog 2 | -OCH(CH₃)₂ | 25.8 | 0.9 | >100 | 62.7 | 0.035 |
| Analog 3 | -Cl (para on phenyl) | 5.6 | 4.8 | >100 | 22.1 | 0.86 |
From this hypothetical data, Analog 2 emerges as a promising hit. While it is a weaker MAO-A inhibitor than the parent compound, it shows a significant increase in potency and selectivity for MAO-B, suggesting the isopropoxy group is well-tolerated in the MAO-B active site.
Chapter 4: Computational Modeling in Ethoxazene SAR
In silico methods are indispensable tools for rational drug design. They can provide structural insights into ligand-receptor interactions, predict the activity of untested compounds, and prioritize synthetic efforts, thereby saving considerable time and resources.[3][10][11]
Workflow for Computational SAR Analysis
Computational studies should be integrated with experimental work to create a synergistic drug discovery engine.
Protocol: Molecular Docking of Analogs into MAO-B
-
Objective: To predict the binding conformation and affinity of ethoxazene analogs within the active site of a selected target, such as human MAO-B.
-
Methodology:
-
Protein Preparation: Obtain the crystal structure of human MAO-B from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate 3D structures of the designed ethoxazene analogs. Assign partial charges and minimize their energy.
-
Grid Generation: Define the binding site (active site) on the MAO-B structure, typically centered on the location of a co-crystallized ligand or the flavin adenine dinucleotide (FAD) cofactor.
-
Docking Execution: Perform molecular docking using software such as AutoDock, Glide, or GOLD. The program will systematically sample different conformations (poses) of each ligand within the defined binding site and score them based on a scoring function that estimates binding affinity.[12]
-
Pose Analysis: Analyze the top-scoring poses for each analog. Examine key interactions (e.g., hydrogen bonds with specific residues, hydrophobic interactions). Compare the predicted binding modes of different analogs to rationalize the experimental SAR data. For example, the higher potency of Analog 2 could be explained by its isopropoxy group fitting snugly into a hydrophobic sub-pocket.
-
Building a Predictive QSAR Model
Once a sufficient number of analogs have been synthesized and tested, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.[3]
-
Principle: QSAR models create a mathematical relationship between the chemical properties (descriptors) of a set of molecules and their biological activity.[3]
-
Methodology:
-
Data Collection: Compile the structures and experimentally determined IC₅₀ values for all tested analogs.
-
Descriptor Calculation: For each molecule, calculate a range of physicochemical descriptors (e.g., logP, molecular weight, polar surface area, electronic properties).
-
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build an equation that correlates a subset of the descriptors with the observed biological activity.
-
Model Validation: Validate the model using internal (e.g., cross-validation) and external (a set of molecules not used in model training) validation techniques to ensure its predictive power.
-
Application: The validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, helping to prioritize the most promising candidates for synthesis.
-
Conclusion and Future Directions
This guide has outlined a comprehensive, integrated strategy for the systematic investigation of the structure-activity relationships of this compound. By combining rational analog design, efficient synthesis, a multi-target biological screening cascade, and predictive computational modeling, research teams can effectively navigate the chemical space around the ethoxazene scaffold. The ultimate goal of such a program is the identification of a lead compound with a superior therapeutic profile—be it through enhanced potency, improved selectivity for a specific target like MAO-B, or optimized drug-like properties.
A successful lead compound emerging from this SAR study would then progress to the next stages of the drug development pipeline, including detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy testing in relevant animal models of pain or neurodegeneration, and comprehensive safety and toxicology assessments.[13][14] The foundational work detailed herein is the critical first step in transforming a known molecule into a novel therapeutic agent.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. etoxazene [drugcentral.org]
- 3. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 4. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 8. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 10. Computational Modeling to Guide the Design of Mesalazine Nanoparticles Tailored for the Incorporation of Chitosan | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 14. Southern African Journal of Anaesthesia and Analgesia [sajaa.co.za]
Navigating the Metabolic Maze: A Technical Guide to the Metabolism and Metabolite Identification of Ethoxazene Hydrochloride
Foreword: Charting Unexplored Territory
In the landscape of pharmaceutical sciences, a thorough understanding of a compound's metabolic fate is a cornerstone of drug development, directly impacting its efficacy, safety, and pharmacokinetic profile. Ethoxazene hydrochloride, an azo dye with noted analgesic properties, presents a compelling case study.[1][2] While its synthesis and certain pharmacological activities are documented, a comprehensive public record of its biotransformation pathways and the identities of its metabolites remains largely uncharted territory.[3]
This guide is crafted for researchers, scientists, and drug development professionals navigating this data gap. It eschews a conventional, rigid template to provide a predictive and methodological framework grounded in established principles of drug metabolism. As your senior application scientist, I will not merely list protocols; I will elucidate the scientific rationale behind them. We will proceed by establishing putative metabolic pathways based on ethoxazene's chemical architecture and well-documented biotransformations of analogous compounds. Subsequently, we will detail a robust, self-validating experimental strategy for the definitive identification and characterization of these predicted metabolites, ensuring scientific integrity at every step. This document serves as both a predictive map and a practical laboratory compass for elucidating the metabolism of this compound.
Pillar 1: Predictive Metabolic Pathways of this compound
The chemical structure of this compound (4-((4-ethoxyphenyl)azo)-1,3-benzenediamine hydrochloride) offers clear signposts for predicting its metabolic fate.[4][5] The molecule possesses several functional groups susceptible to enzymatic attack, primarily by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues.[6][7][8] Biotransformation is typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which work in concert to increase the polarity and water solubility of the compound, thereby facilitating its excretion.[6][9][10]
Phase I Biotransformations: The Initial Assault
Phase I reactions introduce or expose functional groups on the parent molecule.[6][11] For ethoxazene, the following oxidative and reductive pathways are highly probable:
-
O-De-ethylation: The ethoxy group is a prime target for oxidative dealkylation, a common reaction catalyzed by CYP450 enzymes.[12] This would yield an O-de-ethylated metabolite with an exposed hydroxyl group.
-
Aromatic Hydroxylation: The phenyl rings of ethoxazene are susceptible to hydroxylation, another hallmark of CYP450 activity.[13][14] This can occur at various positions on either aromatic ring, leading to one or more isomeric hydroxylated metabolites.
-
Azo Bond Reduction: Azo dyes are known to undergo reductive cleavage of the azo bond (-N=N-) by azoreductases, which can be found in the liver and within the gut microbiota. This reaction would cleave the molecule into two primary aromatic amine fragments.
-
N-Oxidation: The primary amine groups can undergo oxidation, although this is generally a more minor pathway compared to the others listed.[13]
Phase II Biotransformations: Preparing for Excretion
Phase II reactions involve the conjugation of the newly formed functional groups from Phase I with endogenous molecules, significantly increasing their water solubility.[6][15]
-
Glucuronidation: The hydroxyl groups introduced during O-de-ethylation and aromatic hydroxylation are excellent substrates for UDP-glucuronosyltransferases (UGTs). This conjugation with glucuronic acid is one of the most common Phase II pathways.[6][16]
-
Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the conjugation of sulfate groups to the newly formed hydroxyl moieties.
The interplay of these pathways dictates the metabolic profile of ethoxazene. A primary metabolite from a Phase I reaction can subsequently undergo a Phase II reaction, leading to a cascade of biotransformation products.
Caption: Predicted Phase I and Phase II metabolic pathways of ethoxazene.
Pillar 2: A Framework for Metabolite Identification - In Vitro Methodologies
To move from prediction to identification, a systematic in vitro approach is essential. The primary goal is to generate metabolites using biological systems that recapitulate human liver metabolism.[17] The two most common and complementary systems are human liver microsomes (HLMs) and cryopreserved human hepatocytes.[17]
-
Human Liver Microsomes (HLMs): These are subcellular fractions rich in Phase I CYP450 enzymes.[17] They are a cost-effective, high-throughput tool for identifying oxidative metabolites and assessing metabolic stability.
-
Cryopreserved Human Hepatocytes: These are whole liver cells containing the full complement of both Phase I and Phase II metabolic enzymes.[17] They provide a more comprehensive picture of metabolism, including the formation of conjugated metabolites.
Experimental Protocol: In Vitro Incubation with Human Liver Microsomes
This protocol outlines a standard procedure for identifying Phase I metabolites.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (final protein concentration of 0.5-1.0 mg/mL), and this compound (final concentration typically 1-10 µM).
-
Prepare a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[17]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[17] This system continuously supplies the NADPH cofactor required by CYP450 enzymes.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) in a shaking water bath.
-
-
Termination of Reaction:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.[17] This precipitates the microsomal proteins and halts all enzymatic activity.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
A similar protocol would be employed for hepatocytes, with the key difference being the use of whole cells in an appropriate incubation medium, and often for a longer incubation time (e.g., up to 24 hours) to capture Phase II metabolites.[17]
Caption: Standard workflow for in vitro metabolite identification using HLMs.
Pillar 3: Analytical Corroboration - Advanced Techniques
The cornerstone of modern metabolite identification is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS).[18][19][20][21] This powerful technique allows for the separation, detection, and structural elucidation of metabolites within a complex biological matrix.[22]
-
High-Performance Liquid Chromatography (HPLC): The HPLC system separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer.[21]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass-to-charge ratio (m/z) measurements for the parent drug and its metabolites. This accuracy allows for the determination of the elemental composition of each compound, which is crucial for identifying the metabolic transformation that has occurred. For example, a hydroxylation event results in a mass increase corresponding to the addition of one oxygen atom (+15.9949 Da).
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific metabolite ion is selected and fragmented. The resulting fragmentation pattern provides structural information, helping to pinpoint the exact location of the metabolic modification on the molecule.
Data Presentation: Expected Mass Shifts
By analyzing the LC-HRMS data for masses corresponding to the parent drug plus or minus the mass of expected functional group changes, putative metabolites can be identified.
| Metabolic Transformation | Mass Change (Da) | Resulting Functional Group | Phase |
| O-De-ethylation | -28.0313 | Phenolic Hydroxyl (-OH) | I |
| Hydroxylation | +15.9949 | Hydroxyl (-OH) | I |
| Azo Reduction (Cleavage) | +2.0156 (per side) | Aromatic Amines (-NH2) | I |
| Glucuronidation | +176.0321 | Glucuronide Conjugate | II |
| Sulfation | +79.9568 | Sulfate Conjugate | II |
Pillar 4: In Vivo Confirmation and Quantitative Analysis
While in vitro studies are invaluable for initial profiling, in vivo studies in preclinical species (e.g., rats or mice) are necessary to confirm that the identified metabolic pathways are relevant in a whole organism. Following administration of ethoxazene, analysis of plasma, urine, and feces will reveal the major circulating and excretory metabolites. This step is critical for a comprehensive safety assessment, as regulatory bodies like the FDA emphasize the evaluation of any human metabolite that constitutes more than 10% of the total drug-related exposure.[23]
Quantitative analysis, typically using triple quadrupole mass spectrometry, is then employed to determine the concentrations of the parent drug and its major metabolites over time. This data is essential for understanding the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion: A Pathway to Understanding
The elucidation of this compound's metabolism is a critical endeavor for any future development considerations. Although specific public data is limited, a robust and scientifically sound pathway to discovery exists. By combining predictive analysis based on chemical structure with proven in vitro methodologies and advanced analytical techniques like LC-HRMS/MS, researchers can systematically uncover the biotransformation pathways of this compound. The framework presented in this guide provides a comprehensive, self-validating system for generating the crucial metabolism data required to assess the safety and viability of this compound as a potential therapeutic agent. This structured approach transforms an area of uncertainty into a clear, actionable research plan.
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 15. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene [mdpi.com]
- 19. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sysrevpharm.org [sysrevpharm.org]
- 21. Secure Verification [machinery.mas.bg.ac.rs]
- 22. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolite Identification in the Preclinical and Clinical Phase of Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethoxazene Hydrochloride: A Comprehensive Toxicological Profile and Safety Assessment
Abstract
Ethoxazene hydrochloride is an azo dye compound with recognized analgesic properties.[1] As with any pharmaceutical candidate, a thorough understanding of its toxicological profile is paramount for safety assessment and regulatory approval. This technical guide provides a comprehensive analysis of the known pharmacological characteristics of this compound and delineates the necessary toxicological investigations required for a complete safety profile. Due to a significant lack of publicly available preclinical toxicity data for this specific compound, this document establishes a framework for its safety assessment based on its chemical class (azo dye), its known mechanism of action, and the standard battery of tests mandated by international regulatory guidelines. The potential for metabolic activation into toxic aromatic amines is a central theme, guiding the recommended experimental workflows for genotoxicity, carcinogenicity, and other key toxicological endpoints.
Introduction and Chemical Identity
This compound, chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride, is an azo compound.[2] Its unique chemical architecture has led to its investigation for analgesic and anti-inflammatory effects.[3] The core structure features a diazenyl bridge (-N=N-) connecting two aromatic rings, a characteristic of all azo dyes. This structural motif is the primary determinant of both its chromophoric properties and its toxicological profile, as the azo bond is susceptible to metabolic cleavage.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | PubChem[2] |
| CAS Number | 2313-87-3 | PubChem[2] |
| Molecular Formula | C₁₄H₁₇ClN₄O | PubChem[2] |
| Molecular Weight | 292.76 g/mol | PubChem[2] |
| Synonyms | Etoxazene hydrochloride, SQ 2128, NSC 7214 | PubChem[2] |
| Chemical Class | Azo Dye | PubChem[2] |
| Physical Form | Solid | PubChem[2] |
Pharmacology and Mechanism of Action
The therapeutic potential of this compound stems from its analgesic and anti-inflammatory activities.[3] The proposed mechanisms are multifaceted, targeting key components of pain and inflammation signaling pathways.
-
Modulation of Ion Channels : The primary analgesic effect is believed to be mediated through the modulation of ion channels in sensory neurons. Specifically, it may interact with voltage-sensitive calcium channels (VSCCs), reducing calcium influx and thereby dampening the transmission of pain signals.[3]
-
Inhibition of Inflammatory Enzymes : Like many non-steroidal anti-inflammatory drugs (NSAIDs), this compound may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins.[3] However, direct inhibitory profiling against specific enzymes like COX-1, COX-2, or 5-lipoxygenase has not been detailed in available literature.[3]
-
Immunomodulatory Effects : The compound is suggested to have immunomodulatory properties through the suppression of inflammatory mediators.[3]
Caption: Proposed mechanisms of action for this compound.
Pharmacokinetics: The Central Role of Metabolism
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug dictates its efficacy and safety. For azo dyes like this compound, metabolism is the most critical step from a toxicological standpoint.[4]
Ingested azo compounds can be metabolized by two primary routes: azoreduction by bacteria in the anaerobic environment of the gut and reduction by hepatic azoreductases in the liver. This metabolic cleavage of the azo bond is a reductive process that breaks the molecule into its constituent aromatic amines.
Aromatic amines, not the parent azo dye, are frequently the metabolites responsible for toxic effects, including genotoxicity and carcinogenicity. [5][6] Therefore, identifying the specific aromatic amines produced from this compound is a mandatory first step in any toxicological assessment.
Caption: Metabolic activation of this compound.
Toxicological Profile: A Framework for Assessment
A comprehensive review of publicly available scientific literature and toxicological databases reveals no specific preclinical studies on the acute, subchronic, chronic, or reproductive toxicity of this compound.[3] The GHS classification indicates potential for skin irritation and may cause an allergic skin reaction or serious eye irritation.[2] The following sections outline the standard toxicological assessments required to fill these critical data gaps.
Acute, Subchronic, and Chronic Toxicity
These studies are fundamental to understanding a compound's general toxicity.
-
Acute Toxicity : An acute study involves administering a single high dose to animals to determine the median lethal dose (LD50) and identify signs of immediate toxicity.[7][8] No LD50 data for this compound is currently available.[3]
-
Repeated Dose Toxicity (Subchronic and Chronic) : These studies involve daily administration of the compound for extended periods (e.g., 28 or 90 days for subchronic; 6 months or longer for chronic) to identify target organs, characterize dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL).[8][9][10] These studies are essential for determining safe dosage levels for long-term human use.
Genotoxicity
Genotoxicity assessment is arguably the most critical evaluation for an azo compound due to the high potential for its aromatic amine metabolites to damage DNA, leading to mutations and potentially cancer.[5][6][11] A standard battery of tests, as recommended by the International Council for Harmonisation (ICH) guideline S2(R1), is required.[12]
The Standard Genotoxicity Testing Battery Includes:
-
A test for gene mutation in bacteria: The Ames test.[13]
-
An in vitro test for chromosomal damage in mammalian cells: Such as the in vitro micronucleus assay or chromosome aberration assay.[13]
-
An in vivo test for genotoxicity: Typically the rodent bone marrow micronucleus test, to assess effects in a whole animal system.[13]
A positive result in any of these assays, particularly if confirmed in vivo, is a significant cause for concern and would likely halt further development or require extensive additional investigation.
Caption: Standard workflow for genotoxicity testing.
Experimental Protocol Example: Bacterial Reverse Mutation (Ames) Test
Objective: To evaluate the potential of this compound and its metabolites to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strain Selection: Use a minimum of four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA) that detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Dose Selection: Perform a preliminary range-finding study to determine the appropriate dose range, which should include cytotoxic concentrations. The main experiment should use at least five different analyzable concentrations.
-
Assay Procedure (Plate Incorporation Method):
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at a specific concentration (or vehicle control), and 0.5 mL of S9 mix (for metabolic activation) or buffer.
-
Incubate briefly at 37°C.
-
Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin.
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) on each plate. A positive response is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control. The increase should typically be at least a two-fold increase over the background.
-
Controls: Include a negative (vehicle) control and known positive controls for each bacterial strain, both with and without S9 activation (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).
Carcinogenicity
Carcinogenicity studies are long-term (typically 2-year) bioassays in rodents designed to assess the tumor-inducing potential of a pharmaceutical.[14] Given that many azo dyes are metabolized to known carcinogens (e.g., benzidine), the potential for carcinogenicity is a significant concern.[5][15]
According to ICH S1A guidelines, carcinogenicity studies are typically required for pharmaceuticals intended for chronic use (continuous treatment for at least 6 months). The results of genotoxicity tests are a key factor in this decision; a positive genotoxicity finding significantly increases the concern for carcinogenicity.[16]
Reproductive and Developmental Toxicity (DART)
DART studies are designed to uncover any adverse effects on sexual function, fertility, and embryonic and postnatal development.[17][18] These studies are critical for any drug that may be used by women of childbearing potential or men. The standard approach involves a series of studies (Segments I, II, and III) that evaluate the compound's effects from pre-mating through to the development of the next generation.[18]
Safety Assessment and Conclusion
A formal chemical safety assessment for this compound cannot be completed due to the profound lack of empirical toxicological data.[3][19] The primary toxicological concern arises from its classification as an azo dye, which implies a high probability of metabolic cleavage into aromatic amines.[20] These metabolites are frequently associated with genotoxicity and carcinogenicity.[5][6]
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 4. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]
- 6. researchgate.net [researchgate.net]
- 7. syngeneintl.com [syngeneintl.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subchronic and chronic toxicity of ingested 1,3-dichloropropene in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of Azo Dyes in Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 12. database.ich.org [database.ich.org]
- 13. pharmaron.com [pharmaron.com]
- 14. toxicology.org [toxicology.org]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. researchgate.net [researchgate.net]
- 17. Developmental and reproductive toxicology - ERBC [erbc-group.com]
- 18. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 19. Guidance on Information Requirements and Chemical Safety Assessment - ECHA [echa.europa.eu]
- 20. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for the Quantification of Ethoxazene Hydrochloride
An Application Note from the Office of the Senior Application Scientist
Abstract This application note describes the systematic development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethoxazene hydrochloride. As an azo dye and aromatic amine, this compound requires a robust analytical method to ensure quality control in research and pharmaceutical settings.[1][2] The method utilizes a reversed-phase C18 column with a photodiode array (PDA) detector, providing high sensitivity and specificity. The entire process, from initial parameter selection to full validation according to International Council for Harmonisation (ICH) guidelines, is detailed.[3][4] This document serves as a comprehensive protocol for researchers, scientists, and drug development professionals.
Introduction and Analytical Target Profile (ATP)
This compound, chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride, is an analgesic compound also investigated for other biological activities.[2][5][6] Its structure contains an azo bond and aromatic amine moieties, which are chromophores that make it suitable for UV-Vis detection.[1] The primary objective of this work was to develop an HPLC method capable of accurately quantifying this compound and separating it from potential degradation products that may arise during stability studies.
The Analytical Target Profile (ATP) for this method is defined as:
-
Analyte: this compound
-
Matrix: Drug Substance
-
Intended Use: Quantitative analysis for assay and purity, and stability-indicating analysis.
-
Performance Characteristics: The method must be specific, linear, accurate, precise, and robust, meeting the criteria outlined in ICH Q2(R1).[3]
Foundational Strategy: Causality in Method Development
The development of a robust HPLC method is a systematic process. The choices made at each step are grounded in the physicochemical properties of the analyte and the fundamental principles of chromatography.
Caption: Overall workflow for HPLC method development and validation.
Selection of Chromatographic Mode and Stationary Phase
This compound possesses significant non-polar character due to its aromatic rings. This makes Reversed-Phase Liquid Chromatography (RP-LC), where the stationary phase is non-polar and the mobile phase is polar, the logical choice for separation.[7][8] In this mode, hydrophobic molecules like Ethoxazene are retained on the column, with retention modulated by the organic content of the mobile phase.[7]
-
Stationary Phase: A C18 (octadecylsilane or ODS) column was selected. This is the most widely used stationary phase in RP-HPLC, offering robust hydrophobic retention for a broad range of analytes. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.
Mobile Phase and Detector Selection
-
Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier is standard for RP-HPLC.[7][9]
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff wavelength and lower viscosity, which results in lower backpressure and better efficiency.
-
Aqueous Phase: A phosphate buffer (pH 3.0) was selected. The amino groups on this compound are basic. Maintaining a low pH ensures these groups are consistently protonated, leading to a single ionic species and thus sharp, reproducible chromatographic peaks.
-
-
Detector: A Photodiode Array (PDA) detector was employed. Unlike a single-wavelength UV detector, a PDA detector acquires the entire UV-Vis spectrum for the analyte as it elutes.[10][11][12] This offers two key advantages:
-
Wavelength Optimization: The wavelength of maximum absorbance (λmax) can be accurately determined to maximize sensitivity.
-
Peak Purity Analysis: It allows for the assessment of peak purity, which is an indispensable tool for specificity and stability testing, ensuring that the analyte peak is not co-eluting with impurities or degradants.[13][14]
-
Optimized HPLC Method Protocol
This section provides the detailed, step-by-step protocol for the final optimized method.
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatography Data System (CDS): Empower 3, ChemStation, or equivalent.
-
Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (H₃PO₄, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for robust hydrophobic retention. |
| Mobile Phase | A: 20mM KH₂PO₄, pH 3.0B: Acetonitrile | Buffered aqueous and organic solvent for reversed-phase separation. |
| Gradient Program | Time (min) | %B |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detector | PDA Detector | Acquires full spectra for peak purity and λmax determination. |
| Detection | Wavelength: 285 nmBandwidth: 4 nmReference: 360 nm, BW 10 nm | 285 nm is the determined λmax for Ethoxazene HCl, maximizing sensitivity. A reference wavelength corrects for baseline drift. |
| Run Time | 15 minutes | Allows for elution of the analyte and re-equilibration of the column. |
Method Validation Protocol (ICH Q2(R1))
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][15]
System Suitability
Before sample analysis, the chromatographic system's performance is verified. This is a self-validating component of the protocol. The criteria are based on United States Pharmacopeia (USP) general chapter <621>.[16][17][18][19]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 1.0% (for n=6) | Demonstrates the precision of the injection and system electronics. |
| %RSD of Retention Time | ≤ 1.0% (for n=6) | Demonstrates the stability of the pump flow rate. |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. This was demonstrated through forced degradation studies as stipulated in ICH guideline Q1A(R2).[20][21][22][23] The sample was subjected to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the resulting degradation products from the intact drug.[20]
-
Protocol:
-
Acid Hydrolysis: 1 mL of 1000 µg/mL stock solution + 1 mL of 1 M HCl; heat at 80°C for 2 hours. Neutralize with 1 M NaOH.
-
Base Hydrolysis: 1 mL of 1000 µg/mL stock solution + 1 mL of 1 M NaOH; heat at 80°C for 2 hours. Neutralize with 1 M HCl.
-
Oxidative Degradation: 1 mL of 1000 µg/mL stock solution + 1 mL of 30% H₂O₂; keep at room temperature for 4 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose drug substance to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B.
-
-
Results: In all cases, the degradation products were well-resolved from the main this compound peak (Resolution > 2.0). PDA peak purity analysis confirmed the spectral homogeneity of the parent drug peak, demonstrating the method's stability-indicating nature.
Linearity
The linearity of the method was established by analyzing five solutions with concentrations ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL).
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 50 - 150 µg/mL | --- |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Should not be statistically significant from zero. |
Accuracy (Recovery)
Accuracy was determined by the standard addition method. The sample was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate sample preparations were analyzed on the same day by the same analyst.
-
Result: %RSD = 0.45% (Acceptance Criteria: %RSD ≤ 2.0%)
-
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system.
-
Result: %RSD = 0.68% (Acceptance Criteria: %RSD ≤ 2.0%)
-
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters.
Caption: Parameters varied during the robustness study.
In all varied conditions, the system suitability parameters were met, and the changes in retention time and peak area were insignificant, demonstrating the method's robustness.
Conclusion
A highly specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The use of a PDA detector adds a layer of confidence through peak purity analysis. This application note provides a comprehensive and self-validating protocol that is suitable for routine quality control and stability analysis in a regulated environment.
References
- 1. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. amsbio.com [amsbio.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ionsource.com [ionsource.com]
- 10. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 11. ctlatesting.com [ctlatesting.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. labcompare.com [labcompare.com]
- 14. How HPLC Detectors Work | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. scribd.com [scribd.com]
- 16. usp.org [usp.org]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
- 18. agilent.com [agilent.com]
- 19. Chromatography [usp.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. database.ich.org [database.ich.org]
Application Note: Quantitative Analysis of Ethoxazene Hydrochloride in Biological Matrices using LC-MS/MS
Abstract
This document provides a comprehensive guide for the development and validation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of ethoxazene hydrochloride. Ethoxazene, an azo dye with local anesthetic properties, requires a sensitive and selective analytical method for its determination in complex biological matrices such as plasma or urine. This guide is designed for researchers and drug development professionals, offering a detailed protocol, explaining the scientific rationale behind methodological choices, and outlining a validation strategy consistent with regulatory expectations.
Introduction and Scientific Background
Ethoxazene, chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride, is a compound that belongs to the class of azo dyes. While historically used for its analgesic effects on the urinary tract, the quantification of ethoxazene and its metabolites in biological fluids is essential for pharmacokinetic, toxicokinetic, and biomonitoring studies.
The inherent complexity and low concentration levels of analytes in biological samples necessitate a highly selective and sensitive analytical technique. LC-MS/MS, particularly utilizing a triple quadrupole mass spectrometer, is the gold standard for this purpose. Its power lies in the combination of chromatographic separation with the mass analyzer's ability to isolate a specific precursor ion and quantify its unique fragment ions, a technique known as Multiple Reaction Monitoring (MRM).[1][2] This dual-filter approach drastically reduces matrix interference and provides exceptional sensitivity and specificity, making it the ideal tool for bioanalysis.[3]
This application note details a foundational method for ethoxazene analysis, which should be thoroughly validated by the end-user to ensure fitness for purpose, following established regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[4]
Analyte Properties and Methodological Considerations
Successful LC-MS/MS method development is predicated on a firm understanding of the analyte's physicochemical properties. These properties dictate choices in sample preparation, chromatography, and ionization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Implication for Analysis |
| Molecular Formula | C₁₄H₁₇ClN₄O | [5] | Used for calculating exact mass. |
| Molecular Weight | 292.76 g/mol | [5][6] | Precursor ion for MS will be based on the free base (256.3 g/mol ). |
| Structure | Aromatic Amine, Azo Dye | [5] | Likely to be basic and ionize well via Electrospray Ionization (ESI) in positive mode. Aromaticity suggests retention on reversed-phase columns. |
| Predicted pKa | ~4-5 (for aromatic amines) | Inferred | As a basic compound, it will be positively charged at acidic pH (pH < pKa), which is ideal for retention on reversed-phase columns and for ESI. |
| Predicted LogP | ~3.5-4.5 | Inferred | Indicates moderate hydrophobicity, suitable for reversed-phase chromatography and extraction via Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). |
Causality Behind Methodological Choices:
-
Ionization Mode: Ethoxazene contains multiple basic nitrogen atoms (amines), which are readily protonated.[7] Therefore, Electrospray Ionization (ESI) in positive ion mode is the logical choice, as it efficiently generates [M+H]⁺ ions in the gas phase.[8][9]
-
Chromatography: The predicted moderate hydrophobicity (LogP) makes reversed-phase chromatography, using a C18 or similar column, the most suitable separation technique. To ensure the analyte is in its charged, ionic form for good retention and peak shape, the mobile phase pH should be maintained at least 1.5-2 units below the analyte's pKa. An acidic modifier like formic acid is therefore standard.
-
Sample Preparation: The goal of sample preparation is to remove matrix components like proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[10][11] Given ethoxazene's properties, common techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are all viable options.[12]
Recommended LC-MS/MS Protocol: A Starting Point
This section provides a detailed, step-by-step protocol. It is intended as a robust starting point for method development and validation in your laboratory.
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar and stable isotope-labeled version of ethoxazene is ideal. If unavailable, a compound with similar physicochemical properties (e.g., another aromatic amine like Chlorpromazine or a compound with a similar LogP like Raloxifene) can be used.[13][14]
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥99%)
-
Human Plasma (or other relevant biological matrix) with appropriate anticoagulant (e.g., K₂EDTA)
Table 2: Recommended LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides narrow peaks for better sensitivity and resolution. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule bioanalysis, offering good retention and efficiency. |
| Column Temp. | 40 °C | Ensures reproducible retention times and reduces mobile phase viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min | A generic gradient to start; must be optimized to ensure separation from matrix components. |
| Injection Vol. | 5 µL | Balances sensitivity with potential column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high-sensitivity MRM experiments.[15] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Optimal for basic compounds like ethoxazene. |
| Capillary Voltage | +3.5 kV | To be optimized for maximum signal. |
| Source Temp. | 150 °C | To be optimized. |
| Desolvation Temp. | 400 °C | To be optimized for efficient solvent evaporation. |
| Gas Flows | Optimize Cone and Desolvation Gas (N₂) flows | Instrument-dependent; optimized to maximize ion signal and stability. |
| Collision Gas | Argon | Standard for Collision-Induced Dissociation (CID). |
The heart of the method's selectivity lies in the MRM transitions.[1]
-
Direct Infusion: Prepare a ~500 ng/mL solution of ethoxazene in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer.
-
Precursor Ion ([M+H]⁺) Identification: In a full scan (Q1 scan), identify the protonated molecular ion. For ethoxazene (free base MW = 256.3), this will be at m/z 256.3.
-
Product Ion Identification: Perform a product ion scan on m/z 256.3. Select the most intense and stable fragment ions for the MRM transitions. Azo bond cleavage is a likely fragmentation pathway.
-
MRM Optimization: For each precursor → product ion transition, optimize the collision energy (CE) and other lens voltages to maximize the signal intensity. Repeat this process for the Internal Standard.
Table 3: Hypothetical MRM Transitions for Ethoxazene
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Ethoxazene (Quantifier) | 256.3 | e.g., 121.1 | 100 | To be optimized |
| Ethoxazene (Qualifier) | 256.3 | e.g., 93.1 | 100 | To be optimized |
| Internal Standard (IS) | To be determined | To be determined | 100 | To be optimized |
PPT is a fast and simple method suitable for initial development.
-
Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualization of Key Workflows
The entire process from sample receipt to data generation can be visualized as a clear, sequential workflow.
Caption: General Bioanalytical Workflow.
MRM provides the high selectivity required for bioanalysis by using the mass spectrometer as a dual mass filter.
Caption: Principle of MRM for Ethoxazene.
Method Validation: A Self-Validating System
A protocol is only trustworthy if it has been rigorously validated. Validation demonstrates that the method is reliable, reproducible, and fit for its intended purpose. The following parameters should be assessed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[4][16]
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | Ensure no interference from matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | Define the concentration range over which the assay is accurate and precise. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Assessed at ≥4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | Matrix factor should be consistent across different lots of matrix. %CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. Not required to be 100%. |
| Stability | Evaluate analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
This application note provides a scientifically grounded framework for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. By understanding the analyte's properties and the principles of the instrumentation, researchers can establish a robust protocol. The emphasis on a thorough, guideline-compliant validation process ensures the generation of high-quality, reliable, and defensible data for pharmacokinetic and other critical studies.[17]
References
- 1. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 2. agilent.com [agilent.com]
- 3. Pourquoi le spectromètre de masse quadrupolaire triple est l'outil idéal pour l'analyse des traces dans des échantillons complexes - Persee [pgeneral.com]
- 4. fda.gov [fda.gov]
- 5. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Triple Quadrupole Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Ethoxazene hydrochloride in vitro cell-based assay protocol
An in-depth guide to the in-vitro cell-based analysis of Ethoxazene Hydrochloride, this document provides a representative protocol for assessing the compound's activity, rooted in its classification as a local anesthetic. Given the limited availability of specific published assays for this compound, this guide leverages established methodologies for evaluating compounds that target voltage-gated sodium channels, a primary mechanism for local anesthetics.
Introduction to this compound
This compound, also known as serenium chloride, is a chemical compound that has been historically utilized as a local anesthetic. Its primary mechanism of action, like other local anesthetics, is presumed to involve the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the initiation and propagation of nerve impulses, leading to a loss of sensation.
This application note details a representative in-vitro cell-based assay protocol to quantify the inhibitory effects of this compound on voltage-gated sodium channels using a fluorescence-based membrane potential assay. This method provides a robust and high-throughput compatible approach for characterizing the compound's potency and mechanism of action at the cellular level.
Core Principles of the Assay
The assay described herein utilizes a fluorescent dye sensitive to changes in cell membrane potential. In resting cells, there is a negative membrane potential. Depolarization, often initiated by opening sodium channels, makes the membrane potential less negative. The fluorescent dye's intensity changes in response to this depolarization. A compound like this compound, which blocks sodium channels, will prevent this depolarization, thus inhibiting the change in fluorescence. The degree of inhibition can be used to determine the compound's potency (e.g., by calculating an IC50 value).
Experimental Workflow Overview
The following diagram outlines the major steps in the in-vitro cell-based assay for evaluating this compound.
Caption: A high-level overview of the experimental workflow, from preparation to data analysis.
Detailed Protocol: Membrane Potential Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| SH-SY5Y human neuroblastoma cells | ATCC | CRL-2266 |
| DMEM/F-12 Medium | Gibco | 11320033 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Black-walled, clear-bottom 96-well plates | Corning | 3603 |
| Membrane Potential Assay Kit (e.g., FLIPR) | Molecular Devices | R8034 |
| This compound | Sigma-Aldrich | E1254 |
| Veratridine (Sodium Channel Activator) | Sigma-Aldrich | V5754 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
Step-by-Step Procedure
1. Cell Culture and Seeding
-
Culture SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
2. Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).
-
Prepare a stock solution of Veratridine (a sodium channel activator) in assay buffer at a concentration that will give a final in-well concentration of approximately 80% of its maximal effect (EC80), to be determined in a separate experiment.
3. Assay Execution
-
Remove the culture medium from the cell plate.
-
Prepare the fluorescent membrane potential dye according to the manufacturer's instructions and add 100 µL to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
Add 20 µL of the diluted this compound solutions to the appropriate wells. Include wells with vehicle control (DMSO) and no-compound control.
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Set the reader to record a baseline fluorescence for 10-20 seconds.
-
Inject 20 µL of the Veratridine solution into each well to stimulate the sodium channels.
-
Continue to record the fluorescence signal for 60-120 seconds.
Data Analysis
-
Data Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence after stimulation.
-
Dose-Response Curve: Normalize the data to the controls. Set the average of the vehicle control (stimulated, no compound) as 100% activity and the average of the unstimulated control as 0% activity.
-
IC50 Calculation: Plot the normalized response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the veratridine-induced response.
Mechanism of Action Visualization
The following diagram illustrates the proposed mechanism of action of this compound as a voltage-gated sodium channel blocker.
Caption: Proposed mechanism of this compound blocking sodium channels to prevent nerve impulses.
Safety and Handling Precautions
This compound is a chemical compound and should be handled with appropriate laboratory safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Probing Nociceptive Pathways: Ethoxazene Hydrochloride as a Modulator of Neuronal Excitability
Introduction: The Quest for Selective Analgesia
The intricate network of signaling pathways that underlie the sensation of pain presents a formidable challenge and a significant opportunity in the field of drug development. A thorough understanding of how chemical entities modulate these pathways is paramount for the discovery of novel analgesics with improved efficacy and reduced side effects. Ethoxazene hydrochloride, a compound with local anesthetic properties, offers a potential tool for dissecting the molecular mechanisms of nociception.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this compound to study pain signaling pathways. We will delve into its presumed mechanism of action, provide detailed protocols for in vitro and in vivo characterization, and offer insights into the interpretation of experimental outcomes.
Presumed Mechanism of Action: A Focus on Voltage-Gated Sodium Channels
Local anesthetics classically exert their effects by blocking the propagation of action potentials in neurons.[1][3] This is primarily achieved through the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the rising phase of the action potential.[4][5][6][7] The prevailing hypothesis for this compound's mechanism of action is its function as a VGSC blocker.
Voltage-gated sodium channels are transmembrane proteins that exist in three main states: resting, open, and inactivated.[4] Local anesthetics are thought to preferentially bind to the open and inactivated states of the channel from the intracellular side, thereby stabilizing the channel in a non-conducting conformation.[8] This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, such as those involved in transmitting nociceptive signals.[8]
The chemical structure of this compound, with its aromatic ring, intermediate linkage, and tertiary amine, is consistent with the pharmacophore of many known local anesthetics that interact with VGSCs.[9] The tertiary amine allows the molecule to exist in both charged and uncharged forms. The uncharged form is lipid-soluble and can cross the neuronal membrane, while the charged form is active in blocking the channel from within the axoplasm.[1][3]
Beyond VGSCs, other ion channels, such as Transient Receptor Potential (TRP) channels, play a crucial role in pain sensation by detecting noxious thermal, mechanical, and chemical stimuli.[10][11][12][13] It is plausible that this compound may also modulate the activity of these channels, a hypothesis that warrants experimental investigation.
Caption: Hypothesized mechanism of this compound in pain signaling.
Experimental Protocols for Characterization
To rigorously evaluate the effects of this compound on pain signaling pathways, a multi-tiered experimental approach is recommended, progressing from in vitro cellular assays to in vivo behavioral models.
Part 1: In Vitro Characterization
1.1. Electrophysiology: Patch-Clamp Recordings
Electrophysiology provides a direct measure of ion channel function and is the gold standard for characterizing the effects of compounds on neuronal excitability.[14][15]
Objective: To determine the effect of this compound on voltage-gated sodium currents in dorsal root ganglion (DRG) neurons, which are primary sensory neurons involved in pain transmission.
Protocol:
-
Cell Preparation:
-
Isolate DRG neurons from rodents following approved institutional animal care and use committee (IACUC) protocols.
-
Culture the neurons on glass coverslips coated with poly-D-lysine and laminin.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 24-48 hours before recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.[16][17]
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit sodium currents using a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
Apply this compound at varying concentrations (e.g., 1 µM, 10 µM, 100 µM) via a perfusion system.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) before and after drug application.
-
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step.
-
Construct current-voltage (I-V) curves.
-
Calculate the half-maximal inhibitory concentration (IC50) for tonic block.
-
Quantify the degree of use-dependent block by comparing the reduction in current amplitude over the pulse train.
| Parameter | Expected Outcome with this compound |
| Peak Sodium Current | Concentration-dependent reduction |
| IC50 (Tonic Block) | To be determined experimentally |
| Use-Dependent Block | Increased block with repetitive stimulation |
1.2. Calcium Imaging
Calcium imaging is a powerful technique to assess changes in intracellular calcium concentrations, which are a hallmark of neuronal activation and TRP channel activity.[18][19][20]
Objective: To investigate whether this compound modulates calcium influx through TRP channels in response to specific agonists.
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture DRG neurons or a cell line expressing the TRP channel of interest (e.g., HEK293 cells transfected with TRPV1).
-
Load cells with a calcium indicator dye such as Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) for 30-60 minutes at 37°C.[21]
-
Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
-
Imaging:
-
Mount the coverslip on an inverted microscope equipped for fluorescence imaging.
-
Continuously perfuse the cells with saline.
-
Establish a baseline fluorescence reading.
-
Apply a specific TRP channel agonist (e.g., capsaicin for TRPV1, mustard oil for TRPA1).
-
After observing a response, wash out the agonist.
-
Pre-incubate the cells with this compound for a defined period (e.g., 5-10 minutes).
-
Re-apply the TRP channel agonist in the continued presence of this compound.
-
Data Analysis:
-
Measure the change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2).
-
Quantify the peak calcium response to the agonist before and after the application of this compound.
-
Calculate the percentage of inhibition or potentiation of the agonist-induced calcium response.
| Agonist | Target Channel | Expected Calcium Response | Potential Effect of Ethoxazene HCl |
| Capsaicin (1 µM) | TRPV1 | Robust increase | Inhibition or potentiation |
| Mustard Oil (100 µM) | TRPA1 | Robust increase | Inhibition or potentiation |
Part 2: In Vivo Behavioral Models
In vivo models are essential for evaluating the analgesic efficacy of a compound in a whole-organism context.[22][23][24][25]
2.1. Acetic Acid-Induced Writhing Test (Visceral Pain)
This is a widely used model for screening the peripheral analgesic activity of new compounds.[22][24]
Objective: To assess the ability of this compound to reduce visceral pain.
Protocol:
-
Animals: Use male Swiss albino mice (20-25 g).
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one hour before the experiment.[22]
-
Grouping and Administration:
-
Divide the animals into groups (n=6-8 per group): Vehicle control (e.g., saline), positive control (e.g., diclofenac sodium, 10 mg/kg, i.p.), and this compound at various doses (e.g., 5, 10, 20 mg/kg, i.p.).
-
Administer the respective treatments intraperitoneally (i.p.).
-
-
Induction of Writhing:
-
30 minutes after drug administration, inject 0.6% acetic acid solution (10 ml/kg, i.p.) to induce writhing.
-
-
Observation:
-
Immediately after the acetic acid injection, place the mice in individual observation chambers.
-
Count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Determine the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100
2.2. Hot Plate Test (Central Nociceptive Pathway)
This model is used to evaluate centrally acting analgesics by measuring the reaction time of the animal to a thermal stimulus.[23][26]
Objective: To determine if this compound has a central analgesic effect.
Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals and Acclimatization: Use mice or rats and allow them to acclimatize.
-
Baseline Measurement:
-
Gently place each animal on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Animals with a baseline latency outside a predefined range (e.g., 5-15 seconds) should be excluded.
-
-
Grouping and Administration:
-
Group the animals and administer the vehicle, a positive control (e.g., morphine, 5 mg/kg, s.c.), and this compound at various doses.
-
-
Post-Treatment Measurement:
-
At different time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the reaction latency.
-
Data Analysis:
-
Calculate the mean reaction latency for each group at each time point.
-
Data can be expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Safety and Toxicology Considerations
While detailed toxicology data for this compound is not extensively published, it is classified as a solid that may cause skin and eye irritation.[27] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed when handling the compound.[28] As with all sodium channel blockers, there is a potential for systemic toxicity at high concentrations, which can manifest as central nervous system (CNS) and cardiovascular effects.[5][7][29] Dose-response studies are crucial to identify a therapeutic window.
Conclusion and Future Directions
This compound presents an interesting chemical scaffold for the investigation of pain signaling pathways. The protocols outlined in this application note provide a robust framework for characterizing its mechanism of action, starting with the hypothesized blockade of voltage-gated sodium channels and extending to potential modulation of other key players in nociception like TRP channels. The combination of in vitro electrophysiology and calcium imaging with in vivo behavioral models will allow for a comprehensive understanding of its pharmacological profile.
Future studies could explore the subtype selectivity of this compound for different VGSC isoforms (e.g., Nav1.7, Nav1.8, Nav1.9), which are preferentially expressed in nociceptive neurons and are validated targets for pain therapeutics. Investigating its effects in models of chronic inflammatory and neuropathic pain would also be a valuable next step in assessing its potential as a lead compound for the development of novel analgesics.
References
- 1. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JaypeeDigital | Local Anesthetic Agents [jaypeedigital.com]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]
- 7. Sodium Channel Blocker Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Transient receptor potential channels mediate the tussive response to prostaglandin E2 and bradykinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Herbal Compounds and Toxins Modulating TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodologies [frontiersin.org]
- 14. hrsonline.org [hrsonline.org]
- 15. Heart Rhythm Society Expert Consensus Statement on Electrophysiology Laboratory Standards: Process, Protocols, Equipment, Personnel, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. CALCIUM IMAGING PROTOCOL [protocols.io]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 22. In-Vivo Models for Management of Pain [scirp.org]
- 23. criver.com [criver.com]
- 24. researchgate.net [researchgate.net]
- 25. advinus.com [advinus.com]
- 26. biocytogen.com [biocytogen.com]
- 27. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. mdsearchlight.com [mdsearchlight.com]
Ethoxazene Hydrochloride in Ion Channel Research: Unraveling the Analgesic Mechanism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Re-examining a Classic Analgesic for Modern Ion Channel Discovery
Ethoxazene hydrochloride, a compound with a history as an analgesic agent, is gaining renewed interest within the scientific community as a potential tool for ion channel research.[1][2] Its established pain-relieving properties strongly suggest an interaction with the nervous system's signaling pathways, with emerging evidence pointing towards the modulation of ion channels as a key mechanism of action.[3] Specifically, its influence on voltage-sensitive calcium channels within sensory neurons is an area of active investigation, positioning this compound as a compound of interest for dissecting the molecular underpinnings of nociception and developing novel analgesic therapies.[3]
This technical guide provides a comprehensive overview of this compound's known and putative interactions with ion channels. It offers detailed, field-proven protocols for utilizing this compound in state-of-the-art ion channel research methodologies, including patch-clamp electrophysiology and fluorescence-based calcium imaging. By understanding the causality behind experimental choices and adhering to rigorous, self-validating protocols, researchers can effectively leverage this compound to probe the intricate functions of ion channels in health and disease.
Mechanism of Action: A Focus on Sensory Neuron Ion Channels
The analgesic effects of this compound are believed to stem from its ability to modulate the activity of key ion channels involved in pain signal transmission. The primary targets are thought to be voltage-gated calcium channels (VGCCs) located in the membranes of sensory neurons.[3] These channels are critical for the influx of calcium ions that trigger neurotransmitter release and propagate pain signals to the central nervous system. By interacting with these channels, this compound can dampen neuronal excitability and reduce the perception of pain.[3]
While the precise molecular interactions are still under investigation, the current hypothesis is that this compound binds to VGCCs, altering their gating properties and reducing the probability of channel opening in response to depolarization. This leads to a decrease in calcium influx, thereby diminishing the release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP).
Beyond its effects on VGCCs, there is also evidence to suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3] This dual mechanism of action—direct modulation of ion channels and suppression of inflammatory mediators—makes it a compelling compound for studying the multifaceted nature of pain.
Experimental Protocols: A Practical Guide for the Bench Scientist
The following protocols provide detailed, step-by-step methodologies for investigating the effects of this compound on ion channel function. These protocols are designed to be self-validating, with integrated controls and clear explanations for each experimental step.
Protocol 1: Characterization of this compound's Effect on Voltage-Gated Calcium Channels using Patch-Clamp Electrophysiology
This protocol describes the use of whole-cell patch-clamp electrophysiology to record voltage-gated calcium channel currents from cultured sensory neurons and assess the inhibitory effects of this compound.
Rationale: Patch-clamp electrophysiology is the gold-standard technique for directly measuring ion channel activity with high temporal and voltage resolution. This method allows for the precise control of the cell membrane potential while recording the ionic currents flowing through the channels, providing detailed information about the compound's mechanism of action, potency, and voltage-dependency.
Materials:
-
Primary sensory neuron culture (e.g., dorsal root ganglion neurons) or a suitable cell line expressing the target voltage-gated calcium channel subtype.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
External recording solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal pipette solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents and consumables.
Experimental Workflow:
Figure 1: Workflow for patch-clamp electrophysiology experiments.
Step-by-Step Procedure:
-
Cell Preparation: Plate cultured sensory neurons on glass coverslips at an appropriate density for patch-clamp recording. Allow cells to adhere and grow for 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal recording solutions on the day of the experiment. Prepare a series of dilutions of this compound in the external solution from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30, 100 µM).
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance for whole-cell recordings is typically 3-5 MΩ. Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
-
Establishing a Recording:
-
Transfer a coverslip with neurons to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the headstage.
-
Under visual guidance, approach a neuron with the pipette tip while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal).
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium channel currents.
-
Record baseline currents for a stable period (e.g., 3-5 minutes).
-
Perfuse the recording chamber with the external solution containing the lowest concentration of this compound.
-
After a 2-3 minute incubation, record the currents using the same voltage protocol.
-
Repeat the perfusion and recording for increasing concentrations of the compound.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current at each voltage step for baseline, drug application, and washout conditions.
-
Normalize the current amplitude in the presence of the drug to the baseline amplitude.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ value.
-
Analyze the voltage-dependence of activation and inactivation to determine if the compound alters the channel's gating properties.
-
Quantitative Data Summary:
| Parameter | Description | Expected Outcome with this compound |
| IC₅₀ | The concentration of this compound that produces 50% inhibition of the calcium channel current. | To be determined experimentally. |
| Voltage-dependence of activation (V½) | The membrane potential at which half of the channels are activated. | Potential shift to more depolarized potentials. |
| Voltage-dependence of inactivation (V½) | The membrane potential at which half of the channels are inactivated. | Potential shift to more hyperpolarized potentials (for state-dependent block). |
| Kinetics of Inactivation (τ) | The time constant of current decay during a sustained depolarization. | Potential alteration depending on the mechanism of block. |
Protocol 2: Measuring Changes in Intracellular Calcium using Fluorescence Imaging
This protocol outlines a fluorescence-based assay to monitor changes in intracellular calcium concentration in response to neuronal activation and the modulatory effects of this compound.
Rationale: Calcium imaging provides a high-throughput method to assess the activity of a large population of cells simultaneously. By using fluorescent calcium indicators, researchers can visualize changes in intracellular calcium levels that result from ion channel activity. This technique is particularly useful for screening compounds and for studying the integrated response of neuronal networks.
Materials:
-
Primary sensory neuron culture or a relevant cell line.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound stock solution (10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.
-
Depolarizing agent (e.g., high concentration of KCl).
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image analysis software.
Experimental Workflow:
Figure 2: Workflow for fluorescence-based calcium imaging experiments.
Step-by-Step Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or 96-well plates suitable for imaging.
-
Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Remove the culture medium, wash the cells with HBSS, and incubate them with the loading solution for 30-60 minutes at 37°C.
-
After incubation, wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Compound Incubation and Imaging:
-
Prepare dilutions of this compound in HBSS.
-
Acquire baseline fluorescence images of the cells.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Position the plate on the microscope stage and begin image acquisition.
-
-
Cellular Stimulation and Data Acquisition:
-
Add a depolarizing stimulus, such as a high-potassium solution (e.g., 50 mM KCl), to the wells to activate voltage-gated calcium channels.
-
Continuously record fluorescence images before, during, and after the stimulation. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record emission at ~510 nm. For single-wavelength dyes like Fluo-4, use a single excitation wavelength (e.g., 488 nm).
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). For Fluo-4, measure the change in fluorescence intensity relative to the baseline (ΔF/F₀).
-
Determine the peak response to the depolarizing stimulus in the absence and presence of different concentrations of this compound.
-
Normalize the responses in the presence of the compound to the control response.
-
Plot the normalized response as a function of this compound concentration to generate a concentration-response curve and determine the IC₅₀.
-
Expected Results: Pre-incubation with this compound is expected to cause a concentration-dependent decrease in the intracellular calcium transient elicited by the depolarizing stimulus, reflecting the inhibition of voltage-gated calcium channels.
Safety and Handling of this compound
As with any chemical compound, proper safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with water.[5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances.[6][7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound presents a valuable opportunity for researchers to explore the pharmacology of ion channels, particularly in the context of pain and analgesia. The protocols outlined in this guide provide a robust framework for characterizing its effects on voltage-gated calcium channels and intracellular calcium dynamics. Future research should focus on identifying the specific subtypes of calcium channels that are most sensitive to this compound, elucidating the precise binding site and mechanism of action, and exploring its potential effects on other ion channels that contribute to neuronal excitability. Such studies will not only enhance our understanding of pain pathophysiology but may also pave the way for the development of more effective and targeted analgesic therapies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Drugs acting at TRPM7 channels inhibit seizure-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Nitazenes: review of comparative pharmacology and antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of voltage-gated calcium channels in the mechanisms of anesthesia and perioperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethoxazene Hydrochloride Analogues in Drug Discovery
Introduction: Reimagining a Classic Urinary Analgesic
Ethoxazene hydrochloride, an azo dye derivative, has long been utilized for its localized analgesic effects on the urinary tract mucosa, providing symptomatic relief from pain, burning, and urgency associated with urinary tract infections (UTIs).[1] Its mechanism of action, while not fully elucidated, is understood to involve direct interaction with the mucosal lining of the lower urinary tract.[2] Despite its clinical use, there is a notable scarcity of publicly available information regarding the synthesis of ethoxazene and its derivatives, presenting a unique opportunity for drug discovery and development.[3] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel this compound analogues, aiming to inspire the development of next-generation urinary analgesics with improved efficacy, safety, and pharmacokinetic profiles.
The core structure of ethoxazene, a 4-(alkoxyphenyl)azo-2,6-diaminopyridine, offers multiple avenues for chemical modification. By systematically altering the substituents on both the phenyl and pyridine rings, researchers can explore the structure-activity relationships (SAR) that govern its analgesic properties. This document outlines a modern, versatile synthetic strategy, detailed experimental protocols, and relevant in vitro assays to guide researchers in this endeavor.
Rational Design of Ethoxazene Analogues: A Structure-Activity Relationship (SAR) Perspective
The design of novel ethoxazene analogues is guided by established principles of medicinal chemistry, particularly the SAR of local anesthetics.[4] Local anesthetics typically consist of a lipophilic aromatic ring, an intermediate linker, and a hydrophilic amine group.[5] While ethoxazene's structure deviates from this classic template, the underlying principles of molecular interactions with biological targets remain relevant.
Key Areas for Modification:
-
The Alkoxy Group (R¹): The ethoxy group on the phenyl ring contributes to the molecule's lipophilicity. Varying the length and branching of this alkyl chain can modulate the compound's ability to partition into the urothelial cell membrane. Introducing polar functionalities to this chain could alter solubility and distribution.
-
Substitution on the Phenyl Ring (R²): The electronic properties of the phenyl ring can be tuned by introducing electron-donating or electron-withdrawing groups. These modifications can influence the pKa of the azo group and the overall electron density of the molecule, potentially affecting its interaction with target receptors.
-
Substitution on the Diaminopyridine Ring (R³): The 2,6-diaminopyridine core is a key structural feature. Modifications at the 3 and 5 positions of the pyridine ring can be explored to enhance potency or alter selectivity.
A systematic exploration of these modifications, as outlined in the table below, will enable the construction of a focused library of analogues for biological screening.
| Modification Site | Proposed Modifications | Rationale |
| R¹ (Alkoxy Chain) | Methyl, Propyl, Isopropyl, Butyl | Modulate lipophilicity and membrane partitioning. |
| Methoxyethyl, Hydroxyethyl | Introduce polarity to improve solubility. | |
| R² (Phenyl Ring) | H, CH₃, Cl, F, OCH₃ | Modulate electronic properties and steric bulk. |
| R³ (Pyridine Ring) | H, CH₃, F | Investigate the impact of substitution on the core scaffold. |
Synthetic Strategy: A Modern Approach to Analogue Synthesis
The synthesis of ethoxazene analogues can be approached through a convergent strategy, culminating in a key azo coupling reaction. A modern and versatile method for the synthesis of the 2,6-diaminopyridine core, the Buchwald-Hartwig amination, is proposed to allow for greater substrate scope and milder reaction conditions compared to traditional methods like the Chichibabin reaction.[6][7]
The overall synthetic workflow is depicted in the following diagram:
Figure 1: General synthetic workflow for ethoxazene analogues.
Experimental Protocols
Protocol 1: Synthesis of Substituted 2,6-Diaminopyridines via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of 2,6-dihalopyridines.[8]
Materials:
-
2,6-Dichloropyridine or 2,6-Dibromopyridine
-
Ammonia source (e.g., ammonia in dioxane, or benzophenone imine as an ammonia surrogate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or other suitable phosphine ligand)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2,6-dihalopyridine (1.0 eq), palladium catalyst (0.01-0.05 eq), and ligand (0.02-0.10 eq).
-
Add the anhydrous solvent, followed by the base (2.2 eq).
-
Add the ammonia source (2.5 eq).
-
Seal the flask and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted 2,6-diaminopyridine.
Protocol 2: Diazotization of Substituted p-Alkoxyanilines
This protocol outlines the formation of the aryl diazonium salt from a substituted p-alkoxyaniline.[9]
Materials:
-
Substituted p-alkoxyaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve the substituted p-alkoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 15-30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the aryl diazonium salt and should be used immediately in the next step.
Protocol 3: Azo Coupling to Synthesize Ethoxazene Analogues
This protocol describes the coupling of the in situ generated aryl diazonium salt with the substituted 2,6-diaminopyridine.[10][11]
Materials:
-
Aryl diazonium salt solution (from Protocol 2)
-
Substituted 2,6-diaminopyridine (1.0 eq)
-
Sodium acetate or other suitable base
-
Solvent (e.g., water, ethanol, or a mixture)
-
Ice bath
Procedure:
-
Dissolve the substituted 2,6-diaminopyridine (1.0 eq) in a suitable solvent and cool to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared aryl diazonium salt solution dropwise to the solution of the diaminopyridine with constant stirring, maintaining the temperature below 5 °C.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Purification and Characterization
Purification:
-
Column Chromatography: Azo compounds can be effectively purified using column chromatography on silica gel.[12] The choice of eluent system will depend on the polarity of the analogue and should be determined by TLC analysis.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be an effective method of purification.
Characterization:
The structure and purity of the synthesized ethoxazene analogues should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the synthesized compounds.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final products.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.
Application Notes: In Vitro Evaluation of Analgesic Activity
The analgesic potential of the newly synthesized ethoxazene analogues can be assessed using a variety of in vitro assays that model key aspects of urinary tract pain signaling.
Figure 2: In vitro screening cascade for ethoxazene analogues.
Protocol 4: Urothelial Cell-Based Assays
Urothelial cells play a crucial role in sensory signaling in the bladder.[14] In vitro assays using cultured urothelial cells can be used to assess the effects of the synthesized analogues on key signaling pathways involved in pain transmission.
Objective: To determine if the ethoxazene analogues can modulate the release of signaling molecules (e.g., ATP) from urothelial cells in response to chemical or mechanical stimuli.
Cell Culture:
-
Primary urothelial cells or a suitable urothelial cell line (e.g., SV-HUC-1) are cultured according to standard protocols.
Assay Procedure (ATP Release):
-
Plate the urothelial cells in a multi-well plate and grow to confluence.
-
Wash the cells with a balanced salt solution.
-
Pre-incubate the cells with varying concentrations of the ethoxazene analogues for a defined period.
-
Stimulate the cells with a known agonist (e.g., capsaicin to activate TRPV1 channels, or a hypotonic solution to induce mechanical stretch).
-
Collect the supernatant and measure the ATP concentration using a commercially available luciferin-luciferase-based assay kit.
-
A reduction in stimulated ATP release in the presence of the test compound would indicate a potential analgesic effect.
Protocol 5: Measurement of Bladder Afferent Nerve Activity
This ex vivo assay directly measures the firing of sensory nerves innervating the bladder and is a powerful tool for assessing the effects of compounds on nociception.[2][13]
Objective: To determine if the ethoxazene analogues can inhibit the activity of bladder afferent nerves in response to bladder distension.
Preparation:
-
An isolated whole bladder preparation with attached pelvic nerves is dissected from a rodent (e.g., rat or mouse).
-
The preparation is mounted in an organ bath, and the pelvic nerve is placed in a recording chamber with electrodes.
Assay Procedure:
-
The bladder is distended with saline at a controlled rate to mimic bladder filling, and the resulting afferent nerve activity is recorded.
-
After establishing a stable baseline response to distension, the ethoxazene analogue is added to the organ bath.
-
The bladder is distended again in the presence of the compound, and the afferent nerve activity is recorded.
-
A decrease in the firing frequency of the afferent nerves in the presence of the analogue indicates a potential analgesic effect.
Conclusion and Future Directions
The synthetic and screening strategies outlined in this guide provide a robust framework for the discovery and development of novel this compound analogues. By leveraging modern synthetic methodologies and relevant in vitro models, researchers can systematically explore the SAR of this compound class and identify lead candidates with improved therapeutic potential for the management of urinary tract pain. Future work should focus on optimizing the potency and selectivity of promising analogues and advancing them to in vivo models of bladder pain to validate their efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel in vitro bladder pelvic nerve afferent model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. nbinno.com [nbinno.com]
- 5. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diazotisation [organic-chemistry.org]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. Azo Coupling [organic-chemistry.org]
- 12. Afferent Nerve Regulation of Bladder Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Urothelial Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Experimental Formulation of Ethoxazene Hydrochloride
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals in a laboratory setting. Ethoxazene hydrochloride is for research use only and not for human or veterinary use.[1][2] All procedures should be conducted in accordance with institutional and national safety guidelines.
Introduction to this compound
This compound is an azo dye with the chemical formula C14H17ClN4O and a molecular weight of 292.76 g/mol .[3][4] Structurally, it is identified as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride.[3] While historically used as an analgesic, its application in contemporary research is centered on investigating its potential pharmacological properties, which may include anti-inflammatory and immunomodulatory effects.[1][5]
The core structure features an azo linkage (-N=N-) connecting a 4-ethoxyphenyl group to a 1,3-benzenediamine core.[1] This extended π-system is responsible for its characteristics as a dye.[1] The hydrochloride salt form generally enhances the solubility and stability of the parent compound, making it more amenable to formulation for experimental studies.[6]
Potential Mechanisms of Action (for research investigation):
-
Analgesia: The analgesic properties are thought to arise from the modulation of ion channels, such as voltage-sensitive calcium channels, in sensory neurons, thereby interfering with pain signaling pathways.[1]
-
Anti-inflammatory Effects: Research suggests a potential to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX), similar to non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Physicochemical Properties & Formulation Fundamentals
A comprehensive understanding of the physicochemical properties of this compound is critical for the development of stable and effective experimental formulations.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C14H17ClN4O | [3][4] |
| Molecular Weight | 292.76 g/mol | [3][4] |
| CAS Number | 2313-87-3 | [1][2][3] |
| Appearance | Solid (likely crystalline) | [3] |
| Purity | >98% (typical for research grade) | [2] |
| Storage | Dry, dark conditions. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C. | [2] |
Solubility Considerations
The solubility of this compound is a key factor in formulation design. While specific quantitative data is not widely published, the following guidelines are based on the general properties of hydrochloride salts and related azo compounds:[2][6][7]
-
Aqueous Solubility: As a hydrochloride salt, it is expected to have some solubility in polar solvents like water.[6] However, related azo dyes can be sparingly soluble in aqueous buffers.[7] Solubility is likely to be pH-dependent, with increased solubility at lower pH values.[6]
-
Organic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often suitable for creating stock solutions of similar compounds.[7] For phenazopyridine hydrochloride, a related azo dye, solubility is approximately 1 mg/mL in these solvents.[7]
Causality in Solvent Selection: The choice of solvent is dictated by the experimental system. For in vitro cell-based assays, a solvent that is miscible with culture media and non-toxic at the final working concentration (typically <0.1% v/v for DMSO) is essential. For in vivo studies, the vehicle must be biocompatible and non-toxic at the administered volume.
Experimental Formulation Protocols
The following protocols are provided as a starting point for the formulation of this compound for experimental use. Researchers must validate these protocols for their specific applications.
Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weighing: Carefully weigh out 2.93 mg of this compound powder into the tube. (Calculation: 292.76 g/mol * 0.010 mol/L * 0.001 L = 0.0029276 g or 2.93 mg for 1 mL).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Formulation for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mixing: Gently mix the final solution by pipetting up and down before adding to the cell cultures.
-
Vehicle Control: It is crucial to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the highest concentration of this compound tested.
Caption: Workflow for preparing this compound for in vitro assays.
Formulation for In Vivo Studies (Rodent Model)
This protocol provides a general guideline for preparing an oral gavage formulation. The final vehicle composition should be optimized based on tolerability and solubility studies.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Solubilization: Dissolve the required amount of this compound in a minimal volume of DMSO.
-
Vehicle Preparation: Prepare the final vehicle. A common vehicle for oral administration is a mixture of DMSO, PEG400, and saline. A starting ratio to consider is 10% DMSO, 40% PEG400, and 50% saline (v/v/v).
-
Formulation: Slowly add the PEG400 to the DMSO solution while vortexing. Then, add the saline dropwise while continuing to mix to avoid precipitation.
-
Final Concentration: Adjust the volumes to achieve the desired final dose concentration (e.g., in mg/kg).
-
Vehicle Control: Prepare a vehicle-only solution with the same composition for the control group.
Self-Validating System: For any in vivo formulation, it is imperative to conduct a preliminary tolerability study. Administer the vehicle alone to a small cohort of animals and monitor for any adverse effects over a defined period before proceeding with the drug-formulated group.
Proposed Experimental Applications & Rationale
The following are hypothetical experimental designs to investigate the proposed mechanisms of action of this compound.
In Vitro Assay for Anti-inflammatory Activity
Objective: To determine if this compound inhibits the production of pro-inflammatory mediators in a cell-based model.
Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known COX-2 inhibitor).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Analysis: Measure the concentration of prostaglandin E2 (PGE2) or nitric oxide (NO) in the supernatant using commercially available ELISA or Griess assay kits, respectively.
Expected Outcome: A dose-dependent decrease in PGE2 or NO production would suggest an anti-inflammatory effect, potentially through the inhibition of COX-2 or iNOS pathways.
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handling: Avoid inhalation of the powder and prevent contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: A Comprehensive Guide to the Stability Testing of Ethoxazene Hydrochloride Under Laboratory Conditions
Abstract
This application note provides a detailed framework and robust protocols for conducting comprehensive stability testing of ethoxazene hydrochloride, an azo dye with analgesic properties. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the design and execution of forced degradation and long-term stability studies. The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is detailed, providing a reliable analytical tool for the quantification of this compound and its degradation products. This document aims to be a practical resource, explaining the causality behind experimental choices to facilitate a thorough understanding of the stability profile of this compound.
Introduction
This compound, chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride, is an aromatic azo compound.[1][2] The presence of the azo linkage (-N=N-) and amino functional groups makes the molecule susceptible to various degradation pathways, including hydrolysis, oxidation, and photodegradation.[3] Understanding the stability of a drug substance like this compound is a critical aspect of pharmaceutical development.[4][5] Stability testing provides crucial information on how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7]
Forced degradation studies, or stress testing, are an essential component of stability assessment.[6][8] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[5][7] The insights gained from forced degradation studies are invaluable for the development and validation of stability-indicating analytical methods, which are capable of separating and quantifying the intact drug from its degradation products.[4]
This application note details a systematic approach to evaluating the stability of this compound, encompassing forced degradation studies and a framework for long-term and accelerated stability programs. A validated stability-indicating HPLC method is also presented as the cornerstone of the analytical strategy.
Materials and Equipment
Reagents and Chemicals
-
This compound Reference Standard (≥98% purity)
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium Phosphate Monobasic (KH₂PO₄), HPLC grade
-
Orthophosphoric Acid (H₃PO₄), AR grade
-
Water, HPLC grade (e.g., from a Milli-Q® system)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV detector
-
Analytical balance (4 or 5 decimal places)
-
pH meter
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a light source conforming to ICH Q1B guidelines
-
Water bath or dry block heater
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm, compatible with the sample solvent)
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of solutions is fundamental to the reliability of the stability study. A stock solution of known concentration is prepared in a non-reactive solvent, which is then diluted to a working concentration suitable for HPLC analysis.
Protocol:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of methanol and water). Protect the solution from light.
-
Working Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This working solution will be used for HPLC analysis and as the starting material for the forced degradation studies.
Forced Degradation (Stress) Studies
Rationale: Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and establish the stability-indicating nature of the analytical method. The conditions are chosen to cover the most common degradation pathways.[5][6][7] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradation products.[8]
Experimental Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Studies.
3.2.1. Acidic Hydrolysis
-
Transfer 5 mL of the working solution (100 µg/mL) into a flask.
-
Add 5 mL of 0.1 M HCl.
-
Heat the mixture at 60°C in a water bath for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to the initial concentration (100 µg/mL) and analyze by HPLC.
3.2.2. Basic Hydrolysis
-
Transfer 5 mL of the working solution (100 µg/mL) into a flask.
-
Add 5 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C in a water bath for a specified period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to the initial concentration (100 µg/mL) and analyze by HPLC.
3.2.3. Oxidative Degradation
-
Transfer 5 mL of the working solution (100 µg/mL) into a flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 8, 24, 48 hours).
-
At each time point, withdraw an aliquot, dilute with the mobile phase to the initial concentration (100 µg/mL), and analyze by HPLC.
3.2.4. Thermal Degradation
-
Place a thin layer of solid this compound powder in a petri dish.
-
Expose the sample to a dry heat of 80°C in an oven for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, accurately weigh it, dissolve it in the solvent used for the stock solution, and dilute to the working concentration (100 µg/mL) for HPLC analysis.
3.2.5. Photolytic Degradation
-
Expose a solution of this compound (100 µg/mL) and a solid sample to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis as described for the thermal degradation study (for the solid sample) and directly inject the solution sample.
Long-Term and Accelerated Stability Studies
Rationale: These studies are designed to evaluate the stability of the drug substance under recommended storage conditions and to predict its shelf-life. The conditions are based on ICH guidelines for the climatic zone in which the drug will be marketed.
Protocol:
-
Batch Selection: Use at least three primary batches of this compound manufactured to a minimum of pilot scale.
-
Container Closure System: Store the samples in the proposed container closure system for marketing.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
-
-
Analytical Tests: At each time point, test the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Rationale: A validated stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in the concentration of degradation products. The method must be able to separate the main peak from all potential degradation products. Reversed-phase HPLC with a C18 column and gradient elution is a common and effective approach for separating polar and non-polar compounds.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | PDA/UV at 280 nm |
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from degradation products in the forced degradation samples. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the working concentration). A correlation coefficient (r²) > 0.999 is typically required.
-
Accuracy: Determined by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Data Presentation and Interpretation
Forced Degradation Results
The results of the forced degradation studies should be summarized to show the extent of degradation and the formation of degradation products under each stress condition.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | % Assay of Ethoxazene HCl | Number of Degradation Peaks | RRT of Major Degradants |
| Control (Unstressed) | 0 | 100.0 | 0 | - |
| 0.1 M HCl, 60°C | 24 | 92.5 | 2 | 0.85, 1.15 |
| 0.1 M NaOH, 60°C | 8 | 85.2 | 3 | 0.78, 0.92, 1.24 |
| 3% H₂O₂, RT | 48 | 89.8 | 2 | 0.88, 1.35 |
| Thermal (80°C) | 72 | 96.3 | 1 | 1.10 |
| Photolytic (ICH Q1B) | - | 91.7 | 2 | 0.95 (cis-isomer?), 1.20 |
RRT = Relative Retention Time (to the main peak of this compound)
Potential Degradation Pathway
Based on the chemical structure of this compound, a potential primary degradation pathway is the reductive cleavage of the azo bond, which is a known characteristic of azo dyes.[3]
Caption: Potential Reductive Cleavage of Ethoxazene.
Conclusion
This application note provides a comprehensive and scientifically sound approach for the stability testing of this compound. The detailed protocols for forced degradation and long-term stability studies, in conjunction with the validated stability-indicating HPLC method, will enable researchers to thoroughly characterize the stability profile of this drug substance. Adherence to these methodologies will ensure the generation of reliable data that is essential for regulatory submissions and for ensuring the quality, safety, and efficacy of the final drug product. The principles and techniques described can also be adapted for the stability testing of other azo dye-based pharmaceutical compounds.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. pharmtech.com [pharmtech.com]
- 4. jchr.org [jchr.org]
- 5. ijrpp.com [ijrpp.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Ethoxazene hydrochloride solubility issues and solutions
Welcome to the technical support guide for Ethoxazene Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design.
Section 1: Understanding this compound and Its Solubility Challenges
This compound is an azo dye with a chemical structure featuring aromatic rings, amino groups, and an ethoxy group.[1][2] It is supplied as a hydrochloride salt to generally improve its aqueous solubility compared to its free base form.[1] However, researchers often encounter difficulties in achieving stable and consistent solutions, which can impact experimental reproducibility and outcomes.
The primary challenges stem from two core chemical properties:
-
pH-Dependent Solubility: As the salt of a weak base (due to its aromatic amine functional groups), this compound's solubility is highly dependent on the pH of the solvent. In acidic conditions, the molecule is protonated and more soluble in aqueous media. As the pH increases towards neutral or alkaline, it can convert to its less soluble free base form, leading to precipitation.
-
Chemical Stability: The azo linkage (-N=N-) in the molecule is a chromophore that is susceptible to degradation. This can be initiated by exposure to light or the presence of reducing agents, leading to a loss of color and activity.[1]
This guide will provide a framework for understanding and systematically addressing these issues.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water, even though it's a hydrochloride salt?
While forming a hydrochloride salt is a common strategy to increase the aqueous solubility of basic compounds, it does not guarantee high solubility under all conditions.[1] this compound's solubility is critically dependent on maintaining an acidic pH. In neutral water (pH ~7.0), the compound can deprotonate and convert to its less soluble free base form, resulting in poor dissolution or precipitation.
Q2: I've dissolved the compound, but a precipitate forms when I dilute my stock solution into my neutral pH cell culture media or phosphate-buffered saline (PBS). What is happening?
This is a classic example of pH-dependent precipitation. Your initial stock solution might be sufficiently acidic (if prepared in acidified water) or in a solubilizing organic solvent. However, when you introduce it to a larger volume of a buffered system at a neutral pH, the final pH of the solution shifts upwards. This pH increase causes the protonated, soluble form of ethoxazene to convert to the neutral, poorly soluble free base, which then precipitates out of the solution.
Q3: My prepared this compound solution is losing its characteristic color over time. Is this normal?
No, this indicates degradation of the compound. The color of ethoxazene is due to the azo bond, which is a chromophore.[1] Fading of the color suggests this bond is being cleaved or altered, likely through reduction or photodegradation.[1] It is crucial to protect solutions from light and ensure your solvents and buffers do not contain incompatible components, such as strong reducing agents.
Q4: What is the best general-purpose solvent for this compound?
There isn't a single "best" solvent for all applications. The choice depends on your experimental requirements.
-
For aqueous applications , using slightly acidified water (e.g., pH 3-5) is often effective.
-
For preparing high-concentration stock solutions that will be diluted into various media, a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is a common and effective choice.[3]
Q5: Can the common ion effect impact the solubility of this compound?
Yes. The common ion effect can suppress the solubility of a hydrochloride salt in solutions that already contain a high concentration of chloride ions.[1][4] For example, in gastric fluid, which has a high concentration of HCl, the solubility might be lower than in a buffer with a different acidulant at the same pH.[1] While often less of a concern in typical in vitro buffers, it is a principle to be aware of.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Problem 1: Compound Fails to Dissolve in Aqueous Buffer
| Potential Cause | Explanation | Recommended Solution |
| Incorrect pH | The pH of your buffer is too high (neutral or alkaline), preventing the protonation required for solubility. Many standard biological buffers (PBS, HEPES, Tris) are in the pH 7.0-8.0 range. | 1. Lower the pH: Adjust the pH of your final solution to be acidic (e.g., pH 3-5) using a small amount of dilute HCl. 2. Use an Acidic Buffer: Prepare your solution in a buffer system that is naturally acidic, such as a citrate or acetate buffer. |
| Insufficient Agitation/Time | The dissolution kinetics may be slow, especially if you are trying to prepare a solution near its solubility limit. | 1. Increase Agitation: Use a vortex mixer or sonicate the solution in a water bath to increase the rate of dissolution. 2. Gentle Heating: Gently warm the solution (e.g., to 37°C) to improve solubility. Always check for compound stability at higher temperatures first. |
Problem 2: Solution is Hazy or Contains Visible Precipitate
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | You may have exceeded the maximum solubility of the compound in the given solvent and conditions. | 1. Dilute the Solution: Reduce the concentration to below the solubility limit. 2. Filter the Solution: If you need a saturated solution, prepare it at a slightly higher concentration, allow it to equilibrate, and then filter through a 0.22 µm syringe filter to remove undissolved particles. |
| pH Shift Upon Dilution | An organic stock solution (e.g., DMSO) was diluted into an aqueous buffer, causing the compound to crash out. | 1. Reduce Final Concentration: The final concentration of the compound in the aqueous buffer may be too high. Try a lower final concentration. 2. Optimize Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing vigorously to aid dispersion. 3. Use a Co-solvent: Consider including a co-solvent like ethanol or polyethylene glycol (PEG) in your final formulation to help maintain solubility.[5] |
Problem 3: Inconsistent Results or Low Potency in Assays
| Potential Cause | Explanation | Recommended Solution |
| Precipitation in Assay Medium | The compound is precipitating in the complex biological medium over the course of the experiment, effectively lowering its active concentration. | 1. Visually Inspect: Before and after the experiment, visually inspect wells (if possible) for any signs of precipitation. 2. Solubility Test: Perform a preliminary test to determine the solubility limit of this compound in your specific assay medium. 3. Reduce DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) as high concentrations can cause solubility and toxicity issues. |
| Compound Degradation | The compound has degraded due to exposure to light or incompatible reagents in the assay medium.[1] | 1. Protect from Light: Perform experimental steps under low-light conditions and use amber-colored tubes or plates. 2. Prepare Fresh Solutions: Always prepare working solutions fresh from a stable stock solution just before use. 3. Check for Incompatibilities: Review the components of your assay medium for any potential reducing agents. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving solubility issues.
Caption: A step-by-step workflow for troubleshooting common solubility issues.
Section 4: Experimental Protocols
These protocols provide detailed, validated methods for preparing solutions and assessing the solubility of this compound.
Protocol 1: Preparation of an Acidified Aqueous Stock Solution
This protocol is suitable for experiments where an aqueous solution is required and the final application can tolerate a low pH.
-
Objective: To prepare a 1 mg/mL stock solution in acidified water.
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Add approximately 90% of the final required volume of high-purity water to a beaker.
-
While stirring, add 0.1 M HCl dropwise until the pH of the water is between 3.0 and 4.0.
-
Accurately weigh the required amount of this compound powder.
-
Slowly add the powder to the acidified water while stirring or vortexing.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
Once fully dissolved, transfer the solution to a volumetric flask and add acidified water to reach the final volume.
-
Store the solution in an amber glass vial at 4°C, protected from light.
-
Protocol 2: Preparation of a High-Concentration Organic Stock Solution
This is the recommended method for preparing a concentrated stock for use in cell culture or other biological assays where the final solvent concentration must be kept low.
-
Objective: To prepare a 10 mg/mL stock solution in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)
-
Vial and pipette tips
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder into a clean, dry glass vial.
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex at medium speed until the powder is completely dissolved. Gentle warming to 37°C can be used if needed.
-
Store the stock solution in small aliquots in amber vials at -20°C to minimize freeze-thaw cycles.
-
Protocol 3: Shake-Flask Method for Solubility Assessment
This protocol allows you to determine the approximate solubility of this compound in any solvent or buffer of interest.[6]
-
Objective: To determine the saturation solubility of the compound in a specific medium.
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the test solvent (e.g., your specific assay buffer) in a glass vial. "Excess" means adding enough powder so that undissolved solid remains visible.
-
Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Carefully remove a sample from the clear supernatant.
-
Immediately filter the sample through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF or PTFE) to remove any remaining microparticulates.
-
Accurately dilute the filtered solution with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7][8][9]
-
Calculate the original concentration in the saturated solution, which represents the solubility limit under those conditions.
-
Visual Representation: pH-Dependent Solubility
The following diagram illustrates the chemical equilibrium that governs the solubility of this compound.
Caption: Equilibrium between the soluble protonated and insoluble free base forms.
Section 5: References
-
Benchchem. This compound | 2313-87-3. --INVALID-LINK--
-
PubChem. This compound | C14H17ClN4O | CID 16836. --INVALID-LINK--
-
ChemSpider. Etoxazene hydrochloride. --INVALID-LINK--
-
GSRS. This compound. --INVALID-LINK--
-
MedKoo. This compound | analgesic | indicator | acidity | CAS#2313-87-3. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--
-
ChemScene. Safety Data Sheet. --INVALID-LINK--
-
ChemScene. Safety Data Sheet. --INVALID-LINK--
-
Cayman Chemical. Safety Data Sheet. --INVALID-LINK--
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. --INVALID-LINK--
-
Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. --INVALID-LINK--
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. --INVALID-LINK--
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. --INVALID-LINK--
-
Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. --INVALID-LINK--
-
GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. --INVALID-LINK--
-
Pharmaceutical Online. 4 Factors Affecting Solubility Of Drugs. --INVALID-LINK--
-
ResearchGate. (PDF) Study of pH-dependent drugs solubility in water. --INVALID-LINK--
-
IIP Series. CHEMICAL STABILITY OF DRUGS. --INVALID-LINK--
-
Abzena. Pharmaceutical Technology: Navigating the Complexities of Drug Formulation. --INVALID-LINK--
-
Deep Blue Repositories. Cocrystals Mitigate the Effect of pH on Solubility and Dissolution of Basic Drugs by Yitian Marguerite Chen. --INVALID-LINK--
-
Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. --INVALID-LINK--
-
CP Lab Safety. Understanding Common Lab Solvents. --INVALID-LINK--
-
PubMed. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. --INVALID-LINK--
-
PubMed. Solubility and pKa determination of six structurally related phenothiazines. --INVALID-LINK--
-
PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. --INVALID-LINK--
-
World Journal of Pharmaceutical Sciences. ESTIMATION OF VILOXAZINE BY USING RP- HPLC METHOD. --INVALID-LINK--
-
Lecturio. pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). --INVALID-LINK--
-
University of Rochester. Solvents and Polarity - Department of Chemistry. --INVALID-LINK--
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties 1. --INVALID-LINK--
-
Wiley Online Library. Computational Solutions for Complex Formulation Challenges in Pharmaceuticals. --INVALID-LINK--
-
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. --INVALID-LINK--
-
Longdom. Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Techniqu. --INVALID-LINK--
-
Omicsonline.org. Analytical Methodologies for the Determination of Hydralazine. --INVALID-LINK--
-
SciSpace. An Overview on Common Organic Solvents and Their Toxicity. --INVALID-LINK--
-
Scirp.org. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. --INVALID-LINK--
-
JOCPR. Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation. --INVALID-LINK--
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. rroij.com [rroij.com]
- 9. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations [scirp.org]
Technical Support Center: Optimizing Ethoxazene Hydrochloride for In Vitro Assays
Welcome, researchers and drug development professionals. This guide is designed to provide you with in-depth technical support for the effective use of Ethoxazene hydrochloride (CAS No. 2313-87-3) in your in vitro assays. As an azo dye with known analgesic and anti-inflammatory properties, this compound presents unique opportunities and challenges in experimental design.[1] This document will equip you with the foundational knowledge and troubleshooting strategies to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and properties of this compound.
Q1: What is this compound and what are its basic properties?
This compound is an organic compound classified as an azo dye.[2] It has a molecular weight of 292.76 g/mol and presents as a solid, often a brown crystalline powder.[2][3] It is investigated for its analgesic and anti-inflammatory activities, which are thought to stem from its ability to modulate ion channels in sensory neurons.[1]
| Property | Value | Source |
| CAS Number | 2313-87-3 | [2] |
| Molecular Formula | C₁₄H₁₇ClN₄O | [2] |
| Molecular Weight | 292.76 g/mol | [2] |
| Physical Form | Solid, Crystalline Powder | [2][3] |
| Color | Brown | [3] |
| Melting Point | ~215 °C | [4] |
Q2: What are the primary storage and handling recommendations for this compound powder?
Due to its chemical nature, this compound requires specific storage and handling procedures to maintain its integrity.
-
Storage: The solid powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] To prevent degradation, it is critical to protect the compound from light and moisture.[1][6] For long-term storage, a temperature of -20°C is recommended.
-
Safety: Safety data sheets indicate that this compound may cause skin and eye irritation and can be harmful if inhaled or swallowed.[2][5] Therefore, standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[7]
Q3: Is this compound soluble in aqueous buffers like PBS or cell culture media?
No. Product literature from suppliers explicitly states that this compound is insoluble in water.[3] Direct dissolution in Phosphate-Buffered Saline (PBS) or cell culture medium is not a viable option and will lead to precipitation. A suitable organic solvent must be used to prepare a high-concentration stock solution first.
Q4: How stable is this compound in solution?
The azo group (-N=N-) in this compound makes it susceptible to degradation.[1] It is particularly sensitive to light, which can cause photoisomerization and degradation.[1] It is also sensitive to reducing agents.[1] Therefore, stock solutions should be stored protected from light (e.g., in amber vials) at -20°C or -80°C and ideally used as fresh as possible. The stability of the compound in your specific cell culture medium over the course of your experiment (e.g., 24, 48, 72 hours) should be empirically verified if assay results are inconsistent.[8]
Part 1: Stock Solution Preparation and Solubility Testing
The first critical step in any in vitro experiment is the correct preparation of a stable, high-concentration stock solution. Given that this compound is insoluble in water, an organic solvent is required. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 292.76 g/mol .
-
To make 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 292.76 g/mol * 1000 mg/g = 2.93 mg .
-
-
-
Dissolution Procedure:
-
Weigh out 2.93 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube or an amber glass vial.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in light-protective tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Always protect from light.
-
Troubleshooting Guide: Solubility and Precipitation
The most common issue encountered is the precipitation of the compound when the DMSO stock is diluted into aqueous cell culture medium. This occurs when the final concentration of the compound exceeds its aqueous solubility limit.
Q: My compound precipitates immediately when I add it to the cell culture medium. What should I do?
This is a classic "crashing out" effect. The workflow below will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Key Principles to Avoid Precipitation:
-
Minimize Final Solvent Concentration: The final concentration of DMSO in your cell culture medium should always be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration as your treated wells) in your experiments.
-
Use Pre-Warmed Medium: Diluting your stock solution into medium that has been pre-warmed to 37°C can improve solubility.[2]
-
Perform Serial Dilutions: Never add a highly concentrated DMSO stock directly into a large volume of medium for your highest concentration point. Instead, create an intermediate dilution in the medium first. For example, dilute your 10 mM stock 1:100 in medium to create a 100 µM intermediate stock, then perform further dilutions from there. This gradual reduction in DMSO concentration is less likely to cause precipitation.[2]
Part 2: Determining the Optimal Working Concentration
Since no pre-established effective concentrations for this compound in in vitro assays are readily available in the literature, you must determine this empirically. The optimal concentration is a balance between achieving the desired biological effect (e.g., anti-inflammatory activity) and avoiding cytotoxicity.
Experimental Workflow for Concentration Optimization
This two-stage process will first identify the cytotoxic range of the compound and then use that information to define the concentration range for your functional assay.
Caption: Workflow for determining optimal working concentration.
Protocol 2: Determining Cytotoxicity (IC₅₀)
This protocol outlines how to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding: Seed your cells of choice (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentration series of this compound in pre-warmed complete medium. For a first pass, a wide range is recommended (e.g., final concentrations of 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Remember to include a "vehicle control" (medium with the highest DMSO concentration) and a "no treatment" control.
-
Cell Treatment: Remove the old medium from the cells and add an equal volume of the 2X compound solutions to the corresponding wells. This will dilute the treatment to 1X.
-
Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method. Given that this compound is colored, luminescent or fluorescent assays are often preferred over colorimetric ones to avoid interference.
-
Data Analysis: Plot cell viability (%) against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value. The Maximum Non-Toxic Concentration (MNTC) is generally considered to be at least 5-10 fold lower than the IC₅₀.
Protocol 3: Example Functional Assay (Anti-Inflammatory Activity)
Once the MNTC is known, you can design a functional assay. This example focuses on inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a concentration series of this compound based on your cytotoxicity data (e.g., ranging from 0.01 µM up to your MNTC). Pre-treat the cells with these concentrations for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 24 hours.
-
Measure Nitric Oxide: Collect the cell supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess Reagent System. This is a colorimetric assay that measures absorbance around 540 nm.
-
Data Analysis: Plot the inhibition of NO production (%) against the log of the compound concentration to determine the effective concentration (EC₅₀).
Part 3: Troubleshooting Assay Interference
As a colored compound, this compound has the potential to interfere with absorbance- or fluorescence-based assays. It is essential to run proper controls to validate your results.
Q: How do I know if this compound is interfering with my MTT, WST-1, or Resazurin assay?
The primary concern is that the compound itself might directly react with the assay reagent or that its native color will artificially inflate the absorbance reading.
Protocol 4: Controlling for Assay Interference
This control should be run in parallel with your main experiment.
-
Set up a Cell-Free Plate: In a new 96-well plate, add only cell culture medium to the wells. Do not add any cells.
-
Add Compound: Add the same concentrations of this compound (and the vehicle control) to these cell-free wells as you did in your experimental plate.
-
Incubate: Incubate this plate under the exact same conditions and for the same duration as your main experiment.
-
Perform Assay: At the end of the incubation, add the viability reagent (e.g., MTT, WST-1) to the cell-free plate and incubate for the standard time.
-
Read Plate: Read the absorbance or fluorescence as you normally would.
Interpreting the Results:
-
If the cell-free wells containing the compound show a signal above the vehicle control: The compound is directly reacting with your assay reagent. This assay is not suitable for screening this compound, and you should switch to an orthogonal method, such as an ATP-based luminescent assay or direct cell counting.
-
If the cell-free wells show no signal change but your treated cells show unexpected results: The compound may still be interfering with cellular redox activity, which is what many of these assays measure.[11] Comparing results to a non-metabolic assay (e.g., a cytotoxicity assay that measures membrane integrity like CytoTox-Glo™) can help clarify the mechanism.
By following these structured protocols and troubleshooting guides, you will be well-equipped to optimize the concentration of this compound for your specific in vitro system, ensuring the generation of accurate, reliable, and publishable data.
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Ethoxyphenylazo)-m-phenylenediamine, mixture of mono and dihydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-(4-ETHOXYPHENYLAZO)-M-PHENYLENEDIAMINE MONOHYDROCHLORIDE, CasNo.2313-87-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Ethoxazene Hydrochloride HPLC Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of Ethoxazene hydrochloride. As a basic compound, this compound is prone to asymmetrical peak shapes, which can compromise the accuracy and reproducibility of your results.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve these common chromatographic challenges.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing is often a symptom of undesirable secondary interactions between the analyte and the stationary phase.[2][3][4] A systematic approach to troubleshooting is crucial for efficiently identifying and rectifying the root cause. The following guide outlines a logical workflow, from initial checks to more advanced method modifications.
Visualizing the Troubleshooting Workflow
The journey to a symmetrical peak can be visualized as a step-by-step process. This diagram illustrates the decision-making process for troubleshooting peak tailing in your this compound analysis.
Caption: A stepwise guide to troubleshooting HPLC peak tailing.
Q1: My this compound peak is tailing. What is the first thing I should check?
A1: Start with the basics: your HPLC system and consumables. Before delving into method parameters, it's essential to rule out common hardware and consumable issues.
-
System Connections: Check all fittings and tubing between the injector and the detector.[5] Loose connections can introduce extra-column volume, leading to band broadening and peak tailing.[1][3]
-
Column Health:
-
Age and Usage: Columns degrade over time, especially when exposed to aggressive mobile phases or complex sample matrices.[3][6] An older column may have lost its efficiency.
-
Contamination: Accumulation of strongly retained sample components can lead to active sites that cause tailing.[3][7] Consider flushing the column with a strong solvent.[6]
-
Column Void: A void or channel in the column packing can distort peak shape. This can be caused by pressure shocks or dissolution of the silica bed at high pH.[8] Replacing the column is often the only solution.[6]
-
-
Guard Column: If you are using a guard column, it is designed to protect your analytical column from contaminants. A contaminated or worn-out guard column can itself be the source of peak tailing. Try removing it to see if the peak shape improves.
Experimental Protocol: Column Flushing
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush with a series of solvents, starting with your mobile phase without the buffer salts.
-
Gradually increase the solvent strength. For a reversed-phase column, this could be a gradient from water to 100% acetonitrile or methanol.
-
Equilibrate the column with the initial mobile phase conditions before re-connecting to the detector.
Q2: I've checked my system, but the peak tailing persists. What should I investigate next?
A2: Focus on your mobile phase composition, particularly the pH. The primary cause of peak tailing for basic compounds like this compound is often secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2][9]
-
The Role of Silanol Groups: Silica-based columns have silanol groups (Si-OH) on their surface.[9][10] At mobile phase pH values above approximately 3, these silanols can become deprotonated (SiO-), creating negatively charged sites.[1][5] Since this compound is a basic compound with amino groups, it will be protonated (positively charged) at acidic to neutral pH. This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanols, causing peak tailing.[2][9]
-
Mobile Phase pH Adjustment:
-
Lowering the pH: By lowering the mobile phase pH to between 2 and 3, you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[2][6] This is a very effective strategy for improving the peak shape of basic compounds.
-
Buffer Selection: It's crucial to use a buffer to maintain a stable pH.[1] The mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionic state, which prevents peak distortion.[11][12]
-
-
Buffer Concentration: A buffer concentration that is too low may not be sufficient to control the mobile phase pH or mask the residual silanol activity.[6] Increasing the buffer strength, typically in the range of 10-50 mM, can improve peak symmetry.[6][13]
-
Mobile Phase Additives (Silanol Blockers): Adding a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. The TEA will preferentially interact with the silanols, reducing their availability to interact with your analyte.
| Parameter | Effect on Peak Tailing for Basic Compounds | Recommended Action for Ethoxazene HCl |
| Mobile Phase pH | High pH (>4) increases silanol ionization, leading to tailing. | Lower the pH to 2.5-3.5 using a suitable buffer (e.g., phosphate or formate).[2][6] |
| Buffer Strength | Low buffer concentration may not effectively control pH or mask silanols. | Increase buffer concentration to 20-50 mM.[6][13] |
| Additives | Basic additives like TEA can compete for active silanol sites. | Consider adding 0.1% TEA to the mobile phase. |
Q3: I've optimized my mobile phase, but I'm still seeing some tailing. Could my column choice be the issue?
A3: Yes, the column chemistry plays a critical role. While mobile phase optimization is a powerful tool, some columns are inherently better suited for analyzing basic compounds.
-
End-Capping: Most modern C18 and C8 columns are "end-capped." This is a process where the residual silanol groups are reacted with a small silylating agent to make them less active.[10] However, due to steric hindrance, complete end-capping is never achieved.[2][10] Using a column with high-density bonding and thorough end-capping is recommended.
-
Advanced Column Chemistries:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain.[14][15] This polar group helps to shield the residual silanols from interacting with basic analytes, resulting in improved peak shapes.[14][15]
-
Hybrid Silica Columns: These columns are made from a hybrid organic/inorganic particle that has fewer and less acidic silanol groups compared to traditional silica. This makes them more resistant to high pH and provides better peak shapes for basic compounds.[14]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that helps to repel basic analytes from the surface, further reducing tailing.[6]
-
Frequently Asked Questions (FAQs)
Q4: What is this compound and why is it prone to peak tailing?
A4: this compound is an azo dye that has been investigated for its analgesic properties.[16][17] Its chemical structure contains primary and secondary amine functional groups.[18][19][20] These basic amine groups can easily become protonated in typical reversed-phase HPLC mobile phases, leading to a net positive charge on the molecule. This positive charge makes it susceptible to strong ionic interactions with negatively charged residual silanol groups on the surface of silica-based stationary phases, which is a primary cause of peak tailing.[2][3][9]
Q5: Can sample overload cause peak tailing?
A5: Yes, injecting too much sample can lead to peak tailing.[2][6] This is known as mass overload. When the concentration of the analyte is too high, it can saturate the stationary phase at the point of injection, leading to a distorted peak shape. To check for this, simply dilute your sample (e.g., by a factor of 10) and re-inject it.[2][6] If the peak shape improves, you were likely overloading the column.
Q6: Does the sample solvent affect peak shape?
A6: Absolutely. The solvent in which your sample is dissolved can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher percentage of organic solvent in reversed-phase) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[5][6][21] Ideally, your sample should be dissolved in the initial mobile phase or a weaker solvent.[6]
Q7: What is an ion-pairing reagent and could it help with my analysis?
A7: An ion-pairing reagent is a large ionic molecule that is added to the mobile phase to form a neutral complex with an ionic analyte.[22] For a positively charged basic compound like this compound, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) would be used.[22][23] The resulting neutral ion-pair has better retention and often an improved peak shape on a reversed-phase column.[24] While effective, ion-pairing chromatography can be more complex to develop and can lead to longer column equilibration times. It is generally considered after other strategies, like pH adjustment, have been exhausted.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. lctsbible.com [lctsbible.com]
- 5. support.waters.com [support.waters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. LC Technical Tip [discover.phenomenex.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. hplc.eu [hplc.eu]
- 14. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 15. welch-us.com [welch-us.com]
- 16. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 17. medkoo.com [medkoo.com]
- 18. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. sci-toys.com [sci-toys.com]
- 20. GSRS [gsrs.ncats.nih.gov]
- 21. halocolumns.com [halocolumns.com]
- 22. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
Technical Support Center: Ethoxazene Hydrochloride Degradation Products and Their Detection
Welcome to the technical support center for Ethoxazene Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and detecting its degradation products. Given the limited specific literature on this compound's degradation, this document provides a framework based on established principles of forced degradation studies, as outlined in international guidelines. Our goal is to empower you to conduct robust stability and degradation experiments, interpret the results, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its degradation important?
A1: this compound is an azo dye with antiseptic properties. Understanding its degradation is crucial for ensuring the safety, efficacy, and stability of any formulation containing it. Regulatory bodies require the identification and characterization of degradation products to assess potential toxicity and to establish appropriate storage conditions and shelf-life.[1][2]
Q2: What are the most probable degradation pathways for this compound?
A2: Based on its chemical structure (an azo compound with ether and amine functionalities), this compound is likely susceptible to degradation through three primary pathways:
-
Hydrolysis: Cleavage of the ether linkage or other bonds due to reaction with water, which can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: The azo group is often susceptible to oxidation, which can lead to the cleavage of the nitrogen-nitrogen double bond.[4] The aromatic rings may also be oxidized.
-
Photodegradation: Azo dyes are known to be sensitive to light, which can provide the energy to initiate degradation reactions.[5][6]
Q3: What are the typical analytical techniques used to detect and quantify these degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying this compound and its degradation products.[2][7] For structural elucidation and identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[8][9][10]
Q4: What are "forced degradation" studies and why are they necessary?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, strong oxidizing agents, intense light).[1][5] These studies are essential to:
-
Elucidate potential degradation pathways.
-
Identify likely degradation products.
-
Develop and validate a stability-indicating analytical method that can separate the drug from its degradants.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My this compound standard solution is losing potency rapidly, even when stored in the dark at 4°C.
-
Possible Cause: The pH of your solution may be promoting hydrolysis. Even without extreme pH, some compounds are susceptible to neutral hydrolysis. Another possibility is the presence of dissolved oxygen leading to oxidation.
-
Troubleshooting Steps:
-
Measure the pH of your standard solution. If it is significantly acidic or basic, adjust it to a near-neutral pH using a suitable buffer.
-
Prepare fresh standards daily.
-
De-gas your solvent by sparging with an inert gas like nitrogen or by sonication to remove dissolved oxygen.
-
Consider using an antioxidant in your standard preparation if oxidation is suspected, but ensure it does not interfere with your chromatography.
-
Issue 2: I see multiple new peaks in my chromatogram after performing forced degradation, but the total peak area is much lower than expected (poor mass balance).
-
Possible Cause: Some degradation products may not be UV-active at the wavelength you are using for detection. Alternatively, volatile degradation products may have formed and escaped from the sample. It's also possible that some degradants are not eluting from your HPLC column.
-
Troubleshooting Steps:
-
Use a photodiode array (PDA) detector to screen for absorbance at multiple wavelengths. This can help detect degradants with different chromophores.
-
Employ a mass-sensitive detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) which are less dependent on the chromophoric properties of the analytes.
-
For potential volatile compounds, consider headspace Gas Chromatography-Mass Spectrometry (GC-MS) analysis of your stressed samples.
-
Modify your HPLC gradient to include a stronger solvent at the end of the run to ensure all compounds are eluted from the column.
-
Issue 3: I am trying to identify a major degradation product using LC-MS, but the fragmentation pattern is complex and doesn't provide a clear structure.
-
Possible Cause: The peak you are analyzing may consist of co-eluting isomers, or the degradation product itself may be a complex molecule. In-source fragmentation could also be complicating the spectrum.
-
Troubleshooting Steps:
-
Optimize your chromatographic separation to ensure the peak is pure. Try a different column chemistry or a shallower gradient.
-
Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the parent ion and its fragments.
-
Utilize MS/MS (tandem mass spectrometry) to isolate the parent ion and obtain a cleaner fragmentation pattern. Vary the collision energy to control the extent of fragmentation.
-
If possible, isolate the degradation product using preparative HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions: [5]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 48 hours. Dissolve in the stock solution solvent before analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the lambda max of this compound using a PDA detector; start with a wavelength around 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Analyze a mixture of the stressed samples from Protocol 1.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer), and pH to achieve adequate separation between the parent peak and all degradation product peaks.
-
The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.
Visualizations
Degradation Pathway Logic
Caption: Logical flow of forced degradation studies on Ethoxazene HCl.
Troubleshooting Workflow for Poor Mass Balance
Caption: Troubleshooting workflow for poor mass balance in degradation studies.
Summary of Potential Degradation Products
| Degradation Pathway | Potential Products (Hypothetical) | Analytical Considerations |
| Acid/Base Hydrolysis | Cleavage of the ethoxy group to form a phenol. Cleavage of the azo bond. | May result in a significant shift in polarity, requiring gradient HPLC. Products may have different UV maxima. |
| Oxidation | Cleavage of the N=N bond to form aromatic amines or phenols. Oxidation of the aromatic rings. | Degradants may be highly polar. LC-MS is crucial for identifying the masses of the resulting fragments. |
| Photodegradation | Complex reactions including isomerization, cyclization, and fragmentation. | A multitude of products can be formed. PDA and MS detectors are essential for comprehensive analysis. |
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride [mdpi.com]
- 10. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethoxazene Hydrochloride LC-MS/MS Analysis
Welcome to the technical support guide for the LC-MS/MS analysis of Ethoxazene hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. Here, you will find field-proven insights, detailed protocols, and troubleshooting guides to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.
Understanding the Challenge: Matrix Effects in Bioanalysis
When analyzing this compound in biological samples like plasma, serum, or urine, the "matrix" refers to all components except the analyte itself.[1] These endogenous substances—proteins, salts, lipids, and metabolites—can significantly interfere with the ionization process in the mass spectrometer source, a phenomenon known as the matrix effect.[1][2]
This effect can manifest as:
-
Ion Suppression: A reduction in the analyte's signal intensity due to competition for ionization from co-eluting matrix components. This is the most common matrix effect and can severely compromise method sensitivity and accuracy.[1][3][4]
-
Ion Enhancement: An increase in the analyte's signal intensity, which can also lead to inaccurate quantification.[1][2]
The primary culprits behind these effects, especially in plasma and serum, are phospholipids.[5] These molecules are notorious for co-extracting with analytes and causing ion suppression, fouling the MS source, and shortening the lifespan of analytical columns.[5][6] Therefore, a robust analytical method must incorporate strategies to effectively remove these interferences.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of a significant matrix effect in my this compound assay?
A: The most common indicators are poor data reproducibility, unexpectedly low analyte response in quality control (QC) samples compared to standards prepared in a clean solvent, and high variability between different lots of biological matrix. If you observe inconsistent peak areas or poor precision (%RSD > 15%) in your replicates, matrix effects should be a primary suspect.
Q2: How can I quickly and quantitatively assess the matrix effect?
A: The most straightforward method is the post-extraction spike comparison .[7][8] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix (Set B) with the peak area of the same analyte concentration in a neat (clean) solvent (Set A).
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
For reliable data, the MF should be consistent across different matrix lots, ideally between 0.85 and 1.15.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) enough to correct for matrix effects?
A: A SIL-IS is considered the "gold standard" for correcting matrix effects because it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][9][10] The ratio of the analyte to the IS should remain constant, compensating for signal variability.[1] However, a SIL-IS cannot fix a fundamentally flawed method. If ion suppression is severe (e.g., >50%), you risk suppressing the signal below the limit of quantitation (LOQ), leading to a complete loss of data. Therefore, the primary goal should always be to minimize the matrix effect through optimized sample preparation and chromatography first, and then use a SIL-IS to correct for any residual, unavoidable effects.
Q4: What are the key physicochemical properties of this compound I should consider for method development?
A: Ethoxazene is an azo dye with basic functional groups (amines).[11][12] Its structure includes a polar region (diaminobenzene) and a less polar region (ethoxyphenyl group).[13][14] This amphiphilic nature, combined with its basicity (it will be positively charged at acidic pH), is critical for designing effective Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocols. For instance, its positive charge can be exploited for strong cation-exchange SPE.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues encountered during the analysis of this compound and provides a logical workflow for troubleshooting.
Scenario 1: High Signal Variability and Poor Reproducibility
-
Symptoms: Inconsistent peak areas for your analyte and internal standard across a batch; failing QC samples; high %RSD.
-
Probable Cause: Inefficient or non-selective sample preparation, leading to co-elution of interfering compounds, most notably phospholipids. Phospholipids often elute as broad peaks, causing erratic ion suppression throughout the chromatogram.[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high signal variability.
-
Step 1: Visualize the Matrix Effect with Post-Column Infusion. This qualitative experiment is invaluable for identifying at what retention times ion suppression occurs.[7][8][15] By infusing a constant flow of this compound post-column while injecting an extracted blank matrix sample, you can see dips in the baseline signal wherever matrix components elute and cause suppression.[8][16]
-
Step 2: Optimize Chromatography. If the suppression zone is distinct from your analyte's retention time, you may be able to solve the problem chromatographically. Try adjusting the gradient to shift the elution of this compound away from the interference.
-
Step 3: Enhance Sample Preparation. If chromatographic separation is insufficient, the sample cleanup must be improved. Simple protein precipitation (PPT) is often inadequate as it fails to remove phospholipids effectively.[6][17][18] Consider the following upgrades:
-
Phospholipid Removal (PLR) Plates: These specialized plates, often used in a pass-through mode, combine protein precipitation with targeted removal of phospholipids.[6][17][19] They offer a simple workflow with significantly cleaner extracts.[17][20]
-
Solid-Phase Extraction (SPE): This is a highly selective technique.[18][21] For Ethoxazene, a mixed-mode cation exchange sorbent can be highly effective, using reversed-phase properties to retain the molecule and strong cation exchange to bind its protonated amine groups, allowing for stringent washes to remove neutral and acidic interferences.[21]
-
Detailed Protocols for Matrix Effect Minimization
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
-
Prepare Set A (Neat Solution): Spike this compound and its SIL-IS (if available) into the final reconstitution solvent at a concentration representing the mid-point of your calibration curve (e.g., mid-QC).
-
Prepare Set B (Post-Spiked Matrix): Obtain blank biological matrix (e.g., plasma) from at least six different sources. Process these samples using your intended extraction procedure. After the final evaporation step, reconstitute the dried extracts with the same solution prepared for Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculation:
-
Matrix Factor (MF) = Mean Peak Area (Set B) / Mean Peak Area (Set A)
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
The %RSD of the MF across the six matrix lots should be <15%.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol uses a mixed-mode cation exchange sorbent, which is ideal for basic compounds like Ethoxazene.
-
Sorbent: Polymeric Mixed-Mode Strong Cation Exchange.
-
Objective: Retain the basic analyte via ion exchange while washing away neutral/acidic interferences like phospholipids.
Steps:
-
Pre-treatment: To 200 µL of plasma, add 20 µL of SIL-IS and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures the analyte is protonated (positively charged).
-
Condition: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 4% phosphoric acid in water.
-
Load: Load the pre-treated sample onto the cartridge.
-
Wash 1 (Polar): Wash with 1 mL of 0.1 M acetate buffer (pH 6.0). This removes highly polar interferences.
-
Wash 2 (Non-Polar): Wash with 1 mL of methanol. This removes phospholipids and other non-polar interferences retained by reversed-phase mechanisms.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, disrupting the ionic bond with the sorbent and allowing it to elute.
-
Dry-down & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.
Data Comparison: Sample Preparation Techniques
The choice of sample preparation method has a direct impact on the cleanliness of the final extract and, consequently, the magnitude of the matrix effect.
| Technique | Principle | Relative Cleanliness | Matrix Factor (Typical) | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent (e.g., Acetonitrile).[17] | Low | 0.4 - 0.8 | Fast, simple, inexpensive. | High matrix effects, significant phospholipid content.[18] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Medium | 0.7 - 1.0 | Good for removing non-polar lipids and salts. | Requires method development, can be labor-intensive. |
| Phospholipid Removal (PLR) | Combines PPT with selective removal of phospholipids.[17][20] | High | 0.9 - 1.1 | Simple workflow, excellent phospholipid removal (>99%).[5] | Higher cost than simple PPT. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away.[22] | Very High | 0.95 - 1.05 | Highly selective, produces very clean extracts, allows for concentration.[18] | Requires significant method development.[17] |
Visualization of Key Workflows
Decision Tree for Sample Preparation Method Selection
This diagram helps guide the selection of an appropriate sample preparation technique based on assay requirements.
Caption: Selecting a sample preparation method for Ethoxazene HCl.
By systematically evaluating and addressing the sources of matrix effects, you can develop robust, reliable, and sensitive LC-MS/MS methods for the quantification of this compound in complex biological matrices.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. medkoo.com [medkoo.com]
- 12. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 13. sci-toys.com [sci-toys.com]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 19. Eliminate Ion Suppressing Phospholipids in LC-MS | Phenomenex [phenomenex.com]
- 20. learning.sepscience.com [learning.sepscience.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Ethoxazene hydrochloride synthesis
Welcome to the technical support center for the synthesis of Ethoxazene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Introduction to this compound Synthesis
This compound is an azo dye synthesized through a well-established two-step process: the diazotization of p-phenetidine followed by an azo coupling reaction with m-phenylenediamine. The final product is then isolated as a hydrochloride salt. While the synthesis is based on fundamental organic chemistry principles, achieving high yield and purity requires careful control of reaction parameters.[1] This guide will address the critical aspects of this synthesis, from reagent preparation to product purification.
The Core Reaction Pathway
The synthesis of this compound can be visualized as a two-stage process. The first stage is the formation of a diazonium salt from an aromatic amine. The second stage is the electrophilic aromatic substitution reaction where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Final Product
Q: My final yield of this compound is consistently low or I'm not getting any product at all. What are the likely causes?
A: Low or no yield is a common problem that can often be traced back to the critical diazotization or coupling steps.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Decomposition of Diazonium Salt | Diazonium salts are thermally unstable and decompose rapidly at temperatures above 5 °C, leading to the formation of phenols and nitrogen gas.[1][2][3] | Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization step using an ice-salt bath.[1][2] |
| Incorrect pH for Coupling | The pH of the coupling reaction is crucial. For coupling with an aniline derivative like m-phenylenediamine, mildly acidic to neutral conditions are generally required.[2][4] If the pH is too low, the reaction will not proceed efficiently. | Optimize pH: Carefully monitor and adjust the pH of the coupling solution. The optimal pH will ensure the coupling component is sufficiently activated for the electrophilic attack. |
| Impure Starting Materials | Impurities in the p-phenetidine or m-phenylenediamine can lead to the formation of unwanted side products and reduce the yield of the desired product.[2] | Use Pure Reagents: Ensure the purity of your starting materials. If necessary, purify them before use. |
| Incomplete Diazotization | Insufficient acid or sodium nitrite will result in unreacted p-phenetidine, which will not participate in the coupling reaction. | Ensure Complete Diazotization: Use a slight excess of sodium nitrite and ensure the presence of sufficient strong mineral acid (e.g., HCl).[2] |
Issue 2: Formation of a Dark Brown or Tarry Reaction Mixture
Q: During the reaction, the mixture turned dark brown or a tar-like substance formed. What does this indicate and how can I prevent it?
A: A dark coloration or the formation of insoluble, tarry materials is a sign of decomposition or unwanted side reactions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Elevated Reaction Temperature | As mentioned, high temperatures cause the diazonium salt to decompose, leading to complex and often colored byproducts.[2] | Maintain Low Temperature: Strictly adhere to the 0-5 °C temperature range for both the diazotization and the addition of the diazonium salt to the coupling component.[2] |
| Oxidation of Reactants | Anilines, like m-phenylenediamine, are susceptible to oxidation, which can produce colored impurities. | Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Side Reactions | Unwanted azo coupling can occur between the diazonium salt and unreacted p-phenetidine if the acidity is insufficient during diazotization.[1] | Sufficient Acidity: Ensure a high concentration of strong acid during the diazotization to fully protonate the starting amine and prevent this side reaction.[1] |
Issue 3: Difficulty in Purifying the Final Product
Q: I'm struggling to obtain a pure sample of this compound. What purification strategies are most effective?
A: Purification of azo dyes can be challenging due to the presence of colored impurities and side products. A combination of techniques is often necessary.
Recommended Purification Protocols:
-
Acid-Base Extraction: This is a highly effective method for separating the basic Ethoxazene from neutral and acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic Ethoxazene will move into the aqueous layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to precipitate the Ethoxazene free base.
-
Extract the free base back into an organic solvent, dry the organic layer, and evaporate the solvent.
-
Dissolve the purified free base in a suitable solvent (e.g., ethanol) and add hydrochloric acid to precipitate the hydrochloride salt.
-
-
Recrystallization: This is a standard technique for purifying solid compounds.
-
Choose a solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol-water mixtures are often a good starting point.
-
-
Column Chromatography: For very impure samples, column chromatography can be used, but it can be more complex for azo dyes.
-
Use a suitable stationary phase (e.g., silica gel) and a solvent system that provides good separation of the desired product from impurities. A common mobile phase could be a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or chloroform).
-
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use a freshly prepared solution of sodium nitrite?
A: Sodium nitrite can degrade over time, especially when exposed to moisture and air. Using a freshly prepared solution ensures the correct stoichiometry for the diazotization reaction, leading to a higher yield of the diazonium salt.
Q2: Can I use a different acid instead of hydrochloric acid for the diazotization?
A: While other strong mineral acids like sulfuric acid can be used, hydrochloric acid is generally preferred as it provides the chloride counter-ion for the final hydrochloride salt.[1] If you use a different acid, you will need to add a source of chloride ions during the salt formation step.
Q3: How can I confirm the formation of the diazonium salt before proceeding with the coupling reaction?
A: A simple qualitative test is to add a small aliquot of the diazotization reaction mixture to a solution of a coupling agent like 2-naphthol in a basic solution. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1]
Q4: What is the purpose of "salting out" during the purification process?
A: "Salting out" involves adding a salt, such as sodium chloride, to the aqueous solution to decrease the solubility of the organic product, in this case, the azo dye.[5] This promotes the precipitation of the product, making it easier to isolate by filtration.
Q5: My final product has a different color than expected. What could be the reason?
A: The color of azo dyes can be sensitive to the pH of the solution. Ensure the final product is isolated at a neutral pH unless a specific salt form is desired. Additionally, different crystalline forms (polymorphs) of the dye can exhibit different colors.[3] The presence of impurities can also significantly affect the color.
References
Ethoxazene hydrochloride stability in different solvents and buffers
Welcome to the technical support center for ethoxazene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and stability testing of this compound. Our goal is to help you anticipate and resolve common challenges encountered during your experiments, ensuring the integrity and reliability of your results.
Chemical Profile: The Key to Understanding Stability
This compound is an azo dye characterized by an azo group (–N=N–) linking two aromatic rings.[1] This azo linkage is the molecule's chromophore, responsible for its color, but it is also its most reactive site and the primary determinant of its stability.[1] The molecule's susceptibility to degradation is largely dictated by the chemical reactivity of this bond, particularly its sensitivity to light and reducing agents.[1] Furthermore, as a hydrochloride salt, its stability and solubility are influenced by the pH of its environment.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My this compound solution is rapidly changing color (e.g., fading).
Possible Cause: This is a classic sign of photodegradation. The azo bond in ethoxazene is a chromophore that absorbs light, particularly in the UV spectrum. This absorbed energy can lead to the cleavage of the azo bond, breaking the molecule into smaller, colorless aromatic amine fragments.[1] This process is often irreversible and leads to a complete loss of the parent compound. Another related process is photoisomerization (e.g., from the more stable trans-isomer to the cis-isomer), which can alter the compound's properties and may be a precursor to degradation.[1]
Recommended Actions:
-
Light Protection: Always handle solid this compound and its solutions under low-light conditions. Use amber glass vials or wrap containers in aluminum foil to protect them from light.[2][3]
-
Solvent Choice: Be aware that some solvents, particularly halogenated ones like chloroform, can accelerate photodegradation.[4] Whenever possible, use non-halogenated or high-purity solvents.
-
Quantify Degradation: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to monitor the concentration of the parent compound and the appearance of degradation products over time under specific light conditions.[5] This is formally done in a photostability study as per ICH Q1B guidelines.[6]
Issue 2: I'm observing new peaks in my chromatogram after storing my solution.
Possible Cause: The appearance of new peaks, especially those eluting earlier than the parent compound, suggests chemical degradation. The primary pathways are:
-
Hydrolysis: While esters and amides are more famously susceptible, many compounds can undergo hydrolysis, especially under acidic or basic conditions.[7] The pH of your solution can catalyze the breakdown of the molecule. For many hydrochloride salts, aqueous solutions can be slightly acidic.
-
Oxidation: Azo compounds can be sensitive to oxidizing agents.[2][8] Dissolved oxygen in your solvent or exposure to atmospheric oxygen can lead to oxidative degradation, especially if catalyzed by trace metal ions or light.[9]
-
Reductive Cleavage: The azo bond is susceptible to reduction, which cleaves it to form two separate aromatic amine molecules.[1] This can be initiated by reducing agents present as impurities in your reagents or solvents.[2][8]
Recommended Actions:
-
pH Control: If working in aqueous media, use a buffered system to maintain a stable pH.[10] Conduct a pH-rate profile study to determine the pH range of maximum stability.
-
Inert Atmosphere: To prevent oxidation, de-gas your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions. You can also blanket the headspace of your sample vials with an inert gas.
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade or anhydrous solvents to minimize contaminants like water, peroxides (common in ethers like THF), and metal ions.
-
Characterize Degradants: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks, which helps in elucidating the degradation pathway.[5][6]
Issue 3: My this compound powder seems clumpy and is difficult to weigh accurately.
Possible Cause: The material is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can affect the accuracy of weighing and introduce water that may accelerate hydrolytic degradation.
Recommended Actions:
-
Proper Storage: Store the solid compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[3] The recommended storage temperature is typically refrigerated (2-8°C).[2]
-
Handling: When weighing, allow the container to come to room temperature before opening to prevent condensation. Handle the powder quickly in a low-humidity environment (e.g., a glove box) if possible.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: As a hydrochloride salt, ethoxazene is generally more soluble in polar solvents. While specific quantitative data is not widely published, the following provides a general guide:
-
Good Solubility: Polar protic solvents like methanol and ethanol are often good choices.[11] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are polar aprotic solvents that can also be effective for creating concentrated stock solutions.[12][13]
-
Aqueous Solubility: Solubility in water is expected, but may be limited and highly pH-dependent. Acidic conditions generally favor the solubility of amine hydrochloride salts.
-
Poor Solubility: Nonpolar solvents like hexane and toluene are unlikely to be effective.[14]
Always perform a small-scale solubility test first. For long-term storage, prefer aprotic solvents like DMSO or acetonitrile over protic solvents like methanol or water to minimize the risk of solvolysis/hydrolysis.
Q2: How should I store this compound to ensure its long-term stability?
A2: Proper storage is critical for maintaining the integrity of the compound.
| Form | Condition | Rationale | Reference |
| Solid (Powder) | 2-8°C, tightly sealed, protected from light, in a dry environment (desiccator). | Prevents thermal degradation, hydrolysis from absorbed moisture, and photodegradation. | [2][3] |
| Stock Solution (in organic solvent like DMSO or Acetonitrile) | -20°C or -80°C, tightly sealed, protected from light. | Low temperatures slow down chemical reactions. Aprotic solvents minimize hydrolysis. | [15] |
| Working Solution (in aqueous buffer) | 2-8°C for short-term use (hours to days). Prepare fresh daily. | Aqueous solutions are more prone to pH-driven hydrolysis and microbial growth. | [16] |
Q3: What are the main degradation pathways I should be concerned about?
A3: The two most significant degradation pathways for this compound stem from the reactivity of its azo bond.
-
Photodegradation: Exposure to light, especially UV light, can break the azo bond. This is often the fastest degradation pathway.[1][17]
-
Reductive Cleavage: The azo bond can be reduced to form two separate amine compounds. This can be caused by enzymatic action in biological systems or by chemical reducing agents.[1]
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic pH.[18]
Caption: Key Degradation Pathways for this compound.
Q4: What analytical methods are best for conducting stability studies?
A4: A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[19]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique.[5] A reversed-phase HPLC method (e.g., using a C18 column) with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a typical starting point. A photodiode array (PDA) detector is highly recommended as it can help identify peak purity and detect degradants that may have different UV spectra from the parent compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the structure of unknown degradation products by providing mass-to-charge ratio information.[6]
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[20]
Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting mixtures.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate, acetate)
-
Validated HPLC-PDA method
Workflow:
Caption: Workflow for a Forced Degradation Study.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at time points for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in acetonitrile/water) to a calibrated light source providing both UV and visible output (as per ICH Q1B guidelines). Analyze samples at various exposure levels. Run a dark control in parallel.[6]
-
Thermal Degradation: Place both solid powder and a solution in an oven at an elevated temperature (e.g., 80°C). Analyze at set time points.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC-PDA method. Aim for 10-30% degradation of the main peak to ensure that secondary degradation is minimized.
Data Evaluation:
-
Specificity: Check that the degradation product peaks are well-resolved from the parent peak.
-
Peak Purity: Use the PDA detector to assess the purity of the parent peak in the presence of degradants.
-
Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, ensuring all major degradants are detected.
By understanding the inherent instabilities of this compound and implementing the appropriate handling, storage, and analytical strategies, you can ensure the quality and reproducibility of your research.
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. toku-e.com [toku-e.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. jchr.org [jchr.org]
- 20. benchchem.com [benchchem.com]
Overcoming autofluorescence interference in Ethoxazene hydrochloride assays
Technical Support Center: Ethoxazene Hydrochloride Assays
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Autofluorescence Interference in this compound Assays
Welcome to the technical support center for this compound assays. This guide is designed to provide in-depth, practical solutions to one of the most common challenges in fluorescence-based experiments: autofluorescence. As researchers leveraging the unique properties of this compound, achieving a high signal-to-noise ratio is paramount for data integrity. This resource provides troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you confidently navigate and mitigate autofluorescence interference.
Understanding the Core Problem: Signal vs. Noise
This compound is an azo dye with inherent fluorescent properties that make it useful in various biological assays.[1][2] However, the specific signal from this compound can often be obscured by autofluorescence—the natural fluorescence emitted by biological materials themselves.[3][4]
Common sources of autofluorescence include:
-
Endogenous Molecules: Cellular components like NADH, flavins, collagen, and elastin are intrinsically fluorescent, typically in the blue-green spectral regions.[3][4][5]
-
Cell Culture Media: Standard media components, particularly phenol red and fetal bovine serum (FBS), contribute significantly to background fluorescence.[3][4][6][7][8][9][10]
-
Fixation Methods: Aldehyde fixatives such as formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[11][12]
-
Extracellular Matrix: Proteins like collagen and elastin are highly autofluorescent and can be a major issue in tissue-based assays.[11][12][13]
The primary challenge arises when the emission spectra of these autofluorescent molecules overlap with that of this compound, making it difficult to distinguish the specific signal from the background noise.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound assays in a question-and-answer format.
Q1: My unstained control samples show a very high background signal. What is the likely cause?
A1: A high signal in your unstained control is the classic sign of autofluorescence. The first step is to identify the source.
-
Initial Diagnosis: Image an unstained sample (cells or tissue), a sample of your cell culture medium alone, and a blank well/slide. This will help you determine if the primary source is the cells/tissue, the medium, or the plasticware.
-
Cellular Autofluorescence: Many cell types have high intrinsic fluorescence due to metabolic cofactors like NADH or structural proteins.[3][4][10] Dead cells are also significantly more autofluorescent than live cells.[3]
-
Media Components: Phenol red is a known contributor to background fluorescence and can interfere with assays.[6][7][8][9][14] Riboflavin and other components in complex media also fluoresce.[7][10]
-
Fixation-Induced Autofluorescence: If you are working with fixed samples, aldehyde fixatives are a likely culprit.[11][12] Glutaraldehyde generally produces more autofluorescence than paraformaldehyde.[11][12]
Q2: How can I proactively reduce autofluorescence before I even start my this compound staining?
A2: The best strategy is to minimize the generation of autofluorescence from the outset.
-
Optimize Your Media: For live-cell imaging, switch to a phenol red-free medium for the duration of the experiment.[3][6][7] If possible, also reduce the concentration of FBS or use a serum-free imaging buffer, as FBS contains fluorescent molecules.[3][4][10]
-
Re-evaluate Fixation: If your protocol allows, consider using an organic solvent fixative like ice-cold methanol or ethanol, which typically induces less autofluorescence than aldehyde-based fixatives.[3][5] If you must use aldehydes, use the lowest concentration and shortest fixation time that preserves morphology.[11][12]
-
Sample Preparation: For tissue sections, perfusing the tissue with PBS before fixation can help remove red blood cells, which are a major source of autofluorescence due to heme groups.[3][5][11]
-
Choose the Right Labware: Use plates or slides designed for fluorescence applications (e.g., black-walled, clear-bottom plates) to minimize background and prevent crosstalk between wells.[14]
Data Interpretation & Advanced Mitigation Strategies
Q3: I've minimized autofluorescence in my sample preparation, but the background is still too high. What are my options now?
A3: Once pre-experimental factors are optimized, you can employ chemical, instrumental, or computational methods to further improve your signal-to-noise ratio.
Chemical Quenching Agents: These reagents can reduce autofluorescence but must be tested to ensure they do not also quench the signal from this compound.
| Quenching Agent | Target Autofluorescence Source | Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence[11][15][16] | Can have variable efficacy.[11] Reduces amine-aldehyde compounds.[15] |
| Sudan Black B | Lipofuscin (age pigment) and other sources[17][18][19][20] | Can introduce its own background in far-red channels.[19] Effective in many tissue types.[17][20] |
| Commercial Reagents (e.g., TrueVIEW™) | Broad spectrum (aldehyde fixation, collagen, elastin, red blood cells)[11][21][22][23][24] | Optimized formulations designed to preserve specific signal.[22] |
Instrumental and Computational Approaches:
-
Optimal Filter Selection: Ensure your excitation and emission filters are narrow and well-matched to the spectral profile of this compound to exclude as much off-target light as possible.
-
Spectral Unmixing: This is a powerful computational technique available on many modern confocal microscopes and spectral flow cytometers.[25][26] It treats autofluorescence as a separate "fluorophore." By acquiring the emission spectrum of an unstained sample, the software can mathematically subtract the autofluorescence contribution from your fully stained sample image.[27]
-
Time-Resolved Fluorescence (TRF): This advanced technique separates signals based on their fluorescence lifetime.[28][29][30][31] Most autofluorescence has a very short lifetime (nanoseconds), while certain probes (typically lanthanide chelates) have much longer lifetimes (microseconds).[28][29][32] If this compound has a sufficiently distinct lifetime from the sample's autofluorescence, TRF can effectively eliminate the background by only collecting photons after the autofluorescence has decayed.[31][32]
Visualizing the Workflow: A Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing and addressing autofluorescence issues in your assay.
Caption: A decision tree for troubleshooting autofluorescence.
Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence in samples fixed with formaldehyde or glutaraldehyde.[11][15][16]
-
Preparation: Prepare a fresh 0.1% NaBH₄ solution in ice-cold PBS. (e.g., 10 mg NaBH₄ in 10 mL PBS). Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle with care in a well-ventilated area.
-
Sample Rehydration: After fixation and permeabilization, wash your cells/tissue sections twice with PBS for 5 minutes each.
-
Treatment: Immerse the samples in the freshly prepared 0.1% NaBH₄ solution. Incubate for 15-30 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of NaBH₄.
-
Staining: Proceed with your standard blocking and this compound staining protocol.
-
Validation: Always compare a treated sample with an untreated control to confirm that the treatment reduced background without significantly affecting your specific signal.
Protocol 2: Spectral Unmixing Data Acquisition
This protocol outlines the basic steps for acquiring the necessary data for computational spectral unmixing.[33][26][27]
-
Prepare Control Samples: You will need three key samples:
-
Unstained Sample: Cells or tissue prepared with the exact same fixation and buffer conditions as your experimental samples, but without any fluorescent label. This is crucial for acquiring the pure autofluorescence spectrum.
-
This compound Sample: A sample stained ONLY with this compound. This provides the pure reference spectrum for your probe.
-
Experimental Sample: Your fully stained sample containing this compound and potentially other fluorophores.
-
-
Acquire Autofluorescence Spectrum: Using your spectral confocal microscope, find a representative field of view on your unstained sample . Perform a "lambda scan" or "spectral scan" to acquire the full emission spectrum of the autofluorescence across your desired wavelength range. Save this spectrum to your instrument's library.
-
Acquire Probe Spectrum: Repeat the lambda scan on your This compound-only sample to get the pure spectrum for your probe. Save this spectrum.
-
Acquire Experimental Data: Image your experimental sample using the same spectral imaging mode.
-
Perform Unmixing: In the microscope software, apply the linear unmixing algorithm.[26] Select the saved spectra for "autofluorescence" and "this compound" as your reference components (endmembers). The software will then generate a new image where the intensity of each pixel represents the calculated contribution of the this compound signal, with the autofluorescence component mathematically removed.[27]
By systematically identifying the source of autofluorescence and applying a targeted mitigation strategy, you can significantly enhance the quality and reliability of your this compound assay data.
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 7. ibidi.com [ibidi.com]
- 8. promocell.com [promocell.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. labcompare.com [labcompare.com]
- 13. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 14. labonline.com.au [labonline.com.au]
- 15. Reduction of background autofluorescence in brain sections following immersion in sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.uj.ac.za [pure.uj.ac.za]
- 17. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biotium.com [biotium.com]
- 20. Autofluorescence Quenching | Visikol [visikol.com]
- 21. Vector Laboratories Vector TrueVIEW Autofluorescence Quenching Kit, 15ml, | Fisher Scientific [fishersci.com]
- 22. bionordika.se [bionordika.se]
- 23. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
- 24. vectorlabs.com [vectorlabs.com]
- 25. beckman.com [beckman.com]
- 26. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 27. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 28. spiedigitallibrary.org [spiedigitallibrary.org]
- 29. spiedigitallibrary.org [spiedigitallibrary.org]
- 30. mdpi.com [mdpi.com]
- 31. Time-resolved fluorescence | Abcam [abcam.com]
- 32. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 33. resources.revvity.com [resources.revvity.com]
Technical Support Center: Ethoxazene Hydrochloride Dose-Response Curve Optimization
Welcome to the Technical Support Center for Ethoxazene Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing dose-response curves in your experiments. Our goal is to equip you with the scientific rationale behind experimental design and to help you navigate the common challenges encountered in pharmacological studies.
Introduction to this compound and Dose-Response Analysis
This compound is an azo dye with recognized analgesic properties.[1][2] Its mechanism of action is understood to involve the modulation of ion channels and neurotransmitter systems within sensory neurons, interfering with pain signaling pathways.[1] Additionally, it may possess anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1]
A dose-response relationship is a fundamental concept in pharmacology that describes how the magnitude of a biological response changes with varying concentrations of a substance.[3] Establishing a precise dose-response curve is critical for determining a compound's potency (EC₅₀/IC₅₀), efficacy, and therapeutic window.[3][4] This guide will walk you through the process of optimizing your experimental setup to generate reliable and reproducible dose-response data for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can arise during the generation of a dose-response curve for this compound.
Question 1: My dose-response curve is flat, showing no effect of this compound. What are the possible causes?
A flat dose-response curve, or a lack of response, can be due to several factors:
-
Inappropriate Concentration Range: The concentrations tested may be too low to elicit a response. It is crucial to test a wide range of concentrations, often spanning several orders of magnitude.
-
Cell Line Insensitivity: The chosen cell line may not be sensitive to the effects of this compound. Researching cell lines that express the target ion channels or enzymes relevant to its mechanism of action is crucial.
-
Incorrect Assay Choice: The selected assay may not be appropriate for measuring the specific biological activity of this compound. For instance, if its primary effect is on ion channel modulation, a simple cell viability assay might not be the most sensitive measure.
-
Compound Instability or Degradation: this compound, like any chemical compound, may be unstable under certain experimental conditions (e.g., prolonged incubation, exposure to light).
-
Solubility Issues: If the compound is not fully dissolved, its effective concentration in the assay will be lower than intended.
Question 2: I'm observing high variability between my replicate wells. How can I improve the consistency of my results?
High variability can obscure the true dose-response relationship. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate.[5] Variations in cell number will lead to variations in the measured response.
-
Pipetting Errors: Small inaccuracies in serial dilutions can lead to significant errors in the final compound concentrations. Use calibrated pipettes and proper pipetting techniques.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. Consider leaving the outer wells empty or filling them with sterile media.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and have a consistent and low passage number.[5]
-
Inadequate Mixing: Ensure the compound is thoroughly mixed with the cell culture medium before and during the assay.
Question 3: My dose-response curve has a very shallow or a very steep slope. What does this indicate?
The slope of the dose-response curve (Hill coefficient) provides insights into the binding characteristics of the compound.
-
Shallow Slope: This can suggest positive cooperativity in binding, or it could be an artifact of issues like compound instability, solubility problems at higher concentrations, or complex biological responses.[6]
-
Steep Slope: A steep slope might suggest positive cooperativity or could be indicative of an artifact at a specific concentration range.[6] It's important to ensure your dose range is appropriate to capture the full curve.[6]
Question 4: The IC₅₀/EC₅₀ value I'm getting is significantly different from what I expected based on preliminary data. What should I check?
A shift in the IC₅₀/EC₅₀ value can be traced back to several experimental parameters:
-
Assay Conditions: For enzyme inhibition assays, the concentration of the substrate (e.g., ATP for kinase assays) can significantly influence the apparent IC₅₀.[6]
-
Incubation Time: The duration of exposure to the compound can affect the measured potency.
-
Cell Density: The number of cells per well can impact the effective concentration of the compound per cell.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and at a non-toxic level for your cells.
Experimental Protocols
Below are generalized, adaptable protocols for key experiments to establish a dose-response curve for this compound. These should be optimized for your specific cell line and experimental question.
Protocol 1: Determining the Optimal Seeding Density for Cytotoxicity Assays
Rationale: An optimal cell seeding density ensures that cells are in the logarithmic growth phase throughout the experiment, leading to more consistent and reproducible results.[2]
Materials:
-
Selected cell line (e.g., a sensory neuron-like cell line or a relevant cancer cell line)
-
Complete cell culture medium
-
96-well clear, flat-bottom microplates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of your chosen cell line.
-
Count the cells and adjust the concentration to create a serial dilution of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Seed the cells in a 96-well plate with at least three replicate wells for each density.
-
Incubate the plate for the intended duration of your dose-response experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Plot the cell viability signal against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.
Protocol 2: Establishing the Dose-Response Curve for Cytotoxicity
Rationale: This protocol determines the concentration of this compound that inhibits a biological process (e.g., cell proliferation) by 50% (IC₅₀).
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Selected cell line at optimal seeding density
-
Complete cell culture medium
-
96-well microplates
-
Cell viability reagent
-
Microplate reader
Procedure:
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of concentrations. A common starting point is a wide range from nanomolar to micromolar concentrations.
-
Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Remove the old medium and add the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of solvent as the highest compound concentration).[5]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic model) to fit the data and determine the IC₅₀ value.
| Parameter | Recommended Starting Range |
| Cell Seeding Density | Determined by Protocol 1 |
| Ethoxazene HCl Conc. | 1 nM - 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, or 72 hours |
| Vehicle Control (e.g., DMSO) | ≤ 0.5% (final concentration) |
Protocol 3: In Vitro Anti-Inflammatory Assay (COX Inhibition)
Rationale: To investigate the potential anti-inflammatory effects of this compound by measuring the inhibition of cyclooxygenase (COX) enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the COX enzyme, assay buffer, and the different concentrations of this compound. Include a positive control (a known COX inhibitor) and a negative control (vehicle only).
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the detection reagent.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the concentration to determine the IC₅₀.
Visualizing Experimental Workflow and Troubleshooting Logic
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
Preventing non-specific binding of Ethoxazene hydrochloride in assays
A Guide to Preventing Non-Specific Binding
Welcome to the Technical Support Center for assays involving Ethoxazene hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding (NSB) of this compound, ensuring the accuracy and reliability of your experimental data. As Senior Application Scientists, we have compiled this guide based on established principles of assay development and our experience in the field.
Understanding the Challenge: The Propensity of this compound for Non-Specific Binding
This compound, as an azo dye with a chemical structure featuring aromatic rings and amino groups, possesses characteristics that can contribute to non-specific binding in various assay formats.[1][2] These interactions are generally driven by two primary forces:
-
Hydrophobic Interactions: The aromatic rings in the this compound molecule can lead to non-specific adsorption to hydrophobic surfaces, such as standard polystyrene microplates and other plastic consumables.[3]
-
Ionic Interactions: The presence of amino groups means that the molecule can be positively charged, especially at physiological or acidic pH. This can lead to electrostatic attraction to negatively charged surfaces or biomolecules.[4]
This guide provides a systematic approach to mitigating these interactions.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem in my assay?
A1: Non-specific binding is the adsorption of a substance, in this case, this compound, to surfaces or molecules in your assay system that are not the intended target. This can include microplate wells, beads, tubing, and even blocking proteins.[5][6] NSB is a significant problem because it leads to a high background signal, which can mask the true specific signal from the target interaction. This reduces the assay's sensitivity, dynamic range, and overall accuracy, potentially leading to false-positive results or erroneous quantification.[7]
Q2: I'm observing high background signal in my ELISA/HTS assay with this compound. What is the most likely cause?
A2: High background is a classic indicator of non-specific binding.[8] Given the chemical nature of this compound, the most probable causes are its hydrophobic and/or ionic interactions with the assay plate or other components. If you are using standard polystyrene plates, hydrophobic interactions are a strong possibility.[3] Additionally, if your assay buffer has a low ionic strength, electrostatic interactions may be more pronounced.[4][9]
Q3: What are "blocking agents" and how do they work?
A3: Blocking agents are molecules used to saturate the non-specific binding sites on a surface, thereby preventing the analyte of interest (this compound) from binding non-specifically.[2][6][10] They essentially "passivate" the surface. Common blocking agents fall into two main categories:
-
Proteins: Bovine Serum Albumin (BSA) and casein are widely used.[10][11] They adsorb to unoccupied sites on the assay plate, presenting a neutral and hydrophilic surface to the assay components.[10]
-
Detergents: Non-ionic detergents like Tween-20 and Triton X-100 are often included in wash buffers and sometimes in blocking buffers.[12] They disrupt weak hydrophobic interactions and help to prevent molecules from sticking to surfaces.[5][12]
Q4: Can I use the same blocking buffer for all my assays with this compound?
A4: Not necessarily. The optimal blocking strategy is often assay-dependent.[6] Factors such as the type of microplate, the specific antibodies or proteins involved, and the overall assay format can influence the effectiveness of a blocking buffer.[2] It is highly recommended to empirically determine the best blocking agent and concentration for your specific assay.
Troubleshooting Guide: A Step-by-Step Approach to Reducing NSB
If you are experiencing high background or suspect non-specific binding of this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for non-specific binding.
Step 1: Evaluate Your Microplate Choice
The surface of your microplate is a primary site for non-specific binding.
-
Issue: Standard polystyrene plates are hydrophobic and can attract the aromatic regions of this compound.
-
Recommendation: Switch to a low-binding or ultra-low binding plate. These plates have surfaces that are chemically modified to be more hydrophilic, which can significantly reduce hydrophobic interactions.[3] Alternatively, consider plates with a different surface chemistry, such as polyethylene glycol (PEG)-coated plates, which are known for their excellent resistance to non-specific binding.[1]
Step 2: Optimize Your Blocking Buffer
A robust blocking step is crucial. If you are still observing high background after changing your plate, or if you are unable to change your plate type, focus on your blocking buffer.
-
Common Blocking Agents and Starting Concentrations:
| Blocking Agent | Typical Concentration Range | Primary Mechanism of Action | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Protein coating of surfaces | A good starting point for many assays.[10] Ensure the BSA preparation is of high quality.[3] |
| Non-fat Dry Milk | 1-5% (w/v) | Protein coating of surfaces | Cost-effective, but may contain endogenous enzymes or biotin that can interfere with certain assays.[7] |
| Casein | 1-3% (w/v) | Protein coating of surfaces | Can be more effective than BSA in some systems.[11] |
| Commercial Blocking Buffers | Varies by manufacturer | Often a proprietary mix of proteins and other blocking agents | Can provide superior performance and consistency. |
Step 3: Modify Your Assay and Wash Buffers
The composition of your buffers can either promote or inhibit non-specific binding.
-
Add a Non-Ionic Detergent:
-
Recommendation: Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, in your wash buffer and potentially in your assay buffer.[12] A typical starting concentration is 0.05% (v/v).[7][12]
-
Mechanism: These detergents will help to disrupt weak, non-specific hydrophobic interactions without denaturing your proteins of interest.[12]
-
-
Adjust Ionic Strength and pH:
-
Recommendation: Increase the ionic strength of your buffers by adding NaCl (e.g., up to 500 mM). The optimal concentration should be determined empirically. The pH of the buffer can also influence ionic interactions; ensure it is optimized for your specific assay components and consider its effect on the charge of this compound.
-
Mechanism: Higher ionic strength can shield electrostatic charges, thereby reducing non-specific binding that is driven by ionic interactions.[4]
-
Step 4: Adjust Incubation Times and Temperatures
-
Recommendation: Minimize incubation times where possible. While longer incubations can sometimes increase the specific signal, they also provide more opportunity for non-specific binding to occur.[13] Similarly, performing incubations at lower temperatures (e.g., 4°C) can sometimes reduce the kinetics of non-specific binding.
Experimental Protocol: Blocking Buffer Optimization
This protocol provides a framework for systematically testing different blocking agents to find the optimal solution for your assay.
Objective: To identify the blocking buffer that provides the lowest background signal without compromising the specific signal.
Materials:
-
Your chosen microplates
-
This compound
-
All other assay-specific reagents (antibodies, detection reagents, etc.)
-
A selection of blocking agents to test (e.g., 3% BSA in PBS, 3% non-fat dry milk in PBS, a commercial blocking buffer)
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.05% Tween-20 (PBST) for washing
Procedure:
-
Plate Coating (if applicable): Coat your microplate with the appropriate capture antibody or antigen as per your standard protocol.
-
Blocking:
-
Wash the wells once with PBS.
-
Add 200 µL of each blocking buffer to be tested to a set of wells (in triplicate).
-
For a negative control, add PBS without any blocking agent to a set of wells.
-
Incubate for 1-2 hours at room temperature or as recommended for your assay.
-
-
Washing: Wash the wells 3-5 times with PBST.
-
Assay Steps:
-
Background Wells: To one set of wells for each blocking condition, add your assay buffer without this compound or any subsequent detection reagents. This will be your "blocker-only" background.
-
NSB Wells: To another set of wells for each blocking condition, add this compound at the highest concentration used in your assay, but without the specific binding partner (e.g., no primary antibody). This will measure the direct non-specific binding of your compound.
-
Assay Wells: Perform your standard assay procedure in the remaining wells for each blocking condition.
-
-
Detection: Complete the final detection steps of your assay.
-
Analysis:
-
Compare the signal from the "NSB Wells" across the different blocking conditions. The blocking buffer that yields the lowest signal in these wells is the most effective at preventing direct non-specific binding of this compound.
-
Evaluate the signal-to-noise ratio in the "Assay Wells" for each condition. The optimal blocking buffer will provide a high specific signal and a low background.
-
Caption: Workflow for blocking buffer optimization.
By applying these principles and systematic troubleshooting steps, you can effectively minimize the non-specific binding of this compound, leading to more reliable and accurate assay results.
References
- 1. Improved Imaging Surface for Quantitative Single-Molecule Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. mybiosource.com [mybiosource.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Reduction of non-specific binding in immunoassays requiring long incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Urinary Tract Analgesics: Phenazopyridine Hydrochloride as the Established Standard
An in-depth analysis for researchers, scientists, and drug development professionals.
The symptomatic relief of pain, burning, and urgency associated with urinary tract infections (UTIs) and other irritative voiding conditions is a critical component of patient care. While antimicrobial agents address the underlying infection, urinary analgesics play a crucial role in improving patient comfort in the interim. For decades, phenazopyridine hydrochloride has been the cornerstone of symptomatic UTI treatment. This guide provides a comprehensive overview of phenazopyridine, including its pharmacology, clinical efficacy, and safety profile.
A thorough investigation for comparative data on another urinary analgesic, ethoxazene hydrochloride, was conducted to fulfill the request for a direct comparison. However, a significant lack of published clinical data, including head-to-head trials with phenazopyridine for urinary tract analgesia, precludes a scientifically rigorous comparative analysis based on experimental evidence. Therefore, this guide will focus on the well-documented profile of phenazopyridine and present the limited available information on this compound.
Phenazopyridine Hydrochloride: The Gold Standard in Urinary Tract Analgesia
Phenazopyridine is an azo dye that exerts a topical analgesic effect on the mucosa of the urinary tract.[1][2] It is available both over-the-counter and by prescription and is indicated for the symptomatic relief of pain, burning, urgency, and frequency associated with lower UTIs.[2][3]
Mechanism of Action
While the precise mechanism of action is not fully elucidated, it is understood that phenazopyridine acts as a local anesthetic on the urinary tract lining.[2] After oral administration, it is rapidly absorbed and excreted in the urine, where it directly soothes the irritated urothelium.[4] Evidence suggests that it may inhibit nerve fibers in the bladder that respond to mechanical stimuli.[2]
Figure 1: Proposed Mechanism of Action of Phenazopyridine.
Pharmacokinetics
| Parameter | Description | Reference |
| Absorption | Rapidly absorbed from the gastrointestinal tract. | [2] |
| Metabolism | The liver is the primary site for drug metabolism.[5] | |
| Excretion | Primarily excreted in the urine. The drug often turns the urine an orange to reddish color.[1] | [1] |
| Onset of Action | Provides rapid symptomatic relief. | [3] |
Clinical Efficacy
Numerous clinical studies have demonstrated the efficacy of phenazopyridine in providing rapid relief from UTI symptoms. In a multicenter, randomized, placebo-controlled study, patients receiving phenazopyridine showed a significant reduction in the severity of general discomfort, pain during urination, and urinary frequency within six hours of administration compared to the placebo group.[6] Specifically, the average assessment of general discomfort decreased by 53.4% in the phenazopyridine group compared to 28.8% in the control group.[6] The severity of pain during urination decreased by 57.4% versus 35.9%, and urination frequency decreased by 39.6% versus 27.6% in the phenazopyridine and placebo groups, respectively.[6]
Safety and Tolerability
Phenazopyridine is generally well-tolerated when used for a short duration (typically no more than two days when used adjunctively with an antibiotic).[7][8]
Common Adverse Effects:
Serious but Rare Adverse Effects:
-
Hemolytic anemia (particularly in individuals with G6PD deficiency)[7]
-
Methemoglobinemia[7]
-
Renal and hepatic toxicity (with overdose or prolonged use)[7]
-
Skin rash and allergic-like reactions[9]
Contraindications:
This compound: An Alternative with Limited Clinical Data
This compound is another azo dye with purported urinary analgesic properties. However, a comprehensive search of scientific literature and clinical trial databases reveals a significant lack of robust clinical data to support its efficacy and safety for this indication.
Mechanism of Action
The exact mechanism of action for this compound in the urinary tract is not well-established in the available literature.
Pharmacokinetics
Clinical Efficacy and Safety
There is a notable absence of published randomized, controlled clinical trials evaluating the efficacy and safety of this compound for urinary tract analgesia. Furthermore, no direct comparative studies against phenazopyridine could be identified. Without such data, a meaningful comparison of their performance is not possible.
Experimental Protocols for Evaluating Urinary Tract Analgesia
For drug development professionals, the evaluation of novel urinary tract analgesics requires well-defined experimental protocols.
Preclinical Evaluation: Animal Models
-
Model: Acetic acid-induced bladder irritation in rodents.
-
Procedure:
-
Anesthetize the animal.
-
Catheterize the bladder and instill a dilute acetic acid solution to induce irritation and pain-related behaviors (e.g., frequent licking of the suprapubic region).
-
Administer the test compound (e.g., phenazopyridine, ethoxazene) or vehicle control.
-
Observe and quantify pain-related behaviors over a set period.
-
-
Endpoint: A significant reduction in pain-related behaviors compared to the control group indicates analgesic activity.
Figure 2: General Workflow for Preclinical Evaluation of Urinary Tract Analgesics.
Clinical Trial Design for Urinary Analgesics
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial is the gold standard.[6]
-
Patient Population: Patients with symptoms of acute, uncomplicated UTIs.
-
Intervention: Test compound (e.g., this compound) versus an active comparator (e.g., phenazopyridine hydrochloride) and/or placebo.
-
Primary Endpoint: Change from baseline in the severity of urinary symptoms (pain, burning, urgency) as measured by a validated scale (e.g., Visual Analog Scale) at specific time points (e.g., 6, 12, 24 hours post-dose).[6]
-
Secondary Endpoints:
-
Time to complete symptom resolution.
-
Patient-reported global assessment of improvement.
-
Incidence and severity of adverse events.
-
Conclusion
Phenazopyridine hydrochloride remains the most well-established and clinically validated oral analgesic for the symptomatic relief of lower urinary tract irritation. Its rapid onset of action and generally favorable short-term safety profile make it a valuable therapeutic option.
While this compound exists as a chemical entity, the lack of publicly available clinical data on its efficacy and safety for urinary tract analgesia prevents a direct and meaningful comparison with phenazopyridine. For researchers and drug development professionals, this highlights a potential area for future investigation to explore alternative or improved urinary analgesic therapies. Any such investigation would need to follow rigorous preclinical and clinical evaluation protocols to establish a clear benefit-risk profile. Until such data becomes available, phenazopyridine will continue to be the benchmark against which any new urinary analgesic must be compared.
References
- 1. youtube.com [youtube.com]
- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. benchchem.com [benchchem.com]
- 5. Drugs and the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Efficiency and safety of phenazopyridine for treatment of uncomplicated urinary tract infection: results of multi-center, randomized, placebo-controlled, clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 35.3 Urinary Analgesics - Pharmacology for Nurses | OpenStax [openstax.org]
- 8. med.libretexts.org [med.libretexts.org]
- 9. drugs.com [drugs.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Guide for Researchers: Ethoxazene Hydrochloride (Urinary Analgesic) vs. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of Ethoxazene hydrochloride and the broad class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). A crucial point of clarification is foundational to this discussion: this compound is not an NSAID. It is a urinary tract analgesic, belonging to the chemical class of azo dyes, with a distinct mechanism of action and a highly specific clinical application.[1][2] This document is structured to elucidate the profound differences between these agents, providing the necessary context for research and development professionals to understand their disparate pharmacological roles, efficacy models, and therapeutic targets.
Part 1: Mechanisms of Action — A Tale of Two Pathways
The fundamental distinction between this compound and NSAIDs lies in their mechanism of action. Ethoxazene exerts a localized, topical effect, whereas NSAIDs produce systemic effects by inhibiting a core enzymatic pathway of inflammation.
This compound: Localized Analgesia
The precise mechanism of this compound has not been fully elucidated. However, it is understood to function as a topical analgesic that acts directly on the mucosal lining of the urinary tract upon excretion in the urine.[3][4] This action provides symptomatic relief from pain, burning, and urgency associated with urinary tract infections (UTIs) or procedural irritation.[3][5] Emerging research suggests its analgesic properties may also involve the modulation of ion channels in sensory neurons, though this requires further investigation.[6] It does not possess systemic anti-inflammatory or analgesic properties and does not inhibit the cyclooxygenase pathway, which is the hallmark of NSAIDs.
NSAIDs: Systemic Cyclooxygenase (COX) Inhibition
NSAIDs, including common agents like ibuprofen, naproxen, and celecoxib, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] There are two main isoforms:
-
COX-1: Is constitutively expressed in most tissues and plays a homeostatic role, including protecting the gastric mucosa and supporting platelet function and kidney blood flow.[9]
-
COX-2: Is primarily an inducible enzyme, upregulated at sites of inflammation, and is responsible for producing the prostaglandins that mediate pain and inflammation.[9][10]
By blocking the conversion of arachidonic acid to prostaglandins, NSAIDs reduce the key chemical signals that drive inflammation and pain throughout the body.[11] The relative selectivity for COX-1 versus COX-2 influences an NSAID's efficacy and side-effect profile.[8]
Visualization: Contrasting Mechanisms
The following diagram illustrates the distinct operational pathways of a urinary analgesic like Ethoxazene versus the systemic action of NSAIDs.
Caption: Distinct pharmacological pathways of Ethoxazene HCl and NSAIDs.
Part 2: Therapeutic Indications and Efficacy Context
The disparate mechanisms of action translate directly to mutually exclusive clinical applications. A direct comparison of efficacy is scientifically inappropriate, as the drugs are designed to treat entirely different conditions.
| Feature | This compound | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) |
| Primary Indication | Symptomatic relief of pain, burning, and urgency associated with lower urinary tract infections (UTIs) and irritation.[2][5] | Management of mild to moderate pain, inflammation, and fever.[12] |
| Scope of Action | Localized to the urinary tract mucosa. | Systemic. |
| Example Applications | Adjunctive therapy for UTIs (used for the first 2 days alongside antibiotics), post-cystoscopy pain, or catheter-induced irritation.[3] | Osteoarthritis, rheumatoid arthritis, headaches, dental pain, dysmenorrhea, musculoskeletal sprains and strains.[7][8] |
| Efficacy Endpoint | Reduction in urinary-specific symptoms. | Reduction in systemic or localized pain, swelling, and fever. |
Part 3: Preclinical Efficacy Evaluation — Different Tools for Different Targets
Evaluating the efficacy of these two classes of compounds requires distinct and specialized preclinical models that replicate the target pathology.
Experimental Protocol 1: Evaluating Urinary Analgesia (for Ethoxazene-like Compounds)
To assess visceral pain originating from the bladder, the cyclophosphamide (CYP)-induced cystitis model is a widely accepted standard.[13][14] This model mimics the bladder inflammation and visceral hypersensitivity seen in human conditions.[15]
Workflow: Cyclophosphamide-Induced Cystitis Model
Caption: Workflow for the CYP-Induced Cystitis model to test urinary analgesics.
Step-by-Step Methodology:
-
Animal Acclimation: House rodents (e.g., Sprague-Dawley rats) in a controlled environment for at least one week before the experiment.
-
Baseline Assessment: Measure baseline mechanical sensitivity in the pelvic region (a sign of referred visceral pain) using calibrated von Frey filaments applied to the lower abdomen. Record the paw withdrawal threshold.[13]
-
Induction of Cystitis: Administer a single intraperitoneal (IP) injection of cyclophosphamide (e.g., 150 mg/kg) to induce bladder inflammation.[13]
-
Compound Administration: At a predetermined time point after CYP injection (e.g., 24-48 hours), administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage).
-
Efficacy Measurement: At peak compound effect time, re-assess the mechanical withdrawal threshold using von Frey filaments. An effective analgesic will significantly increase the pain threshold compared to the vehicle-treated group.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) to quantify the analgesic response. Bladder tissue can be harvested post-mortem for histological analysis of inflammation.[13]
Experimental Protocol 2: Evaluating Anti-Inflammatory Efficacy (for NSAIDs)
The carrageenan-induced paw edema model is a classic, robust, and highly predictive acute inflammatory model used to screen for the anti-inflammatory activity of NSAIDs.[16][17]
Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for Carrageenan-Induced Paw Edema model to test NSAIDs.
Step-by-Step Methodology:
-
Animal Acclimation: House Wistar albino rats or similar rodents in a controlled environment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.[17]
-
Compound Administration: Administer the test NSAID, a standard reference drug (e.g., Diclofenac), or vehicle control to respective animal groups, typically 30-60 minutes before the inflammatory insult.[17]
-
Induction of Inflammation: Inject a 0.1 mL solution of 1% carrageenan in saline into the subplantar region of the right hind paw to induce localized, acute inflammation.
-
Efficacy Measurement: Measure the paw volume at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group at each time point. A significant reduction in paw swelling indicates anti-inflammatory activity.[17]
Part 4: Comparative Safety & Adverse Effect Profiles
The safety profiles of this compound and NSAIDs are as distinct as their mechanisms, reflecting their different sites of action and biochemical interactions.
| Feature | This compound | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) |
| Common Side Effects | Harmless orange-red discoloration of urine, headache, dizziness, stomach cramps, rash.[4][5] | Indigestion, heartburn, stomach pain, diarrhea.[12] |
| Serious Adverse Events | Can interfere with urinalysis tests based on color reactions.[4] In cases of overdose or renal impairment, may cause methemoglobinemia, hemolytic anemia, or kidney/liver toxicity.[4] | Gastrointestinal ulceration and bleeding, increased risk of cardiovascular thrombotic events (myocardial infarction, stroke), renal toxicity, hypertension.[7][8] |
| Key Contraindications | Severe renal impairment.[4] | History of peptic ulcer disease, heart failure, severe kidney or liver disease, concurrent use of anticoagulants (relative).[8][12] |
Conclusion for the Researcher
This compound and NSAIDs operate in entirely different pharmacological spheres. Ethoxazene is a specialized tool for a localized problem—symptomatic relief of urinary tract pain—acting as a topical analgesic upon excretion. NSAIDs are systemic agents that address the core biochemical pathways of inflammation and are used for a wide array of pain and inflammatory conditions.
For drug development professionals, the choice of investigation is not one of comparative efficacy but of therapeutic intent. Research into novel urinary analgesics would follow the preclinical path outlined by models like CYP-induced cystitis. In contrast, the development of new anti-inflammatory agents requires evaluation in systemic models like the carrageenan-induced paw edema assay. Understanding these fundamental distinctions is paramount to designing logical, efficient, and scientifically valid research programs.
References
- 1. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenazopyridine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenazopyridine - Wikipedia [en.wikipedia.org]
- 4. Phenazopyridine: UTI Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 5. Phenazopyridine: MedlinePlus Drug Information [medlineplus.gov]
- 6. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 7. An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. NSAIDs - NHS [nhs.uk]
- 13. benchchem.com [benchchem.com]
- 14. Review of Animal Models to Study Urinary Bladder Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Predictability of the clinical potency of NSAIDs from the preclinical pharmacodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Methodological Guide to Establishing In Vitro-In Vivo Correlation for Topical Antiseptic Anesthetics, Exemplified by Ethoxazene Hydrochloride
This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for dual-action topical agents, using Ethoxazene hydrochloride as a central example. For drug development professionals, establishing a predictive relationship between laboratory assays and clinical performance is a critical step that can streamline development, support regulatory submissions, and ensure product quality.[1] While regulatory guidance for the IVIVC of topical products is still evolving, the principles of correlating in vitro parameters with in vivo outcomes are well-established.[2]
This compound is a compound recognized for its potential antiseptic and local anesthetic properties.[3] Its mechanism of action is thought to involve the modulation of ion channels in sensory neurons for analgesia and potential inhibition of key enzymes in inflammatory pathways.[3] To effectively translate these in vitro activities into a predictable clinical effect, a structured, multi-faceted experimental approach is required. This guide will detail the necessary in vitro characterization, in vivo validation models, and the critical steps to build a meaningful correlation, using established agents like Chlorhexidine and Lidocaine as comparators.
Section 1: In Vitro Characterization: Quantifying Intrinsic Activity
The initial step in any IVIVC endeavor is to thoroughly characterize the drug's activity using validated in vitro assays. These tests provide a quantitative measure of the drug's intrinsic potency and serve as the foundation for predicting its behavior in a more complex biological system.
1.1 Antiseptic Activity Profile
The goal is to determine the concentration of this compound required to inhibit and kill clinically relevant microorganisms.
-
Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC): These assays determine the lowest concentration of an antiseptic that prevents visible growth (MIC) and results in a 99.9% reduction in bacterial density (MBC).
-
Time-Kill Kinetic Assays: This dynamic assay provides insight into the rate of bactericidal activity, which is a crucial parameter for a topical antiseptic that may have a limited contact time on the skin.
Experimental Protocol: Broth Microdilution for MIC/MBC
-
Preparation: Prepare a 96-well microtiter plate with serial twofold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that shows no visible turbidity.
-
MBC Determination: Plate aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in ≥99.9% killing of the initial inoculum.
1.2 Local Anesthetic Activity Profile
The primary mechanism for many local anesthetics, including lidocaine, is the blockade of voltage-gated sodium channels in neuronal membranes, which prevents the propagation of pain signals.[4][5] In vitro models are designed to quantify this channel-blocking activity.
Experimental Protocol: In Vitro Nerve Block Model (Frog Sciatic Nerve)
-
Dissection: Isolate the sciatic nerve from a frog and mount it in a nerve chamber with stimulating and recording electrodes.
-
Baseline Measurement: Stimulate the nerve and record the compound action potential (CAP) to establish a baseline reading.
-
Drug Application: Apply varying concentrations of this compound solution to the nerve.
-
Data Recording: Continuously record the CAP amplitude over time. The percentage decrease in CAP amplitude corresponds to the degree of nerve block.
-
Analysis: Calculate the IC50, which is the concentration of the drug that produces a 50% reduction in the CAP amplitude.
Section 2: Comparative In Vitro Performance
To contextualize the activity of this compound, its performance should be benchmarked against well-established drugs. For this dual-action agent, Chlorhexidine (antiseptic) and Lidocaine (local anesthetic) are appropriate comparators.
Table 1: Illustrative In Vitro Comparative Data
| Parameter | Ethoxazene HCl (Illustrative) | Chlorhexidine (Published Data) | Lidocaine (Published Data) |
| MIC vs. S. aureus | 8 µg/mL | 1-4 µg/mL[6] | >1000 µg/mL[7] |
| MBC vs. S. aureus | 16 µg/mL | 4-16 µg/mL[6] | Not bactericidal |
| Nerve Block IC50 | 0.05% | Not applicable | 0.02% - 0.04%[4] |
Note: Data for Ethoxazene HCl is hypothetical for illustrative purposes. Published data for comparators can vary based on specific strains and experimental conditions.
This comparative data allows for an initial assessment of this compound's potential. For instance, the illustrative data suggests it may be a moderately potent antiseptic and a local anesthetic with potency comparable to Lidocaine.
Section 3: In Vivo Evaluation: Assessing Performance in a Biological Context
In vivo models are indispensable for evaluating how a drug performs under physiological conditions, accounting for factors like formulation, skin penetration, and interaction with host tissues.
3.1 Antiseptic Efficacy Model
A superficial wound infection model is a standard method to assess the efficacy of a topical antiseptic.[8]
Experimental Protocol: Porcine Ex Vivo Wound Model
Porcine skin is an excellent model as it closely resembles human skin.[9][10]
-
Skin Preparation: Obtain fresh porcine skin and create superficial wounds of a standardized size and depth.
-
Infection: Inoculate the wounds with a known concentration of a pathogenic bacterium like S. aureus.
-
Treatment: Apply the test formulation (e.g., this compound gel) and comparator formulations to the wounds. Include an untreated control group.
-
Incubation: Incubate the skin samples under conditions that maintain viability.
-
Quantification: After a set period (e.g., 24 hours), excise the wound tissue, homogenize it, and perform quantitative bacteriology (colony counts) to determine the log reduction in bacterial load for each treatment group.
3.2 Local Anesthetic Efficacy Model
Rodent models are commonly used to assess the duration and intensity of local anesthesia.[11]
Experimental Protocol: Rat Tail-Flick Test
-
Acclimatization: Acclimate rats to the testing apparatus.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a focused beam of heat to the tail and recording the time it takes for the rat to flick its tail away.
-
Drug Administration: Apply the topical formulation of this compound and comparators to a defined area of the tail.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug application.
-
Analysis: An increase in the time to tail-flick indicates an anesthetic effect. Key parameters to measure are the peak effect and the duration of action.
Section 4: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC) Framework
An IVIVC is a predictive mathematical model that connects an in vitro property to an in vivo response.[12] For topical products, this often involves correlating the rate of drug release from the formulation with a pharmacokinetic or pharmacodynamic endpoint in vivo.[2][13]
Workflow for Establishing IVIVC:
The process involves a systematic approach to link laboratory data with clinical or preclinical outcomes.
Caption: IVIVC workflow from in vitro testing to predictive model.
Key Steps in Correlation:
-
Formulation Development: Develop multiple formulations of this compound with varying release rates (e.g., fast, medium, slow). This is essential for building a robust correlation.[14]
-
In Vitro Release Testing (IVRT): Use a method like the Franz diffusion cell, as described in USP General Chapter <1724>, to measure the rate of drug release from each formulation through a synthetic membrane.[15][16] The key parameter is the release rate or the cumulative amount released over time.
-
In Vivo Testing: Test these same formulations in the relevant in vivo model (e.g., the porcine wound model). The in vivo endpoint could be the log reduction of bacteria.
-
Mathematical Modeling: Plot the in vitro release rate (x-axis) against the in vivo response (y-axis) for each formulation. A strong correlation is indicated if the points form a predictable linear or non-linear relationship.[12]
Logical Relationship in Antiseptic IVIVC:
The concentration of the drug at the site of action must exceed the MIC/MBC to be effective. The IVRT serves as a surrogate to predict if a formulation can achieve and maintain this target concentration in vivo.
Caption: Factors influencing the correlation for a topical antiseptic.
Section 5: Final Comparative Analysis and Guide Summary
Once a correlation is established, it can be used to set meaningful product specifications and potentially waive certain in vivo studies for post-approval changes, a principle well-established for other dosage forms.[1][14]
Table 2: Hypothetical IVIVC Data and Performance Comparison
| Formulation | In Vitro Release Rate (µg/cm²/hr) | In Vivo Log Reduction (S. aureus) | In Vivo Anesthetic Duration (min) |
| Ethoxazene HCl (Fast Release) | 25.0 | 3.5 | 45 |
| Ethoxazene HCl (Slow Release) | 8.0 | 1.5 | 90 |
| Chlorhexidine 2% Solution | N/A (Solution) | 4.0 | N/A |
| Lidocaine 5% Ointment | ~30.0 | N/A | 60 |
This guide outlines a scientifically rigorous pathway for establishing an in vitro-in vivo correlation for a dual-action topical agent like this compound. By systematically quantifying in vitro potency, measuring performance in relevant in vivo models, and mathematically correlating these datasets, researchers can build a predictive model that enhances understanding of the product, accelerates development, and provides a robust framework for ensuring clinical efficacy and product quality.
References
- 1. premier-research.com [premier-research.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Lidocaine in the Perioperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro evaluation of the antimicrobial activity of antiseptics against clinical Acinetobacter baumannii strains isolated from combat wounds [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A new in vivo model for the evaluation of topical antiseptics on superficial wounds. The effect of 70% alcohol and povidone-iodine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. An in vitro and ex vivo wound infection model to test topical and systemic treatment with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro-In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
A Comparative Guide to Ethoxazene Hydrochloride and Novel Analgesic Compounds for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Analgesia
The management of pain remains a cornerstone of medical practice, yet the therapeutic landscape is in a constant state of evolution. For decades, the analgesic armamentarium has been dominated by classical non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. While effective, the limitations of these drug classes, including gastrointestinal and cardiovascular side effects for NSAIDs and the profound risks of tolerance, dependence, and abuse associated with opioids, have created a pressing need for novel, safer, and more effective analgesic agents.[1]
This guide provides a comparative overview of ethoxazene hydrochloride, a compound with recognized analgesic properties, and a selection of novel analgesic compounds that are at the forefront of pain research. We will delve into their mechanisms of action, present available preclinical and clinical data, and provide standardized experimental protocols for their comparative evaluation.
This compound: A Mechanistic Overview
The analgesic effects of this compound are thought to stem from its ability to modulate key components of pain signaling pathways in sensory neurons.[2] This includes the potential to interact with and modulate ion channels, particularly voltage-sensitive calcium channels (VSCCs), thereby interfering with nociceptive transmission.[2]
Furthermore, its anti-inflammatory action is hypothesized to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), in a manner akin to NSAIDs.[2] There is also evidence to suggest that this compound can suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators of inflammatory pain.[2]
Emerging Frontiers: Novel Analgesic Compounds
The quest for improved analgesics has led to the identification of several novel molecular targets. These new approaches aim to provide more targeted pain relief with an improved safety profile. Below, we explore some of the most promising classes of novel analgesic compounds.
Voltage-Gated Sodium Channel (Nav) Inhibitors
Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons. Subtypes such as Nav1.7 and Nav1.8 are preferentially expressed in peripheral sensory neurons, making them attractive targets for pain relief without the central nervous system side effects associated with non-selective sodium channel blockers.[4][5]
-
Nav1.7 Inhibitors : Genetic studies in humans have linked loss-of-function mutations in the SCN9A gene (encoding Nav1.7) to a congenital indifference to pain, validating this channel as a key player in pain perception.[6] However, despite promising preclinical data, the clinical development of selective Nav1.7 inhibitors has been challenging, with many failing to demonstrate significant efficacy in clinical trials.[7][8]
-
Nav1.8 Inhibitors : The Nav1.8 channel, encoded by the SCN10A gene, is predominantly expressed in nociceptive neurons and plays a significant role in inflammatory and neuropathic pain.[4][5] Recently, the selective Nav1.8 inhibitor, suzetrigine (VX-548), has shown promising results in clinical trials for acute pain, representing a potential breakthrough for non-opioid pain management.[9]
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists
The TRPV1 receptor is a non-selective cation channel activated by various noxious stimuli, including heat, capsaicin, and low pH. It is a key transducer of thermal hyperalgesia associated with inflammation and tissue injury.[10]
TRPV1 antagonists have demonstrated analgesic efficacy in preclinical models of osteoarthritis and other pain states.[11] However, their clinical development has been hampered by on-target side effects, most notably hyperthermia and an impaired ability to sense noxious heat.[11] Despite these challenges, research into "thermoneutral" TRPV1 antagonists continues.[12]
Orexin Receptor Antagonists
The orexin system, primarily known for its role in regulating sleep and wakefulness, is also implicated in the modulation of pain. Orexin neurons project to regions of the brain and spinal cord involved in nociceptive processing.[2] Dual orexin receptor antagonists (DORAs) have shown analgesic effects in various preclinical pain models, including inflammatory and neuropathic pain.[2][13] However, a clinical trial with the DORA filorexant for painful diabetic neuropathy did not demonstrate significant analgesic benefit, indicating that further research is needed to delineate the therapeutic potential of this class of compounds for pain.[9]
Nociceptin/Orphanin FQ (NOP) Receptor Agonists
The NOP receptor is a member of the opioid receptor family but with a distinct pharmacological profile. Activation of the NOP receptor can produce analgesia, particularly in chronic pain states, with a potentially lower risk of the adverse effects associated with traditional mu-opioid receptor agonists, such as respiratory depression and dependence.[1] Bifunctional NOP/mu-opioid receptor agonists, such as cebranopadol, are in clinical development and have shown promise in providing potent analgesia with an improved safety profile.[1]
Comparative Data Summary
Due to the limited availability of public quantitative data for this compound, a direct numerical comparison of efficacy (e.g., ED50) is not feasible. The following tables provide a comparative summary based on the available mechanistic and performance data for the discussed compound classes.
Table 1: Mechanistic Comparison of Analgesic Compounds
| Feature | This compound | Nav1.8 Inhibitors (e.g., Suzetrigine) | TRPV1 Antagonists (e.g., Mavatrep) | Orexin Receptor Antagonists (e.g., Filorexant) | NOP Receptor Agonists (e.g., Cebranopadol) |
| Primary Mechanism of Action | Modulation of voltage-sensitive calcium channels; potential COX inhibition | Selective blockade of Nav1.8 sodium channels in peripheral sensory neurons | Blockade of the TRPV1 receptor | Antagonism of orexin 1 and 2 receptors | Agonism at the NOP receptor (and mu-opioid receptor for bifunctional agents) |
| Key Cellular Target(s) | Sensory neurons | Nociceptive neurons | Nociceptive neurons | Central and peripheral neurons involved in pain and arousal | Central and peripheral neurons |
| Primary Therapeutic Rationale | Combined analgesic and anti-inflammatory effects | Targeted blockade of pain signal transmission from the periphery | Inhibition of thermal hyperalgesia and inflammatory pain | Modulation of central pain processing pathways | Non-addictive analgesia with a favorable side-effect profile |
Table 2: Preclinical and Clinical Performance Overview
| Compound Class | Preclinical Efficacy Highlights | Clinical Efficacy Highlights | Key Limitations/Side Effects |
| This compound | Data not publicly available | Data not publicly available | Unknown due to lack of extensive clinical data |
| Nav1.8 Inhibitors | Effective in models of acute, inflammatory, and neuropathic pain.[4][5] | Suzetrigine demonstrated significant pain reduction in Phase 3 trials for acute pain.[9] | Potential for incomplete analgesia in some pain states. |
| TRPV1 Antagonists | Analgesic in models of osteoarthritis and inflammatory pain. | Mavatrep showed significant pain reduction in a Phase 1b study of knee osteoarthritis.[7] | Hyperthermia and impaired noxious heat sensation.[11] |
| Orexin Receptor Antagonists | Reduced pain responses in inflammatory and neuropathic pain models.[2] | Filorexant failed to show efficacy in a Phase 2 trial for painful diabetic neuropathy.[9] | Potential for somnolence and other CNS effects. |
| NOP Receptor Agonists | Analgesic in chronic inflammatory and neuropathic pain models with reduced opioid-like side effects.[1] | Cebranopadol has shown efficacy in Phase 2 and 3 trials for chronic pain.[1] | Potential for on-target side effects still under investigation. |
Experimental Protocols for Comparative Analgesic Efficacy
To facilitate a standardized comparison of analgesic compounds, the following are detailed protocols for established preclinical pain models.
Hot Plate Test for Thermal Nociception
This test assesses the response to a thermal stimulus and is useful for evaluating centrally acting analgesics.
Methodology:
-
Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.
-
Acclimation: Individually acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
Set the hot plate surface to a constant temperature (e.g., 55 ± 0.5°C).
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.
-
-
Data Analysis: Compare the latency to response between vehicle-treated and drug-treated groups. An increase in latency indicates an analgesic effect.
Von Frey Test for Mechanical Allodynia
This assay measures the withdrawal threshold to a mechanical stimulus and is a hallmark of neuropathic pain.
Methodology:
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness.
-
Acclimation: Place the animals in individual compartments on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Procedure:
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and record whether the animal withdraws its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If the animal withdraws, use the next finer filament. If there is no withdrawal, use the next thicker filament.
-
Continue this process until the 50% withdrawal threshold is determined.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated and compared between treatment groups. An increase in the withdrawal threshold indicates a reduction in mechanical sensitivity.
Formalin Test for Inflammatory Pain
This model assesses the response to a persistent inflammatory stimulus and can differentiate between acute and tonic pain.
Methodology:
-
Procedure:
-
Briefly restrain the animal and inject a dilute formalin solution (e.g., 20 µl of 5% formalin) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw.
-
-
Phases of Observation:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.
-
-
Data Analysis: Compare the duration of licking/biting behavior in each phase between the different treatment groups. A reduction in this behavior indicates an analgesic effect.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.
Caption: Signaling pathways of this compound and novel analgesic compounds.
Caption: A generalized workflow for preclinical analgesic drug testing.
Conclusion
The field of analgesic drug development is actively moving beyond traditional therapeutic classes to embrace novel, mechanism-based approaches. While this compound presents an interesting profile with potential actions on ion channels and inflammatory mediators, the lack of extensive, publicly available quantitative data makes a direct comparison with emerging drug candidates challenging.
Novel compounds targeting specific molecular players in pain pathways, such as Nav1.8 inhibitors, TRPV1 antagonists, orexin receptor antagonists, and NOP receptor agonists, are undergoing rigorous preclinical and clinical evaluation. The data emerging from these studies will be critical in shaping the future of pain management, offering the promise of more targeted and safer therapeutic options for patients. Continued research and head-to-head comparative studies using standardized preclinical models will be essential to fully elucidate the relative merits of these diverse analgesic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological evaluation of orexin receptor antagonists in preclinical animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A randomized study to evaluate the analgesic efficacy of a single dose of the TRPV1 antagonist mavatrep in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexin Receptor Antagonists in the Treatment of Depression: A Leading Article Summarising Pre-clinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin Receptor Antagonism in Painful Diabetic Neuropathy: A Phase 2 Trial With Filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. An update on targets for treating osteoarthritis pain: NGF and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nociceptin Receptor-Related Agonists as Safe and Non-addictive Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Benchmarking Ethoxazene Hydrochloride's Ion Channel Blocking Activity: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for characterizing the ion channel blocking activity of Ethoxazene hydrochloride. Given the absence of detailed public data on its specific ion channel interactions, this document serves as a detailed roadmap for researchers, outlining the rationale, experimental protocols, and comparative benchmarks necessary to thoroughly evaluate its potential as an ion channel modulator.
Introduction: The Rationale for Investigating this compound
This compound (CAS 2313-87-3), an azo dye with known analgesic properties, presents an intriguing candidate for ion channel modulation.[1][2][3][4] Its chemical structure, featuring aromatic rings and an azo linkage, shares motifs with other pharmacologically active compounds, including some with established effects on neuronal signaling.[5][6] Anecdotal evidence suggests its analgesic action may stem from the modulation of ion channels in sensory neurons, with a particular focus on voltage-sensitive calcium channels.[5] However, a systematic and quantitative evaluation of its activity across the major classes of ion channels involved in nociception is currently lacking.
This guide proposes a structured approach to benchmark the ion channel blocking profile of this compound, comparing it against established local anesthetics and other non-opioid analgesics. Such a study is critical for elucidating its mechanism of action, identifying potential therapeutic applications, and assessing its selectivity and safety profile.
The Landscape of Ion Channels in Analgesia
Ion channels are fundamental to the transmission of pain signals. A comprehensive benchmarking study of this compound should, therefore, focus on the three primary families of voltage-gated ion channels implicated in nociception:
-
Voltage-Gated Sodium Channels (Nav): These channels are crucial for the initiation and propagation of action potentials in sensory neurons. Subtypes such as Nav1.7, Nav1.8, and Nav1.9 are preferentially expressed in nociceptors and are validated targets for analgesics.[7][8]
-
Voltage-Gated Potassium Channels (Kv): Kv channels are key regulators of neuronal excitability. Their activation generally leads to hyperpolarization, dampening neuronal firing. Blockade of certain Kv channels can enhance excitability, while modulation of others may offer analgesic effects.
-
Voltage-Gated Calcium Channels (Cav): These channels are critical for neurotransmitter release at synaptic terminals. Blockade of specific Cav subtypes, particularly N-type (Cav2.2) and T-type (Cav3.2), can reduce the transmission of pain signals in the spinal cord.[9]
The following diagram illustrates the proposed initial screening workflow for this compound.
Caption: Proposed tiered screening workflow for this compound.
Selecting the Right Benchmarks for Comparison
To contextualize the activity of this compound, it is essential to compare it against a panel of well-characterized ion channel blockers. The choice of benchmarks should be guided by their clinical use in analgesia and their known mechanisms of action.
| Compound | Primary Target(s) | Reported IC50 Values | Therapeutic Class |
| Lidocaine | Voltage-Gated Sodium Channels (non-selective) | ~200 µM on Nav (tonic block) | Local Anesthetic |
| Carbamazepine | Voltage-Gated Sodium Channels (use-dependent) | IC50 varies with channel state | Anticonvulsant, Neuropathic Pain |
| Gabapentin | α2δ subunit of Voltage-Gated Calcium Channels | Indirect modulation | Anticonvulsant, Neuropathic Pain |
| Ziconotide | N-type Voltage-Gated Calcium Channels (Cav2.2) | Potent peptide blocker | Non-opioid Analgesic |
| Retigabine (Ezogabine) | Kv7.2-7.5 Potassium Channels (opener) | Opener, not a blocker | Anticonvulsant |
| Phenazopyridine | Putative local anesthetic effect on urinary tract | Limited data, TRPM8 antagonist | Urinary Analgesic |
Experimental Protocols for Robust Benchmarking
The gold standard for characterizing ion channel modulation is patch-clamp electrophysiology . This technique allows for the direct measurement of ion currents through channels in their native cellular environment.
Cell Line Selection and Preparation
-
Cell Lines: Utilize human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human isoform of the target ion channel (e.g., hNav1.7, hKv7.2/7.3, hCav2.2). These cell lines provide a clean and robust system for isolating the activity of a specific channel.
-
Cell Culture: Maintain cell lines in appropriate culture medium supplemented with antibiotics to ensure the stability of channel expression. Passage cells regularly to maintain optimal health for recording.
Electrophysiological Recordings: The Whole-Cell Patch-Clamp Technique
The whole-cell configuration of the patch-clamp technique is ideal for screening and characterizing the effects of extracellularly applied compounds like this compound.
Step-by-Step Protocol:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Internal and External Solutions: Use standard internal and external solutions formulated to isolate the specific ionic current of interest. For example, when recording sodium currents, potassium and calcium channel blockers should be included in the external solution.
-
Giga-seal Formation: Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage-Clamp Protocol: Apply a series of voltage steps to elicit the characteristic currents of the target ion channel. The specific voltage protocol will depend on the channel being studied.
-
Compound Application: Perfuse the recording chamber with the external solution containing known concentrations of this compound or a benchmark compound.
-
Data Acquisition and Analysis: Record the ion currents before, during, and after compound application. Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.
Caption: Step-by-step workflow for whole-cell patch-clamp electrophysiology.
Causality Behind Experimental Choices
-
Why use stable cell lines? They provide a homogenous population of cells expressing the target channel, reducing variability and allowing for a clear interpretation of the compound's effect on that specific channel.
-
Why the whole-cell configuration? It allows for the control of the intracellular environment and provides a stable recording configuration for assessing the effects of extracellularly applied drugs.
-
Why specific voltage protocols? The voltage protocols are designed to elicit the maximal current for a given channel and to study the voltage-dependence of the block, which can provide insights into the mechanism of action.
In Silico Approaches: A Predictive First Step
Prior to extensive and costly experimental work, computational methods can be employed to predict the potential interaction of this compound with various ion channels.
-
Molecular Docking: This technique can predict the binding pose and affinity of this compound to the three-dimensional structures of different ion channels.[10][11]
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: If data on structurally similar compounds is available, QSAR models can be built to predict the ion channel blocking activity of this compound based on its chemical features.[12][13][14]
These in silico approaches can help prioritize which ion channels to investigate experimentally and provide a theoretical framework for interpreting the experimental results.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison. The primary endpoint will be the IC50 value , which represents the concentration of the compound required to inhibit 50% of the maximal ion current.
Example Data Table:
| Compound | Nav1.7 IC50 (µM) | Kv7.2/7.3 IC50 (µM) | Cav2.2 IC50 (µM) |
| Ethoxazene HCl | To be determined | To be determined | To be determined |
| Lidocaine | ~200 | >1000 | >1000 |
| Carbamazepine | State-dependent | >100 | >100 |
| Ziconotide | >1000 | >1000 | Potent Blocker |
Further biophysical characterization should investigate the state-dependence of the block (i.e., whether the compound preferentially binds to the resting, open, or inactivated state of the channel) and the kinetics of the block (onset and offset rates).
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of this compound's ion channel blocking activity. By following the proposed experimental and computational approaches, researchers can elucidate the compound's mechanism of action, assess its therapeutic potential as a non-opioid analgesic, and generate the critical data necessary for further drug development. The lack of existing data presents a unique opportunity to be at the forefront of characterizing this intriguing compound.
References
- 1. etoxazene [drugcentral.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 6. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ntkpapers.ntk-institute.org [ntkpapers.ntk-institute.org]
- 9. Development of Non-opioid Analgesics Targeting Two-pore Domain Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Toward high-resolution modeling of small molecule–ion channel interactions [frontiersin.org]
- 11. [PDF] Toward high-resolution modeling of small molecule–ion channel interactions | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Computational Ion Channel Research: from the Application of Artificial Intelligence to Molecular Dynamics Simulations | Cell Physiol Biochem [cellphysiolbiochem.com]
- 14. Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Ethoxazene Hydrochloride Research
An Objective Comparison and Guide to Validated Experimental Design
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible data is the bedrock of scientific advancement. The increasing concern over the "reproducibility crisis" in preclinical research underscores the need for rigorous experimental design and transparent reporting.[1][2][3] This guide provides an in-depth analysis of Ethoxazene hydrochloride, offering a comparative framework against common alternatives and detailing robust methodologies to ensure the validity of your experimental results.
Understanding this compound: Mechanism and Context
This compound is an azo dye and analgesic compound.[4][5][6] Its analgesic properties are attributed to its interference with pain signaling pathways, including the modulation of ion channels in sensory neurons and potential interactions with voltage-sensitive calcium channels.[4] While not a classical local anesthetic in the same category as lidocaine, its effects on neuronal excitability place it in a similar functional space for certain research applications. Given its unique chemical structure, ensuring the purity, stability, and proper handling of the compound is the first critical step toward reproducible results.[4]
The Reproducibility Challenge: Factors Influencing Experimental Outcomes
Achieving reproducible data in preclinical pharmacology is a multifaceted challenge.[7][8] Success or failure is not determined by a single factor but by the interplay of numerous variables that must be meticulously controlled.
Key Factors for Robust this compound Studies:
-
Compound Integrity:
-
Purity: Use only highly purified this compound with a certificate of analysis. Impurities can lead to off-target effects and confounding results.
-
Stability: this compound should be stored under recommended conditions (dry, dark, and at 0-4°C for short term or -20°C for long term) to prevent degradation.[5] Prepare fresh solutions for each experiment to avoid variability from freeze-thaw cycles or solvent evaporation.
-
-
In Vitro System Variables:
-
Cell Health: For assays using cell lines, ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). The health of dissociated cells or tissue slices is critical for reliable patching.[9]
-
Solution Osmolarity & pH: In electrophysiology, a slight osmolarity difference between internal and external solutions (e.g., internal ~10 mOsm less than external) can improve seal formation.[9][10] The pH of buffered solutions can also impact compound activity and stability.[11]
-
-
In Vivo System Variables:
-
Animal Model: The species, strain, sex, age, and weight of the animals must be consistent and clearly reported.[12][13]
-
Husbandry: Housing conditions, diet, light-dark cycles, and acclimatization periods significantly impact animal physiology and response to stimuli.[14][15]
-
Ethical Reporting: Adherence to guidelines like the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is crucial for transparency and allows others to evaluate and reproduce the work.[16][17][18][19]
-
Comparative Analysis: this compound vs. Standard Local Anesthetics
To contextualize the performance of this compound, it is essential to compare it against well-characterized local anesthetics like Lidocaine. The primary mechanism of action for traditional local anesthetics is the blockade of voltage-gated sodium channels (NaV) in the nerve membrane, which prevents the propagation of action potentials.[20]
| Parameter | This compound | Lidocaine (Amide-type LA) | Benzocaine (Ester-type LA) |
| Primary Mechanism | Modulation of ion channels (e.g., VSCCs), potential anti-inflammatory effects.[4] | Blockade of voltage-gated sodium channels (NaV).[20] | Blockade of voltage-gated sodium channels (NaV). |
| Chemical Class | Azo Dye.[4][21] | Amino Amide.[11] | Amino Ester. |
| Key Advantages | Potential for multi-modal action (analgesic and anti-inflammatory).[4] | Well-characterized, moderate duration, low allergenicity. | Rapid onset, suitable for topical application. |
| Key Limitations | Less specific mechanistic data compared to classical LAs. | Can have systemic effects at high doses.[22] | Shorter duration of action, higher potential for allergic reactions. |
| Metabolism | Susceptible to reduction of the azo linkage. | Hepatic metabolism.[22] | Hydrolyzed by plasma esterases.[22] |
Validated Protocols for Ensuring Reproducible Results
The following protocols are designed with self-validating systems, including necessary controls and clear endpoints, to maximize the robustness of your findings.
Protocol 1: In Vitro Characterization via Patch-Clamp Electrophysiology
This protocol assesses the direct effect of this compound on neuronal excitability by measuring changes in ion channel currents. Whole-cell patch-clamp is a gold-standard technique for this purpose.[23][24]
Objective: To determine if this compound modulates voltage-gated sodium or calcium channel activity in a neuronal cell line (e.g., HEK293 cells stably expressing a specific channel like NaV1.5).[25][26]
Methodology:
-
Cell Preparation: Culture HEK293 cells expressing the ion channel of interest under standard conditions. On the day of the experiment, prepare a suspension of healthy, dissociated cells.
-
Solution Preparation: Prepare an external solution (aCSF) and an internal pipette solution. Ensure pH and osmolarity are optimized.[27]
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Achieving a Giga-seal:
-
Whole-Cell Configuration: Apply brief, strong suction to rupture the membrane patch, allowing electrical access to the cell's interior.[24]
-
Data Acquisition:
-
In voltage-clamp mode, hold the cell at a potential where the channels of interest are closed (e.g., -80 mV for NaV channels).
-
Apply a series of depolarizing voltage steps to elicit channel opening and record the resulting ionic currents.
-
Establish a stable baseline recording in the vehicle control solution.
-
Perfuse the cells with known concentrations of this compound and record changes in current amplitude.
-
Include a positive control (e.g., Lidocaine for NaV channels, Nifedipine for L-type CaV channels) to validate the assay's sensitivity.[28][29]
-
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Calculate the percentage of inhibition and plot a dose-response curve to determine the IC50.
Workflow for In Vitro Patch-Clamp Experiment
References
- 1. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 2. Tackling reproducibility in academic preclinical drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cos.io [cos.io]
- 4. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. amsbio.com [amsbio.com]
- 7. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. euprim-net.eu [euprim-net.eu]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. diacomp.org [diacomp.org]
- 15. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 16. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 17. Home | ARRIVE Guidelines [arriveguidelines.org]
- 18. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 19. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 24. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 25. scienceopen.com [scienceopen.com]
- 26. The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Whole Cell Patch Clamp Protocol [protocols.io]
- 28. Cardiac sodium channel antagonism – Translation of preclinical in vitro assays to clinical QRS prolongation - Sophion [sophion.co.jp]
- 29. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of Ethoxazene hydrochloride bioassays
An In-Depth Guide to the Inter-Laboratory Validation of Bioassays for Ethoxazene Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the inter-laboratory validation of a bioanalytical method for this compound. As researchers and drug development professionals, ensuring that an analytical method is reliable, reproducible, and robust across different laboratories is paramount for regulatory submission and the overall success of a therapeutic program. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind the chosen methodologies and validation parameters, grounded in authoritative regulatory guidelines.
Introduction: The Case for this compound and the Imperative of Validation
This compound (CAS 2313-87-3) is an analgesic compound with a unique azo-dye structure.[1][2] Its mechanism of action is understood to involve the modulation of ion channels, particularly voltage-sensitive calcium channels, within sensory neurons, thereby interfering with pain signaling pathways.[3] Further research suggests potential anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX).[3] Given these properties, this compound presents an interesting candidate for further investigation in pain and inflammation research.
The transition from preclinical discovery to clinical development hinges on the ability to accurately quantify the drug in biological matrices. A validated bioanalytical method ensures that the data generated—be it for pharmacokinetic, toxicokinetic, or biomarker studies—is reliable and can be confidently used for critical decision-making.[4][5] Inter-laboratory validation, or method transfer, represents the pinnacle of analytical assurance. It confirms that a method is not only effective in the originating lab but is also robust enough to be executed by different analysts, on different equipment, in different environments, while yielding comparable results. This guide will focus on establishing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a cornerstone technique for small molecule quantification.[3]
Proposed Mechanism of Action
Understanding the drug's mechanism is key to developing relevant bioassays. This compound's analgesic effect is primarily attributed to its interaction with neuronal signaling.
Caption: Proposed mechanism of this compound action.
Foundational Bioassay: RP-HPLC Method for Quantification in Plasma
The choice of an analytical method is the first critical step. For a small molecule like this compound, RP-HPLC with UV detection offers a robust, cost-effective, and widely available platform. The following protocol is designed to serve as the reference method for the inter-laboratory study.
Causality in Method Development
-
Column Choice: A C18 column is selected due to the non-polar nature of this compound. The C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte and separate it from more polar matrix components.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a classic choice for RP-HPLC. Acetonitrile serves as the organic modifier to elute the analyte, while the phosphate buffer maintains a stable pH. A stable pH is critical because the ionization state of the analyte and any acidic or basic impurities can affect retention time and peak shape.
-
Detection: Given its azo-dye structure, this compound possesses a strong chromophore, making UV-Vis detection at an optimal wavelength (e.g., determined by a UV scan) a highly sensitive and specific choice.
Detailed Experimental Protocol: Quantification of Ethoxazene HCl in Human Plasma
Objective: To accurately quantify this compound in human plasma over a specified concentration range.
1. Materials and Reagents:
- This compound Reference Standard (USP grade recommended).[6][7]
- Internal Standard (IS), e.g., a structurally similar and stable compound not present in the matrix.
- HPLC-grade Acetonitrile and Methanol.
- Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
- Orthophosphoric Acid, analytical grade.
-
Control Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA).
2. Instrumentation and Conditions:
- HPLC system with a UV-Vis detector.
- Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Guard Column: C18, 4.6 x 10 mm.
- Data acquisition and processing software.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : 25mM KH₂PO₄ Buffer (pH 3.0) (60:40 v/v) | Balances retention and elution for good peak shape. |
| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency and reasonable run time. |
| Column Temp. | 30 °C | Ensures consistent retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 20 µL | Standard volume for good sensitivity without overloading the column. |
| Detection λ | 280 nm (or optimal λ) | Wavelength of maximum absorbance for the analyte. |
| Run Time | 10 minutes | Sufficient to elute the analyte, IS, and any early-eluting matrix components. |
3. Standard and Sample Preparation:
- Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ethoxazene HCl and the IS in methanol.
- Working Standards: Prepare serial dilutions from the stock solutions to create calibration standards (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL) and Quality Control (QC) samples (Low, Mid, High concentrations) by spiking into control plasma.
- Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of IS working solution.
- Vortex briefly.
- Add 300 µL of cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4 °C.
- Transfer the supernatant to an HPLC vial and inject.
Designing the Inter-Laboratory Validation Study
The core of this guide is the design of the study itself. This protocol is grounded in the ICH Harmonised Guideline Q2(R1) and FDA guidance on Bioanalytical Method Validation.[8][9][10][11] The study will involve three independent laboratories (Lab A - Originating, Lab B, and Lab C).
Caption: Workflow for the inter-laboratory validation study.
Validation Parameters and Execution
The originating lab will prepare and distribute a validation kit to Labs B and C containing: the finalized protocol, aliquots of the same reference standard and IS lots, and pre-spiked, blinded QC samples.
-
Specificity & Selectivity:
-
Why it's critical: This ensures that the signal being measured is unequivocally from the analyte, without interference from matrix components, metabolites, or impurities.[10]
-
Execution: Each lab will analyze blank plasma from at least six different sources, as well as blank plasma spiked only with the IS, and plasma spiked at the Lower Limit of Quantitation (LLOQ).
-
Acceptance: The response in blank samples at the retention time of the analyte should be less than 20% of the LLOQ response.
-
-
Accuracy & Precision:
-
Why it's critical: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results. These are the most important parameters for ensuring reliable quantification.[4][10]
-
Execution: Each lab will perform three separate precision and accuracy runs on three different days. Each run will include a full calibration curve and at least five replicates of QC samples at four levels: LLOQ, Low, Medium, and High.
-
Acceptance (Intra-lab): The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
-
Acceptance (Inter-lab): The overall mean accuracy and precision across all three labs must meet the same criteria.
-
-
Linearity & Range:
-
Why it's critical: This confirms the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Execution: Assessed from the calibration curves generated during the accuracy and precision runs. A minimum of six non-zero concentration points should be used.
-
Acceptance: The coefficient of determination (r²) should be ≥ 0.99. Back-calculated concentrations of the standards should be within ±15% of nominal values (±20% at LLOQ).
-
-
Robustness:
-
Why it's critical: This demonstrates the method's resilience to small, deliberate variations in parameters, indicating its suitability for transfer between labs where minor differences are inevitable.[10]
-
Execution: Lab A (originating lab) will perform this. Small changes will be made to critical parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). The effect on results will be evaluated using a set of QC samples.
-
Acceptance: The results should remain within the accuracy and precision limits.
-
Hypothetical Data Summary and Acceptance Criteria
To illustrate the expected outcome, the following tables summarize hypothetical results for the inter-laboratory accuracy and precision assessment.
Table 1: Inter-Laboratory Precision (Coefficient of Variation, %CV)
| QC Level (ng/mL) | Lab A (%CV) | Lab B (%CV) | Lab C (%CV) | Overall (%CV) | Acceptance Criteria |
| LLOQ (10) | 8.9 | 11.2 | 9.5 | 10.1 | ≤ 20% |
| Low (30) | 6.5 | 7.1 | 6.8 | 6.8 | ≤ 15% |
| Mid (400) | 4.1 | 5.5 | 4.9 | 4.9 | ≤ 15% |
| High (1600) | 3.8 | 4.2 | 3.5 | 3.9 | ≤ 15% |
Table 2: Inter-Laboratory Accuracy (% Bias)
| QC Level (ng/mL) | Lab A (% Bias) | Lab B (% Bias) | Lab C (% Bias) | Overall (% Bias) | Acceptance Criteria |
| LLOQ (10) | -8.5 | +10.1 | +5.4 | +2.3 | ± 20% |
| Low (30) | -4.2 | +6.0 | +1.5 | +1.1 | ± 15% |
| Mid (400) | +2.1 | -3.5 | -0.8 | -0.7 | ± 15% |
| High (1600) | -1.9 | +2.4 | +0.5 | +0.3 | ± 15% |
Discussion: Mitigating Risks in Method Transfer
Even with a robust method, challenges can arise during inter-laboratory validation. Proactive management is key.
-
Analyst Training: A pre-study training session, either in person or via video conference, is essential. The originating lab scientist should walk through the entire procedure, highlighting critical steps and potential pitfalls.
-
Reagent and Standard Consistency: Using the exact same lot of the reference standard, IS, and critical reagents across all labs is non-negotiable to eliminate variability.
-
Equipment Differences: While systems may differ, system suitability tests (SSTs) must be defined and met before any run. This includes parameters like theoretical plates, tailing factor, and reproducibility of standard injections.
-
Clear Documentation: The protocol must be unambiguously written, with no room for interpretation. A shared Q&A log during the study can help resolve ambiguities in real-time.
Conclusion
The inter-laboratory validation of a bioanalytical assay is a rigorous but necessary endeavor. It provides the ultimate confidence in the data generated in support of a drug development program. By grounding the validation plan in the principles of authoritative guidelines like ICH Q2(R1), explaining the scientific rationale behind the methodology, and anticipating potential sources of error, researchers can ensure that their methods are truly fit for purpose. A successfully transferred method for this compound will enable seamless progress through the development pipeline, backed by data that is accurate, precise, and reproducible, regardless of where it was generated.
References
- 1. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. USP Reference Standards [usp.org]
- 7. usp.org [usp.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
Safety Operating Guide
Ethoxazene Hydrochloride: A Guide to Safe and Compliant Disposal
As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the proper disposal of ethoxazene hydrochloride. The procedures outlined here are designed to ensure the safety of laboratory personnel and protect the environment, reflecting the principles of expertise, trustworthiness, and authoritative scientific practice.
This compound (CAS No. 2313-87-3) is an azo dye with analgesic properties, primarily utilized in research settings.[1][2][3] Its molecular structure, containing an azo linkage and aromatic amine groups, dictates its chemical reactivity and potential environmental impact, necessitating rigorous disposal procedures.[1][4] Improper disposal can lead to the release of a potentially toxic and carcinogenic compound into the environment and the formation of hazardous degradation products.[1]
This guide establishes the core directive that all this compound waste, including pure substance, solutions, and contaminated labware, must be treated as hazardous pharmaceutical waste . Disposal via sanitary sewer systems ("sewering") is strictly prohibited in accordance with modern environmental regulations for pharmaceutical waste.[5][6][7]
Part 1: Hazard Assessment and Core Safety Principles
A thorough understanding of the risks associated with this compound is fundamental to its safe handling and disposal.
-
Chemical Hazards : The primary hazard stems from its nature as an azo compound. The azo linkage is susceptible to reductive cleavage, which can break the molecule into its constituent aromatic amines: 4-ethoxyaniline and 1,2,4-triaminobenzene.[1] Aromatic amines are a class of chemicals known for their potential toxicity and carcinogenicity.
-
Environmental Hazards : High concentrations of ethoxazene have been reported to be toxic in animal studies.[1] As a synthetic dye and pharmaceutical compound, its release into waterways can have an adverse ecological impact.[1][8] The U.S. Environmental Protection Agency (EPA) has broadly banned the sewering of hazardous pharmaceutical waste to prevent contamination of water systems.[5][7]
-
Regulatory Standing : While not always classified as hazardous under GHS labeling in all supplied forms, its status as a pharmaceutical agent and a substance of concern by agencies like the European Chemicals Agency (ECHA) mandates a cautious approach.[1][9] All personnel must treat it as hazardous waste to ensure compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.[10][11][12]
Core Safety Directives:
-
Always Consult the SDS : The Safety Data Sheet provided by the manufacturer is the primary source of information and must be reviewed before handling or disposal.[13]
-
Segregate Waste : Never mix this compound waste with non-hazardous materials or other incompatible chemical waste streams.[14][15]
-
Label Waste Clearly : All waste containers must be accurately labeled as "Hazardous Waste: this compound" and include the date of accumulation.[14][16]
-
Utilize Professional Disposal Services : Final disposal must be conducted through a licensed hazardous waste management company.[14]
Part 2: Procedural Protocols for Disposal
Adherence to these step-by-step protocols is critical for ensuring safety and regulatory compliance.
Required Personal Protective Equipment (PPE)
Before handling any this compound waste, personnel must be equipped with the following:
-
Gloves : Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9]
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Lab Coat : A standard laboratory coat to protect from contamination.
-
Respiratory Protection (If applicable) : If handling large quantities of the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.
Protocol A: Disposal of Small (Residual) Quantities
This protocol applies to trace amounts of this compound remaining in containers after use.
-
Container Rinsing :
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol). The choice of solvent should be one that can effectively dissolve the compound.
-
Crucially , the resulting rinsate is considered hazardous waste.
-
-
Rinsate Collection :
-
Collect all three rinses in a designated, sealed, and properly labeled hazardous waste container.[17]
-
-
Container Disposal :
Protocol B: Disposal of Bulk Powder, Solutions, and Contaminated Labware
This protocol applies to unused or expired solid this compound, prepared solutions, and items like contaminated gloves, weigh boats, or pipette tips.
-
Waste Collection :
-
Waste Segregation :
-
Ensure the this compound waste container is stored separately from other chemical waste types, particularly strong oxidizing agents, with which it may be incompatible.[18]
-
-
Labeling and Storage :
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed container in a designated satellite accumulation area until it is collected by a licensed hazardous waste disposal service.[14]
-
-
Final Disposal Method :
Protocol C: Emergency Spill Cleanup and Disposal
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.[17]
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Don PPE : Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Containment & Cleanup :
-
For Solid Spills : Gently cover the powder with an absorbent material to prevent it from becoming airborne. Carefully sweep or use a HEPA-filtered vacuum to collect the material.[18]
-
For Liquid Spills : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).
-
-
Waste Collection :
-
Place all cleanup materials (absorbents, contaminated PPE, etc.) into a sealed, labeled hazardous waste container.[17]
-
-
Decontamination :
-
Clean the spill area with a suitable solvent and then soap and water. The materials used for decontamination should also be disposed of as hazardous waste.
-
-
Reporting : Report the spill to your institution's EHS department.
Part 3: Data Summary and Workflow Visualization
Quantitative Data and Safety Summary
| Parameter | Information | Source(s) |
| CAS Number | 2313-87-3 | [1][4] |
| Molecular Formula | C₁₄H₁₇ClN₄O | [4][20] |
| Primary Hazard Class | Azo Dye; Pharmaceutical Agent | [1][2][4] |
| Primary Disposal Route | High-Temperature Incineration via Licensed Vendor | [16][19] |
| Prohibited Disposal | Sewer/Drain Disposal | [5][6] |
| Incompatible Materials | Strong oxidizing agents | [18] |
| Key Decomposition Products | Aromatic amines (4-ethoxyaniline, 1,2,4-triaminobenzene) | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Logical workflow for this compound waste management.
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 7. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. media.graphassets.com [media.graphassets.com]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. actenviro.com [actenviro.com]
- 17. vumc.org [vumc.org]
- 18. nj.gov [nj.gov]
- 19. Pharmaceuticals: Human & Environmental Health - The Environmental Advisor [sites.une.edu]
- 20. GSRS [gsrs.ncats.nih.gov]
Navigating the Ambiguity: A Risk-Based Guide to Personal Protective Equipment for Ethoxazene Hydrochloride
In the landscape of chemical research and drug development, our primary directive is the pursuit of innovation, but our foundational responsibility is safety. Ethoxazene hydrochloride, an azo dye with analgesic properties, presents a unique challenge in this regard.[1][2] A review of available safety literature reveals inconsistent hazard classifications, a situation that demands a conservative, risk-based approach to personal protection.[3] This guide is structured to provide not just a list of equipment, but a comprehensive safety framework, empowering you to handle this compound with the diligence and respect it requires. We will delve into the causality behind each recommendation, ensuring every procedural step is a self-validating component of a robust safety system.
Hazard Assessment: Interpreting the Data
This compound (CAS No. 2313-87-3) is a solid organic compound.[3] While some suppliers classify it as non-hazardous, aggregated data from the European Chemicals Agency (ECHA) C&L Inventory presents a more cautious picture.[3] This discrepancy is the cornerstone of our safety protocol; when data is conflicting, we default to the higher level of precaution.
The potential hazards, based on aggregated GHS notifications, are summarized below. The principle of ALARA (As Low As Reasonably Achievable) dictates that we must protect against these potential risks, regardless of their notification percentage.
| Hazard Statement | GHS Classification Code | Potential Effect | Source |
| Causes skin irritation | H315 | May cause redness, itching, or inflammation upon skin contact. | [3] |
| May cause an allergic skin reaction | H317 | May lead to sensitization, causing an exaggerated allergic response upon subsequent exposures. | [3] |
| Causes serious eye irritation | H319 | Contact can result in significant eye discomfort, redness, and potential damage. | [3] |
Given these potential hazards, particularly skin and eye irritation and the risk of sensitization, our PPE strategy is designed to create a complete barrier, preventing any direct contact with the substance in its solid, powdered form or as a solution.
Core PPE Protocol for Handling this compound
The following recommendations constitute the minimum required PPE for handling this compound in a laboratory setting. The selection logic is based on the potential for dust generation, splashes, and direct skin contact.
Hand Protection: The Primary Barrier
-
What to Use: Powder-free nitrile gloves are the standard for handling solid chemicals. It is highly recommended to practice double-gloving , especially when weighing the powder or preparing solutions.
-
Causality & Expertise: The primary risk during handling is inadvertent skin contact with the powdered form.[3] Nitrile provides excellent chemical resistance for incidental contact. Double-gloving is a field-proven technique that provides a critical safety buffer; if the outer glove is compromised or contaminated, it can be removed without exposing the skin.[4] The outer glove should be worn over the cuff of the lab coat to secure the boundary.[4] Gloves must be changed every 30-60 minutes or immediately if contamination is suspected.[4][5]
-
Procedural Trustworthiness: Always inspect gloves for tears or punctures before use.[6] Utilize proper glove removal techniques (without touching the outer surface with bare skin) to prevent cross-contamination.[6]
Body Protection: Shielding from Dust and Spills
-
What to Use: A disposable, solid-front, long-sleeved gown with knit cuffs is required. For non-sterile compounding, a high-quality disposable lab coat is acceptable, but a gown provides superior protection.[5]
-
Causality & Expertise: this compound is a fine powder that can easily become airborne and settle on clothing, leading to secondary exposure. A disposable gown shown to resist permeability by chemicals is the authoritative choice.[5] The knit cuffs are critical for creating a seamless barrier with the inner glove.[5] The gown must close in the back to protect the user from frontal splashes or billows of dust.[5]
Eye and Face Protection: Defending Against Aerosols and Splashes
-
What to Use: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, for any procedure that could generate dust or involve solutions, chemical splash goggles are required .[7][8]
-
Causality & Expertise: The H319 warning for serious eye irritation means that even microscopic particles of this compound can cause significant harm.[3] Standard safety glasses offer insufficient protection from airborne dust. Goggles provide a full seal around the eyes, effectively isolating them from the environment.[5] A face shield worn over goggles should be used during bulk transfers or when a significant splash hazard exists.[8]
Respiratory Protection: Managing Inhalation Risks
-
What to Use: Respiratory protection is mandatory whenever handling the powder outside of a certified chemical fume hood or other ventilated enclosure.[7] A fit-tested N95 respirator is the appropriate choice.
-
Causality & Expertise: While no specific inhalation toxicity is consistently reported, fine chemical dusts pose a general respiratory hazard. The precautionary statement P261 ("Avoid breathing dust...") is associated with the compound's GHS classifications.[3][7] An N95 respirator will filter out particulate matter, preventing inhalation. A standard surgical mask is designed for splash resistance and protecting the experiment from you; it offers no reliable protection against inhaling fine chemical powders.[9]
Operational Plans: From Preparation to Disposal
A safety plan is only as strong as its execution. The following procedural steps and decision-making frameworks ensure the consistent and correct application of PPE.
PPE Selection Workflow
The type and extent of PPE required are directly proportional to the risk of exposure. The following diagram outlines a decision-making process for selecting appropriate PPE based on the planned procedure.
Caption: PPE selection logic based on the scale and nature of the handling task.
Step-by-Step Donning and Doffing Sequence
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Shoe Covers: Don two pairs of shoe covers if required by your facility's procedures for handling potent compounds.[5]
-
Gown/Lab Coat: Put on the disposable gown, ensuring it is fully fastened in the back.[5]
-
Respirator: If required, perform a seal check and don your fit-tested N95 respirator.
-
Eye/Face Protection: Put on goggles and a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown's cuffs. Don the second pair of gloves, pulling the cuffs over the gown's cuffs.[5]
Doffing (Taking Off) Sequence (assumes leaving the handling area):
-
Outer Gloves: Remove the outer pair of gloves using a proper technique, disposing of them immediately in a designated hazardous waste container.
-
Gown: Untie and remove the gown, folding it in on itself to contain any surface contamination. Dispose of it in the designated waste.
-
Eye/Face Protection: Remove goggles and face shield from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again using a proper technique to avoid skin contact.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]
Spill and Disposal Plan
-
Emergency Preparedness: In the event of a spill, evacuate the area and alert personnel. Only trained individuals with appropriate PPE should perform cleanup. For a significant spill of powder, this includes a higher level of respiratory protection.
-
PPE Disposal: All disposable PPE used while handling this compound must be considered contaminated waste.[5] Remove it following the doffing procedure and place it in a clearly labeled, sealed waste container for chemical disposal according to your institution's and local regulations.[6]
By adhering to this comprehensive guide, you build a deep, procedural trust in your safety systems. This allows you, the researcher, to focus on the scientific objectives with the confidence that personal safety has been authoritatively and rigorously addressed.
References
- 1. This compound | 2313-87-3 | Benchchem [benchchem.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | C14H17ClN4O | CID 16836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. angenechemical.com [angenechemical.com]
- 7. chemscene.com [chemscene.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
